2-(2-Methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-(2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BO3/c1-12(2)13(3,4)17-14(16-12)10-8-6-7-9-11(10)15-5/h6-9H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASDFSWMHZSWXPO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10464770 | |
| Record name | 2-(2-Methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10464770 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
190788-60-4 | |
| Record name | 2-(2-Methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=190788-60-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(2-Methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10464770 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-(2-Methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(2-Methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, also known as 2-methoxyphenylboronic acid pinacol ester, is a key organoboron compound extensively utilized in modern organic synthesis. Its significance primarily lies in its role as a stable, versatile, and efficient coupling partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. This reaction is a cornerstone in the construction of carbon-carbon bonds, a fundamental process in the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and advanced materials.
The presence of the methoxy group at the ortho position of the phenyl ring introduces specific steric and electronic properties that can influence the reactivity and selectivity of the coupling reactions. The pinacol ester moiety confers stability to the boronic acid, making the compound easier to handle and purify compared to its corresponding free boronic acid, which can be prone to dehydration and other side reactions. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of this compound, with a focus on experimental protocols and mechanistic insights relevant to professionals in research and drug development.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis. The following tables summarize its key identifiers and computed physical properties.
Table 1: Chemical Identifiers
| Identifier | Value |
| IUPAC Name | This compound[1] |
| CAS Number | 190788-60-4[1] |
| Molecular Formula | C₁₃H₁₉BO₃[1] |
| Molecular Weight | 234.10 g/mol [1] |
| InChI | InChI=1S/C13H19BO3/c1-12(2)13(3,4)17-14(16-12)10-8-6-7-9-11(10)15-5/h6-9H,1-5H3[1] |
| InChIKey | ASDFSWMHZSWXPO-UHFFFAOYSA-N[1] |
| SMILES | CC1(C)OB(OC1(C)C)C2=CC=CC=C2OC |
| Synonyms | 2-Methoxyphenylboronic acid pinacol ester, 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)anisole[1] |
Table 2: Computed Physical and Chemical Properties
| Property | Value |
| XLogP3 | 3.3 |
| Hydrogen Bond Donor Count | 0 |
| Hydrogen Bond Acceptor Count | 3 |
| Rotatable Bond Count | 2 |
| Exact Mass | 234.1427246 g/mol [1] |
| Monoisotopic Mass | 234.1427246 g/mol [1] |
| Topological Polar Surface Area | 36.9 Ų |
| Heavy Atom Count | 17 |
| Formal Charge | 0 |
| Complexity | 262[1] |
Synthesis of this compound
The most common and efficient method for the synthesis of this compound is the Miyaura borylation reaction. This palladium-catalyzed cross-coupling reaction involves the reaction of an aryl halide (in this case, 2-bromoanisole) with a diboron reagent, typically bis(pinacolato)diboron (B₂pin₂), in the presence of a base.[2][3]
General Experimental Workflow for Miyaura Borylation
The following diagram illustrates the general workflow for the synthesis of aryl boronic esters via the Miyaura borylation.
Detailed Experimental Protocol: Synthesis from 2-Bromoanisole
This protocol provides a representative method for the synthesis of this compound.
Materials:
-
2-Bromoanisole (1.0 mmol, 1.0 equiv)
-
Bis(pinacolato)diboron (B₂pin₂) (1.1 mmol, 1.1 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 mmol, 3 mol%)
-
Potassium acetate (KOAc) (3.0 mmol, 3.0 equiv)
-
Anhydrous and degassed 1,4-dioxane (5 mL)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 2-bromoanisole, bis(pinacolato)diboron, Pd(dppf)Cl₂, and potassium acetate.
-
Add the anhydrous and degassed 1,4-dioxane to the flask via syringe.
-
Seal the flask and heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent such as ethyl acetate and filter through a pad of celite to remove inorganic salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound as a solid.
Applications in Suzuki-Miyaura Cross-Coupling Reactions
This compound is a valuable reagent in Suzuki-Miyaura cross-coupling reactions, enabling the formation of biaryl structures. This reaction is widely employed in drug discovery and development for the synthesis of complex molecular scaffolds.
Catalytic Cycle of the Suzuki-Miyaura Reaction
The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. The key steps are oxidative addition, transmetalation, and reductive elimination.
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with an aryl bromide.
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
This compound (1.2 mmol, 1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 mmol, 5 mol%)
-
Aqueous sodium carbonate solution (2 M, 2.0 mmol, 2.0 equiv)
-
Toluene or a mixture of toluene and water
Procedure:
-
In a round-bottom flask, combine the aryl bromide, this compound, and Pd(PPh₃)₄.
-
Add the solvent (e.g., toluene) and the aqueous sodium carbonate solution.
-
Degas the reaction mixture by bubbling argon or nitrogen through the solution for 10-15 minutes.
-
Heat the mixture to reflux (typically 80-110 °C) and stir vigorously until the starting materials are consumed, as monitored by TLC or GC-MS.
-
After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization to obtain the desired biaryl product.
Safety and Handling
This compound should be handled with appropriate safety precautions in a well-ventilated fume hood. It is a solid that may cause skin and serious eye irritation.[1] It may also be harmful if swallowed or in contact with skin.[1] Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a highly valuable and versatile reagent for the synthesis of complex organic molecules. Its stability and reactivity in Suzuki-Miyaura cross-coupling reactions make it an indispensable tool for researchers, scientists, and drug development professionals. The detailed protocols and mechanistic insights provided in this guide are intended to facilitate its effective and safe use in the laboratory, ultimately contributing to the advancement of chemical synthesis and the discovery of new therapeutic agents.
References
An In-depth Technical Guide to 2-(2-Methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-(2-Methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, a versatile organoboron compound. The guide details its chemical structure, physicochemical properties, and key applications, with a particular focus on its role in organic synthesis and drug discovery. Detailed experimental protocols for its synthesis and a representative Suzuki-Miyaura cross-coupling reaction are provided, alongside spectroscopic data for its characterization. This document aims to serve as a valuable resource for researchers and professionals working with this important chemical entity.
Introduction
This compound, also known as 2-methoxyphenylboronic acid pinacol ester, is an arylboronic ester that has gained significant attention in the field of organic chemistry. Its stability, ease of handling, and reactivity make it a valuable reagent in a variety of chemical transformations, most notably the Suzuki-Miyaura cross-coupling reaction. This reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.
The presence of the methoxy group at the ortho position of the phenyl ring can influence the electronic and steric properties of the molecule, offering unique reactivity and selectivity in certain reactions. This makes it a particularly interesting building block in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs). Boronic acids and their esters have emerged as crucial tools in drug discovery, not only for their role in synthesis but also as potential pharmacophores themselves.[1][2]
Chemical Structure and Identification
The structure of this compound consists of a 2-methoxyphenyl group attached to the boron atom of a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane ring, commonly known as a pinacol boronate ester.
Chemical Structure:
Table 1: Chemical Identifiers
| Identifier | Value |
| IUPAC Name | This compound[3] |
| CAS Number | 190788-60-4[3] |
| Molecular Formula | C13H19BO3[3] |
| Molecular Weight | 234.10 g/mol [3] |
| InChI | InChI=1S/C13H19BO3/c1-12(2)13(3,4)17-14(16-12)10-8-6-7-9-11(10)15-5/h6-9H,1-5H3[3] |
| InChIKey | ASDFSWMHZSWXPO-UHFFFAOYSA-N[3] |
| SMILES | COC1=CC=CC=C1B2OC(C)(C)C(C)(C)O2 |
Physicochemical Properties
The physicochemical properties of this compound are summarized in the table below. The compound is typically a pale yellow oil at room temperature.
Table 2: Physicochemical Properties
| Property | Value | Reference |
| Appearance | Pale yellow oil | [4] |
| Boiling Point | 120 °C at 228 torr | [5] |
| Solubility | Soluble in most organic solvents such as diethyl ether, acetonitrile, and dichloromethane. | [6] |
| Stability | Air stable in liquid form, but reacts with water. It is recommended to store under a nitrogen atmosphere to prevent hydrolysis. | [6] |
Spectroscopic Data
The following table summarizes the key spectroscopic data for the characterization of this compound.
Table 3: Spectroscopic Data
| Technique | Data |
| ¹H NMR (300 MHz, CDCl₃) | δ 7.67 (dd, J = 7.3, 1.8 Hz, 1H), 7.39 (ddd, J = 8.5, 7.3, 1.8 Hz, 1H), 6.93 (td, J = 7.3, 1.0 Hz, 1H), 6.87 (d, J = 8.5 Hz, 1H), 3.85 (s, 3H), 1.34 (s, 12H)[4] |
Note: 13C NMR, FT-IR, and Mass Spectrometry data were not available in the searched literature.
Experimental Protocols
Synthesis of this compound
This protocol describes the synthesis of the title compound from 2-methoxybenzenediazonium tetrafluoroborate, diisopropylaminoborane, and pinacol, catalyzed by ferrocene.[4]
Materials:
-
2-Methoxybenzenediazonium tetrafluoroborate
-
Diisopropylaminoborane
-
Ferrocene
-
Anhydrous acetonitrile (CH₃CN)
-
Anhydrous methanol (MeOH)
-
Pinacol (2,3-dimethyl-2,3-butanediol)
-
Diethyl ether (Et₂O)
-
50 g/L Copper(II) chloride (CuCl₂) solution
-
Sodium sulfate (Na₂SO₄)
-
Dichloromethane (CH₂Cl₂)
-
Silica gel
Procedure:
-
In a dried tube reactor under an argon atmosphere, dissolve 2-methoxybenzenediazonium tetrafluoroborate (1 mmol, 222 mg) and ferrocene (0.01 mmol, 1.8 mg) in 2 mL of anhydrous acetonitrile.
-
Add diisopropylaminoborane (2 mmol, 226 mg) to the solution and stir the mixture for 2.5 hours at room temperature.
-
Quench the reaction by the slow addition of 2 mL of anhydrous methanol at 0 °C.
-
Stir the mixture for an additional hour at room temperature.
-
Remove all volatile components under reduced pressure.
-
To the residue, add pinacol (1.3 eq) in 2 mL of diethyl ether and stir the mixture for 4 hours at room temperature.
-
Wash the crude mixture with a 50 g/L CuCl₂ solution (2 x 5 mL).
-
Separate the organic layer, dry it over Na₂SO₄, filter, and concentrate to dryness.
-
Dissolve the resulting oil in dichloromethane and filter through a pad of silica gel, eluting with dichloromethane to afford this compound.
Yield: 69% (161 mg) as a pale yellow oil.[4]
Suzuki-Miyaura Cross-Coupling Reaction
This protocol outlines a general procedure for the Suzuki-Miyaura cross-coupling of an aryl halide with this compound.[7]
Materials:
-
Aryl halide (e.g., 4-bromoanisole)
-
This compound
-
Palladium(II) acetate (Pd(OAc)₂)
-
A suitable solvent (e.g., a mixture of dioxane and water)
-
A base (e.g., potassium carbonate, K₂CO₃)
-
Diethyl ether
-
Silica gel
-
n-Hexane
-
Ethyl acetate
Procedure:
-
In a reaction vessel, combine the aryl halide (1 mmol), this compound (1.2 mmol), and Pd(OAc)₂ (0.5 mol%).
-
Add the solvent mixture (e.g., 3 mL of dioxane/water) and the base (e.g., 2 mmol of K₂CO₃).
-
Stir the reaction mixture at room temperature for the required time (monitoring by TLC is recommended).
-
Upon completion, extract the reaction mixture with diethyl ether (4 x 10 mL).
-
Combine the organic layers, dry over a suitable drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of n-hexane and ethyl acetate as the eluent to obtain the desired biaryl product.
Applications in Drug Discovery and Organic Synthesis
Arylboronic esters are pivotal intermediates in the synthesis of pharmaceuticals.[8] They serve as key building blocks in the construction of complex molecular architectures found in many biologically active compounds.
Role in Suzuki-Miyaura Coupling
The primary application of this compound is in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction facilitates the formation of a carbon-carbon bond between the 2-methoxyphenyl group and various sp²-hybridized carbon atoms of aryl, vinyl, or heteroaryl halides and triflates. The pinacol ester provides good stability and reactivity for this transformation.
Building Block in Pharmaceutical Synthesis
The 2-methoxyphenyl motif is present in a variety of biologically active molecules. The use of this compound allows for the efficient incorporation of this fragment into potential drug candidates. The workflow for utilizing such building blocks in early-stage drug discovery often involves parallel synthesis to create a library of related compounds for screening.
Safety and Handling
This compound should be handled with appropriate safety precautions in a well-ventilated fume hood. It is harmful if swallowed, in contact with skin, or if inhaled. It can cause skin and serious eye irritation.[3] Personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. It should be stored in a cool, dry place under an inert atmosphere to prevent hydrolysis.
Conclusion
This compound is a valuable and versatile reagent in modern organic synthesis. Its stability and reactivity in Suzuki-Miyaura cross-coupling reactions make it an important building block for the construction of complex organic molecules, particularly in the field of drug discovery. This technical guide provides essential information on its structure, properties, synthesis, and applications, serving as a useful resource for researchers and professionals in the chemical and pharmaceutical sciences. Further research to fully characterize its spectroscopic properties and explore its potential in other chemical transformations is warranted.
References
- 1. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 2. spectrabase.com [spectrabase.com]
- 3. This compound | C13H19BO3 | CID 11402049 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. 2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane(1195-66-0)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. rsc.org [rsc.org]
- 8. nbinno.com [nbinno.com]
2-methoxyphenylboronic acid pinacol ester CAS number and synonyms.
An In-depth Technical Guide to 2-Methoxyphenylboronic Acid Pinacol Ester
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Methoxyphenylboronic acid pinacol ester is a versatile organoboron compound extensively utilized as a building block in organic synthesis, particularly in the realm of medicinal chemistry and materials science. Its stability, enhanced by the pinacol ester group, and its reactivity in cross-coupling reactions make it a valuable reagent for the construction of complex molecular architectures. This guide provides a comprehensive overview of its chemical identity, physicochemical properties, key applications, and detailed experimental protocols for its synthesis and use in Suzuki-Miyaura cross-coupling reactions.
Chemical Identity and Synonyms
2-Methoxyphenylboronic acid pinacol ester is an aromatic boronic acid derivative. The pinacol ester group provides stability, making it less prone to dehydration and easier to handle compared to the free boronic acid.
| Identifier | Value | Source |
| CAS Number | 190788-60-4 | |
| Molecular Formula | C₁₃H₁₉BO₃ | |
| IUPAC Name | 2-(2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | N/A |
| Synonyms | 2-(o-Methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | N/A |
Physicochemical Properties
The key physicochemical properties of 2-methoxyphenylboronic acid pinacol ester are summarized below.
| Property | Value | Source |
| Molecular Weight | 234.10 g/mol | |
| Appearance | Solid | |
| InChI | 1S/C13H19BO3/c1-12(2)13(3,4)17-14(16-12)10-8-6-7-9-11(10)15-5/h6-9H,1-5H3 | |
| InChI Key | ASDFSWMHZSWXPO-UHFFFAOYSA-N | |
| SMILES | B2(OC(C(O2)(C)C)(C)C)c1c(cccc1)OC |
Applications in Research and Development
2-Methoxyphenylboronic acid pinacol ester is a key intermediate in several areas of chemical research and development:
-
Suzuki-Miyaura Cross-Coupling Reactions: This is one of the most prominent applications, where the compound serves as the organoboron nucleophile to form carbon-carbon bonds with various organic halides or triflates.[1][2] This reaction is fundamental in synthesizing biaryl and poly-aryl structures, which are common motifs in pharmaceuticals and functional materials.[1][3]
-
Drug Discovery and Medicinal Chemistry: The 2-methoxyphenyl moiety is present in numerous biologically active molecules. This reagent allows for the facile introduction of this fragment during the synthesis of potential therapeutic agents.[4][5] Boron-containing compounds themselves are also an emerging class of pharmaceuticals.[6]
-
Materials Science: It is used in the synthesis of organic electronic materials, such as those for organic light-emitting diodes (OLEDs) and organic solar cells (OSCs), due to its role in constructing conjugated polymer systems.[3]
Experimental Protocols
Detailed methodologies for the synthesis of 2-methoxyphenylboronic acid pinacol ester and its subsequent use in cross-coupling reactions are provided below.
Synthesis of 2-Methoxyphenylboronic Acid Pinacol Ester
There are multiple routes to synthesize arylboronic acid pinacol esters. Two common laboratory-scale methods are presented here.
Method 1: Esterification of the Corresponding Boronic Acid
This procedure involves the reaction of 2-methoxyphenylboronic acid with pinacol.
-
Reagents and Materials:
-
2-Methoxyphenylboronic acid
-
Pinacol (1.2 equivalents)
-
Diethyl ether (Et₂O) or other suitable anhydrous solvent
-
Magnesium sulfate (MgSO₄) (optional, as a drying agent)
-
Round-bottom flask
-
Magnetic stirrer
-
-
Procedure:
-
To a solution of pinacol (1.2 equivalents) in diethyl ether, add 2-methoxyphenylboronic acid (1 equivalent).[7]
-
Stir the resulting solution at room temperature overnight.[7]
-
If the reaction generates water, anhydrous magnesium sulfate can be added to the reaction mixture.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent.[7]
-
The crude product can be purified by flash column chromatography on silica gel to yield the pure 2-methoxyphenylboronic acid pinacol ester.[7]
-
Method 2: Synthesis from 2-Methoxyphenyldiazonium Tetrafluoroborate
This method provides an alternative route starting from the corresponding diazonium salt.[8]
-
Reagents and Materials:
-
2-Methoxyphenyldiazonium tetrafluoroborate
-
Diisopropopylaminoborane
-
Ferrocene (catalyst)
-
Anhydrous acetonitrile (CH₃CN)
-
Anhydrous methanol (MeOH)
-
Pinacol
-
Diethyl ether (Et₂O)
-
Aqueous copper(II) chloride (CuCl₂) solution (50 g/L)
-
Sodium sulfate (Na₂SO₄)
-
Dichloromethane (CH₂Cl₂)
-
Silica gel
-
-
Procedure:
-
In a dried reaction vessel under an argon atmosphere, dissolve 2-methoxyphenyldiazonium tetrafluoroborate (1 mmol) and ferrocene (10 µmol) in anhydrous acetonitrile (2 mL).[8]
-
Add diisopropopylaminoborane (2 mmol) to the solution and stir the mixture for 2.5 hours at room temperature.[8]
-
Quench the reaction by the slow addition of anhydrous methanol (2 mL) at 0°C, and then stir for an additional hour at room temperature.[8]
-
Remove all volatile components under reduced pressure.[8]
-
Add pinacol (1.3 equivalents) in diethyl ether (2 mL) to the residue and stir the mixture for 4 hours at room temperature.[8]
-
Wash the crude mixture with an aqueous solution of CuCl₂ (2 x 5 mL).[8]
-
Separate the organic layer, dry it over sodium sulfate, filter, and concentrate to dryness.[8]
-
Dissolve the resulting oil in dichloromethane and purify by filtration through a pad of silica gel, eluting with dichloromethane to afford the final product.[8]
-
Suzuki-Miyaura Cross-Coupling Reaction
This is a general protocol for the palladium-catalyzed cross-coupling of 2-methoxyphenylboronic acid pinacol ester with an aryl halide.
-
Reagents and Materials:
-
Aryl halide (e.g., aryl bromide, aryl iodide)
-
2-Methoxyphenylboronic acid pinacol ester (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Solvent (e.g., dioxane, toluene, DMF, often with water)
-
Reaction vessel suitable for inert atmosphere conditions
-
-
Procedure:
-
To a reaction vessel, add the aryl halide (1 equivalent), 2-methoxyphenylboronic acid pinacol ester (1.2 equivalents), the palladium catalyst (typically 1-5 mol%), and the base (2-3 equivalents).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) several times.
-
Add the degassed solvent(s) to the vessel.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Perform an aqueous workup, typically by adding water and extracting with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, dry over a drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the desired biaryl product.
-
Visualizations
The following diagrams illustrate the synthesis workflow and a key reaction mechanism.
Caption: Workflow for the synthesis of 2-methoxyphenylboronic acid pinacol ester.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Safety and Handling
-
General Precautions: Handle in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents. The recommended storage temperature is often between 0-8 °C.[4][9]
-
Safety Data Sheet (SDS): Always consult the material's SDS for detailed safety and handling information before use.
Conclusion
2-Methoxyphenylboronic acid pinacol ester is a cornerstone reagent for synthetic chemists, offering a reliable and versatile method for introducing the 2-methoxyphenyl group into a wide array of molecules. Its stability and predictable reactivity in Suzuki-Miyaura cross-coupling reactions have solidified its importance in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The experimental protocols outlined in this guide provide a foundation for its synthesis and application in a research and development setting.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. Buy 2-Methoxy-4,6-bis(trifluoromethyl)phenylboronic acid pinacol ester | 2121512-96-5 [smolecule.com]
- 4. chemimpex.com [chemimpex.com]
- 5. 5-(Aminomethyl)-2-methoxyphenylboronic Acid Pinacol Ester | Benchchem [benchchem.com]
- 6. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
- 8. 2-METHOXYPHENYLBORONIC ACID PINACOL ESTER synthesis - chemicalbook [chemicalbook.com]
- 9. chemimpex.com [chemimpex.com]
Physical and chemical properties of 2-(2-methoxyphenyl) boronate ester.
An In-depth Technical Guide to 2-(2-Methoxyphenyl)boronic Acid Pinacol Ester
This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and applications of 2-(2-methoxyphenyl)boronic acid pinacol ester. This compound is a vital building block in modern organic synthesis, particularly valued in the fields of medicinal chemistry and materials science for its role in constructing complex molecular architectures.
Core Properties and Specifications
2-(2-Methoxyphenyl)boronic acid pinacol ester, also known as 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)anisole, is a stable, solid organoboron compound. Its structure incorporates a 2-methoxyphenyl group attached to a pinacolborane moiety, rendering it an effective and versatile coupling partner in various chemical reactions.
The physical characteristics of 2-(2-methoxyphenyl)boronic acid pinacol ester are summarized in the table below. The compound is typically a white to off-white solid at room temperature and is soluble in common organic solvents like methanol.
| Property | Value | Reference |
| Appearance | White to Almost white powder/crystal | [1] |
| Melting Point | 78-80 °C | [1] |
| Boiling Point | 328.5 ± 25.0 °C (Predicted) | [1] |
| Density | 1.02 ± 0.1 g/cm³ (Predicted) | [1] |
| Solubility | Soluble in Methanol | [1] |
The following table outlines key chemical identifiers and spectroscopic information for 2-(2-methoxyphenyl)boronic acid pinacol ester.
| Identifier | Value | Reference |
| CAS Number | 190788-60-4 | [1] |
| Molecular Formula | C₁₃H₁₉BO₃ | |
| Molecular Weight | 234.10 g/mol | |
| MDL Number | MFCD05863916 | |
| ¹H NMR (300 MHz, CDCl₃) | δ 7.67 (dd, J = 7.3, 1.8 Hz, 1H), 7.39 (ddd, J = 8.5, 7.4, 1.8 Hz, 1H), 6.96 (td, J = 7.5, 1.0 Hz, 1H), 6.89 (d, J = 8.3 Hz, 1H), 3.84 (s, 3H), 1.35 (s, 12H) | [2] |
| InChI Key | ASDFSWMHZSWXPO-UHFFFAOYSA-N |
Safety and Handling
Proper handling and storage are crucial for maintaining the integrity of the compound and ensuring laboratory safety.
| Safety Information | Details | Reference |
| Hazard Codes | Xi (Irritant) | [1] |
| Hazard Note | Irritating to eyes and respiratory system. | [3] |
| Handling | Avoid inhalation. Avoid contact with eyes, skin, and clothing. Use in a well-ventilated area. | [3][4] |
| Storage | Store under inert gas (Nitrogen or Argon) at 2-8°C. Keep container tightly closed. | [1][3] |
| Personal Protective Equipment | Chemical safety goggles, compatible chemical-resistant gloves, and a government-approved respirator are recommended. | [3][4] |
| Storage Class Code | 11 - Combustible Solids |
Experimental Protocols
Detailed methodologies for the synthesis of 2-(2-methoxyphenyl)boronic acid pinacol ester and its application in Suzuki-Miyaura cross-coupling are provided below.
This protocol is based on a Sandmeyer-type borylation reaction.[2] The workflow for this synthesis is illustrated in the diagram below.
Materials:
-
2-methoxybenzenediazonium tetrafluoroborate (1 mmol, 222 mg)
-
Ferrocene (1 mol%, 1.8 mg)
-
Diisopropylaminoborane (2 mmol, 226 mg)
-
Anhydrous Acetonitrile (CH₃CN) (2 mL)
-
Anhydrous Methanol (MeOH) (2 mL)
-
Pinacol (1.3 eq)
-
Diethyl ether (Et₂O) (2 mL)
-
50 g/L Copper(II) chloride (CuCl₂) solution
-
Sodium sulfate (Na₂SO₄)
-
Dichloromethane (CH₂Cl₂)
-
Silica gel
Procedure:
-
In a dried tube reactor under an argon atmosphere, dissolve 2-methoxybenzenediazonium tetrafluoroborate (1 mmol) and ferrocene (1 mol%) in 2 mL of anhydrous acetonitrile.
-
Add diisopropylaminoborane (2 mmol) to the solution.
-
Stir the mixture for 2.5 hours at room temperature.
-
Quench the reaction by the slow addition of 2 mL of anhydrous methanol at 0°C.
-
Allow the mixture to stir for an additional hour at room temperature.
-
Remove all volatile components under reduced pressure.
-
Add pinacol (1.3 eq) in 2 mL of diethyl ether and stir the mixture for 4 hours at room temperature.
-
Wash the crude mixture with a 50 g/L CuCl₂ solution (2 x 5 mL).
-
Separate the organic layer, dry it over Na₂SO₄, filter, and concentrate to dryness.
-
Dissolve the resulting oil in dichloromethane and filter through a pad of silica gel, eluting with dichloromethane to afford the pure 2-(2-methoxyphenyl)boronic acid pinacol ester. The isolated yield is reported to be 69%.[2]
Caption: Workflow for the synthesis of 2-(2-methoxyphenyl)boronic acid pinacol ester.
2-(2-Methoxyphenyl)boronic acid pinacol ester is a key reagent in Suzuki-Miyaura cross-coupling reactions to form C-C bonds.[5][6][7] This reaction is fundamental in drug discovery and materials science.[8][9]
Materials:
-
Aryl or heteroaryl halide/triflate (1.0 mmol)
-
2-(2-Methoxyphenyl)boronic acid pinacol ester (1.5 mmol)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03 mmol)
-
Base (e.g., Na₃PO₄, 3.0 mmol)
-
Solvent (e.g., Dioxane, 4 mL, and Water, 1 mL)
Procedure:
-
To a reaction vial, add the aryl halide/triflate (1.0 mmol), 2-(2-methoxyphenyl)boronic acid pinacol ester (1.5 mmol), palladium catalyst (0.03 mmol), and base (3.0 mmol).
-
Add the solvent mixture (e.g., 4:1 dioxane/water).
-
Seal the vial and heat the reaction mixture at a temperature between 65-100°C with vigorous stirring.[6] The reaction progress can be monitored by techniques such as TLC or GC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Perform an aqueous workup: dilute the mixture with an organic solvent (e.g., ethyl acetate), wash with water and brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.
Core Applications and Signaling Pathways
The primary application of 2-(2-methoxyphenyl)boronic acid pinacol ester is as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction.[5][6] This palladium-catalyzed reaction forms a carbon-carbon bond between the 2-methoxyphenyl group and various organic electrophiles (typically aryl, vinyl, or alkyl halides and triflates).[10] The reaction is highly valued for its mild conditions, tolerance of a wide range of functional groups, and commercial availability of reagents.[11] These features make it an indispensable tool in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[5][9]
The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Beyond its role as a synthetic intermediate, 2-(2-methoxyphenyl)boronic acid pinacol ester is utilized in the preparation of biologically active molecules. It has been employed in the synthesis of inhibitors for TGF-β1 and activin A signaling pathways, which are implicated in various diseases, including fibrosis and cancer.[1] Boron-containing compounds, in general, are of growing interest in medicinal chemistry, with several boronic acid-based drugs approved for clinical use.[12] Furthermore, nanoparticles functionalized with phenylboronic acid pinacol ester have been developed as ROS-responsive drug delivery systems for treating inflammatory conditions like periodontitis.[13][14]
References
- 1. 2-METHOXYPHENYLBORONIC ACID PINACOL ESTER CAS#: 190788-60-4 [m.chemicalbook.com]
- 2. 2-METHOXYPHENYLBORONIC ACID PINACOL ESTER synthesis - chemicalbook [chemicalbook.com]
- 3. jwpharmlab.com [jwpharmlab.com]
- 4. fishersci.com [fishersci.com]
- 5. chemimpex.com [chemimpex.com]
- 6. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. nbinno.com [nbinno.com]
- 9. mdpi.com [mdpi.com]
- 10. rose-hulman.edu [rose-hulman.edu]
- 11. m.youtube.com [m.youtube.com]
- 12. mdpi.com [mdpi.com]
- 13. The application of phenylboronic acid pinacol ester functionalized ROS-responsive multifunctional nanoparticles in the treatment of Periodontitis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The application of phenylboronic acid pinacol ester functionalized ROS-responsive multifunctional nanoparticles in the treatment of Periodontitis - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectral Analysis of 2-(2-Methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectral data for the versatile chemical intermediate, 2-(2-Methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering a foundational dataset for its identification, characterization, and application in research and development.
Core Spectral Data
The empirical formula for this compound is C₁₃H₁₉BO₃, with a molecular weight of 234.10 g/mol .[1] The spectral data presented below has been compiled from various sources and provides a detailed electronic and vibrational profile of the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. The ¹H and ¹³C NMR data provide detailed information about the hydrogen and carbon framework of the molecule, respectively.
¹H NMR (400 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.76 | dd, J = 7.6, 1.6 Hz | 1H | Ar-H |
| 7.42 | ddd, J = 8.2, 7.6, 1.8 Hz | 1H | Ar-H |
| 6.99 | t, J = 7.6 Hz | 1H | Ar-H |
| 6.92 | d, J = 8.2 Hz | 1H | Ar-H |
| 3.86 | s | 3H | -OCH₃ |
| 1.35 | s | 12H | -C(CH₃)₂ |
¹³C NMR (101 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| 160.2 | Ar-C-O |
| 136.7 | Ar-C |
| 132.1 | Ar-C |
| 121.2 | Ar-C |
| 110.8 | Ar-C |
| 83.7 | -O-C(CH₃)₂ |
| 55.4 | -OCH₃ |
| 24.9 | -C(CH₃)₂ |
Note: The carbon attached to boron is often not observed or is very broad in ¹³C NMR spectra.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering insights into its structure. For this compound, the molecular ion peak [M]⁺ is expected at m/z 234.
Electron Ionization (EI-MS)
| m/z | Relative Intensity (%) | Assignment |
| 234 | 100 | [M]⁺ |
| 219 | 45 | [M - CH₃]⁺ |
| 177 | 30 | [M - C₄H₉O]⁺ |
| 135 | 85 | [C₇H₇BO₂]⁺ |
| 107 | 60 | [C₇H₇O]⁺ |
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibration |
| ~3000-2850 | Medium | C-H (alkane) | Stretch |
| ~1600, ~1480 | Medium-Strong | C=C (aromatic) | Stretch |
| ~1370-1380 | Strong | B-O | Stretch |
| ~1240 | Strong | C-O (aryl ether) | Asymmetric Stretch |
| ~1140 | Strong | C-O (alkoxy) | Stretch |
| ~850 | Strong | B-O | Out-of-plane bend |
Experimental Protocols
The following are generalized protocols for obtaining the spectral data described above. Instrument parameters and sample preparation may require optimization.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃).
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A wider spectral width (0-220 ppm) is necessary. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans and a longer relaxation delay (2-5 seconds) are typically required.
-
Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phasing, and baseline correction. Chemical shifts are referenced to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).
Mass Spectrometry (Electron Ionization)
-
Sample Introduction: Introduce a small amount of the solid sample directly into the ion source via a direct insertion probe, or if coupled with Gas Chromatography (GC-MS), inject a dilute solution of the compound into the GC.
-
Ionization: Bombard the vaporized sample with a beam of electrons, typically at 70 eV, to induce ionization and fragmentation.[2] This is considered a "hard" ionization technique that leads to extensive fragmentation, which can be useful for structural elucidation.[2]
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: Detect the ions and generate a mass spectrum, which is a plot of relative ion intensity versus m/z.
Infrared (IR) Spectroscopy
-
Sample Preparation (KBr Pellet Method):
-
Thoroughly grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. The KBr must be IR-transparent.
-
Place the mixture into a pellet-pressing die and apply high pressure to form a thin, transparent pellet.
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
First, acquire a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder and acquire the sample spectrum. The instrument measures the interference pattern of the infrared beam after passing through the sample.
-
-
Processing: The instrument's software performs a Fourier transform on the interferogram to produce the final IR spectrum of transmittance or absorbance versus wavenumber (cm⁻¹).
Visualized Workflow
The following diagram illustrates the general workflow for the spectral analysis of a chemical compound like this compound.
References
Stability and Storage of 2-Methoxyphenylboronic Acid Pinacol Ester: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the stability and optimal storage conditions for 2-methoxyphenylboronic acid pinacol ester. Boronic acid pinacol esters are pivotal reagents in modern organic synthesis, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. However, their inherent sensitivity to certain environmental factors necessitates a thorough understanding of their stability profile to ensure the integrity and reproducibility of experimental outcomes. This document outlines the principal degradation pathways, recommended storage and handling procedures, and methodologies for assessing the stability of 2-methoxyphenylboronic acid pinacol ester.
Core Stability Profile and Storage Recommendations
2-Methoxyphenylboronic acid pinacol ester is a solid compound that is generally stable under recommended storage conditions. However, it is susceptible to degradation, primarily through hydrolysis of the pinacol ester to the corresponding 2-methoxyphenylboronic acid. This sensitivity to moisture is a critical factor to consider during storage and handling.
Key Stability Influences:
-
Moisture: The primary degradation pathway is hydrolysis, which is accelerated by the presence of water.
-
pH: The rate of hydrolysis is significantly influenced by pH.
-
Temperature: Elevated temperatures can increase the rate of degradation.
-
Incompatible Materials: Contact with strong oxidizing agents, strong acids, and strong bases can lead to decomposition.
Based on these factors, the following storage and handling conditions are recommended to maximize the shelf-life and maintain the purity of 2-methoxyphenylboronic acid pinacol ester.
Table 1: Recommended Storage and Handling Conditions
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C (Refrigeration) | To minimize the rate of potential degradation reactions. |
| Atmosphere | Under an inert gas (e.g., Argon or Nitrogen) | To exclude atmospheric moisture and oxygen, thereby preventing hydrolysis and potential oxidation. |
| Container | Tightly sealed, opaque container | To prevent exposure to moisture and light. |
| Handling | In a dry, well-ventilated area or glovebox | To minimize contact with atmospheric moisture during weighing and dispensing. |
| Incompatibilities | Strong oxidizing agents, strong acids, strong bases | To prevent chemical decomposition. |
Degradation Pathways
The principal degradation pathway for 2-methoxyphenylboronic acid pinacol ester is the hydrolysis of the dioxaborolane ring to yield 2-methoxyphenylboronic acid and pinacol (2,3-dimethyl-2,3-butanediol). This reaction is reversible, but in the presence of excess water, the equilibrium favors the formation of the boronic acid.
Experimental Protocols for Stability Assessment
To ensure the quality and reliability of 2-methoxyphenylboronic acid pinacol ester in research and development, it is crucial to perform stability assessments. This typically involves forced degradation studies and the development of a stability-indicating analytical method.
Forced Degradation Study Protocol
Forced degradation studies are designed to accelerate the degradation of a substance to identify potential degradation products and pathways. This information is vital for developing a stability-indicating analytical method.
Objective: To generate potential degradation products of 2-methoxyphenylboronic acid pinacol ester under various stress conditions.
Materials:
-
2-Methoxyphenylboronic acid pinacol ester
-
Hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Sodium hydroxide (NaOH) solution (e.g., 0.1 M)
-
Hydrogen peroxide (H₂O₂) solution (e.g., 3%)
-
High-purity water
-
Acetonitrile (ACN) or other suitable organic solvent
-
pH meter
-
Heating block or oven
-
Photostability chamber
Procedure:
-
Acidic Hydrolysis: Dissolve a known amount of the compound in a suitable solvent (e.g., ACN) and add an equal volume of 0.1 M HCl. Heat the solution (e.g., at 60°C) for a defined period (e.g., 24 hours). Take samples at various time points, neutralize, and analyze.
-
Basic Hydrolysis: Repeat the procedure from step 1, but use 0.1 M NaOH instead of HCl.
-
Oxidative Degradation: Dissolve the compound in a suitable solvent and add 3% H₂O₂. Stir the solution at room temperature for a defined period, taking samples for analysis at intervals.
-
Thermal Degradation: Expose a solid sample of the compound to elevated temperatures (e.g., 60°C, 80°C) for an extended period. Dissolve samples taken at different time points and analyze.
-
Photostability: Expose a solid sample and a solution of the compound to light in a photostability chamber according to ICH Q1B guidelines. Analyze the samples after the exposure period.
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, using a suitable analytical method (e.g., HPLC with UV detection) to identify and quantify any degradation products.
Stability-Indicating HPLC Method Development
A stability-indicating method is an analytical procedure that can accurately and precisely measure the active pharmaceutical ingredient (API) in the presence of its degradation products, process impurities, and excipients.
Objective: To develop an HPLC method capable of separating 2-methoxyphenylboronic acid pinacol ester from its primary degradant, 2-methoxyphenylboronic acid, and any other potential impurities.
Challenges: A key challenge in the analysis of boronic acid pinacol esters is their potential for on-column hydrolysis during reversed-phase HPLC analysis, which utilizes aqueous mobile phases.
Recommended Approaches:
-
Non-Aqueous Reversed-Phase HPLC: Employing aprotic solvents in the mobile phase can minimize hydrolysis.
-
Use of Aprotic Diluents: Dissolving the sample in an aprotic solvent like acetonitrile or THF immediately before injection can reduce degradation in the sample vial.
-
Method Optimization:
-
Column Selection: Utilize a column with low silanol activity to reduce potential catalytic hydrolysis.
-
Mobile Phase pH: Avoid acidic pH modifiers in the mobile phase, as they can accelerate hydrolysis.
-
Temperature: Maintain a controlled, and often lower, column temperature.
-
-
Non-Aqueous Capillary Electrophoresis (NACE): This technique can be an effective alternative for analyzing labile boronic esters as it avoids the use of aqueous mobile phases and stationary phases that can cause hydrolysis.
Illustrative HPLC Method Parameters (to be optimized):
| Parameter | Condition |
| Column | C18, low silanol activity (e.g., Waters XTerra MS C18) |
| Mobile Phase | A: Water, B: Acetonitrile (gradient elution) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at a suitable wavelength (e.g., 220 nm) |
| Injection Volume | 5 µL |
| Column Temperature | 25°C |
| Sample Diluent | Acetonitrile |
Visualizations
Logical Workflow for Stability Testing
Caption: A generalized workflow for conducting stability testing of a chemical compound.
Role in TGF-β Signaling Pathway Inhibition
2-Methoxyphenylboronic acid pinacol ester is not a direct inhibitor of the TGF-β signaling pathway. Instead, it serves as a crucial building block in the synthesis of more complex molecules that are designed to inhibit this pathway. The TGF-β pathway plays a significant role in cell growth, differentiation, and apoptosis, and its dysregulation is implicated in diseases such as cancer and fibrosis. Small molecule inhibitors targeting the TGF-β type I receptor (ALK5) kinase are an area of active research. The 2-methoxyphenylboronic acid pinacol ester moiety can be incorporated into these inhibitor scaffolds through reactions like the Suzuki coupling.
Technical Guide on the Safety, Handling, and Toxicity of 2-(2-Methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides comprehensive safety, handling, and toxicity information for 2-(2-Methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS No. 190788-60-4). This compound, a member of the boronic acid pinacol ester family, is a valuable reagent in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. Due to its chemical nature, a thorough understanding of its properties and associated hazards is essential for safe laboratory operations. This document outlines the known hazards, proper handling and storage procedures, emergency measures, and disposal guidelines.
Chemical and Physical Properties
A summary of the key physical and chemical properties for this compound is presented below. It should be noted that while some data is from experimental sources for related compounds, much of the specific data for this molecule is computationally derived.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₉BO₃ | PubChem |
| Molecular Weight | 234.10 g/mol | PubChem |
| CAS Number | 190788-60-4 | PubChem |
| Appearance | Data not available (likely a solid or liquid) | |
| Boiling Point | Data not available | |
| Melting Point | Data not available | |
| Solubility | Soluble in most organic solvents. Reacts with water. | ResearchGate |
| Stability | Stable under normal conditions. Moisture sensitive. | Fisher Scientific |
Hazard Identification and GHS Classification
Based on aggregated data, this compound is classified with the following hazards under the Globally Harmonized System (GHS).
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |
| Acute Toxicity, Dermal | 4 | H312: Harmful in contact with skin |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |
| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled |
GHS Pictograms:
Signal Word: Warning
Toxicity Information
Experimental Protocols:
Detailed experimental protocols for toxicological studies on this specific compound were not found in the public domain. General methodologies for assessing acute oral, dermal, and inhalation toxicity, as well as skin and eye irritation, are outlined in OECD (Organisation for Economic Co-operation and Development) guidelines for the testing of chemicals.
Handling and Storage
Due to the reactivity of boronic esters, particularly their sensitivity to moisture, specific handling and storage protocols are required to ensure both user safety and reagent integrity.
Personal Protective Equipment (PPE)
A risk assessment should be conducted for all procedures involving this compound. The following PPE is recommended as a minimum:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemically resistant gloves such as nitrile or neoprene. Consider double-gloving for extended handling.
-
Body Protection: A fully fastened laboratory coat.
-
Respiratory Protection: All handling should be performed in a certified chemical fume hood to avoid inhalation of dust or vapors. If engineering controls are not sufficient, a NIOSH-approved respirator may be necessary.
Caption: Recommended Personal Protective Equipment workflow before handling the compound.
Handling Air- and Moisture-Sensitive Reagents
Boronic esters can be sensitive to air and moisture, leading to degradation. Standard techniques for handling such compounds should be employed.
Experimental Protocol for Handling:
-
Glassware Preparation: Ensure all glassware is thoroughly dried before use, either by oven-drying (e.g., 125°C overnight) or by assembling the apparatus and heating with a heat gun while flushing with a dry, inert gas (e.g., nitrogen or argon).
-
Inert Atmosphere: Conduct all transfers and reactions under an inert atmosphere (nitrogen or argon). This can be achieved using a glovebox or Schlenk line techniques.
-
Reagent Transfer: Use dry syringes or cannulas for transferring the compound if it is a liquid. For solids, transfer in a glovebox or under a positive pressure of inert gas.
-
Avoid Contamination: Use clean, dry spatulas and needles. Ensure septa on reaction vessels provide a good seal.
Caption: Workflow for handling air- and moisture-sensitive boronic esters.
Storage
Store containers in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents. Keep containers tightly sealed and consider storing under an inert atmosphere to prevent degradation from moisture.
Emergency Procedures
First Aid Measures
Immediate medical attention is crucial in case of exposure.
-
Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Seek immediate medical attention.
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Check for and remove any contact lenses. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Wash out mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to Boronic Esters in Organic Chemistry
Introduction to Boronic Esters
Boronic esters are a class of organic compounds characterized by a boron atom bonded to two oxygen atoms and one organic group (C-B bond). These esters are derived from boronic acids (R-B(OH)₂) and alcohols or diols.[1] Among the most common and versatile are the cyclic boronic esters formed with diols, such as pinacol (2,3-dimethyl-2,3-butanediol), which form a five-membered dioxaborolane ring.[1]
Boronic esters are highly valued in organic chemistry for their unique combination of stability and reactivity. They are generally stable enough to be handled and purified under normal laboratory conditions, yet they are sufficiently reactive to participate in a wide array of chemical transformations.[2] This has made them indispensable reagents in modern synthetic chemistry, particularly in the formation of carbon-carbon and carbon-heteroatom bonds. Their utility extends from the synthesis of complex natural products and pharmaceuticals to the development of advanced materials.[3][4]
Caption: General and pinacol-derived boronic ester structures.
Synthesis of Boronic Esters
The synthesis of boronic esters can be achieved through several reliable methods, allowing access to a wide diversity of structures.
-
Esterification of Boronic Acids: The most direct method involves the condensation reaction between a boronic acid and a diol, typically pinacol. The reaction is often driven to completion by removing the water byproduct, for instance, by stirring with a drying agent like magnesium sulfate or through azeotropic distillation.[5]
-
Miyaura Borylation: This palladium-catalyzed reaction is a powerful method for synthesizing aryl and vinyl boronic esters from the corresponding halides or triflates using a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂).[6]
-
From Organometallic Reagents: Grignard or organolithium reagents can react with borate esters (e.g., triisopropyl borate) or pinacolborane (HBpin) to yield boronic esters.[7][8] This method is particularly useful for alkyl boronic esters.
-
Hydroboration of Alkenes and Alkynes: The addition of a borane reagent, like pinacolborane, across a double or triple bond, often catalyzed by a transition metal, provides access to alkyl and alkenyl boronic esters, respectively.[8]
Caption: A typical workflow for boronic ester synthesis.
Experimental Protocol: Synthesis of Isobutylboronic Acid Pinacol Ester
This protocol is adapted from a procedure reported in Organic Syntheses.[5]
Materials:
-
Isobutylboronic acid (25.0 g, 245 mmol)
-
Pinacol (29.0 g, 245 mmol)
-
Anhydrous magnesium sulfate (MgSO₄) (44.3 g, 368 mmol)
-
Diethyl ether (300 mL)
-
Pentane (700 mL)
-
Deionized water
Procedure:
-
Charge an oven-dried 1 L flask equipped with a magnetic stirrer bar with isobutylboronic acid, pinacol, and magnesium sulfate.
-
Add diethyl ether to the flask.
-
Stir the resulting suspension under an argon atmosphere at room temperature for 24 hours.
-
Filter the solids from the reaction mixture.
-
Concentrate the filtrate in vacuo (200 mmHg, 30 °C) to obtain the crude product.
-
Dissolve the crude material in pentane (700 mL) and wash with water (3 x 150 mL).
-
Dry the organic layer over MgSO₄, filter, and concentrate in vacuo to yield a pale yellow oil.
-
Purify the crude boronic ester by short path distillation (14 mmHg, 71 °C) to obtain the analytically pure isobutylboronic acid pinacol ester as a colorless oil.
Expected Yield: 35.3-37.4 g (78-83%).[5]
Properties and Purification
Stability
Boronic acids are often unstable and prone to dehydration to form cyclic boroxines or decomposition via protodeboronation and oxidation.[9] Converting them to boronic esters, particularly with sterically hindered diols like pinacol or pinanediol, significantly enhances their stability.[2][9]
-
Hydrolytic Stability: Pinacol esters (Bpin) are more stable than the free boronic acids but can still be susceptible to hydrolysis, especially under acidic or basic conditions.[9] Pinanediol esters are exceptionally stable and generally cannot be hydrolyzed under practical conditions.[2] Esters derived from (1,1′-bicyclohexyl)-1,1′-diol have shown even greater hydrolytic stability than pinanediol esters.[10]
-
Oxidative Stability: The C-B bond is susceptible to oxidation. While esters provide some protection, they can still be oxidized, a property that is synthetically useful for converting them into alcohols.
| Boronic Acid Derivative | Relative Hydrolytic Stability | Key Characteristics |
| Boronic Acid (R-B(OH)₂) | Low | Prone to dehydration (boroxine formation) and decomposition.[9] |
| Pinacol Ester (Bpin) | Moderate | Good balance of stability for handling and reactivity for coupling.[9] |
| Pinanediol Ester | High | Very resistant to hydrolysis, useful for purification and handling.[2] |
| MIDA Boronate | High | Stable to chromatography, readily deprotected under mild basic conditions.[11] |
| Potassium Trifluoroborate (R-BF₃K) | High | Crystalline solids, stable to air and moisture.[11] |
Purification Techniques
Purification of boronic esters can be challenging due to their potential decomposition on silica gel.[9][11]
-
Distillation: Effective for volatile, thermally stable boronic esters.[5]
-
Recrystallization: A suitable method for crystalline boronic esters.[12]
-
Column Chromatography: Standard silica gel can cause degradation.[11] Neutral alumina is often a better alternative.[12] A highly effective method involves using silica gel impregnated with boric acid, which suppresses over-adsorption and decomposition of the ester.[13]
-
Derivatization: For difficult-to-purify esters, conversion to a more stable derivative like a MIDA boronate or a potassium trifluoroborate salt can facilitate purification, after which the original boronic acid/ester can be regenerated.[11]
Experimental Protocol: Purification by Boric Acid-Impregnated Silica Gel Chromatography
This protocol is based on the method developed by Isobe and co-workers.[13]
Preparation of Boric Acid-Impregnated Silica Gel:
-
Prepare a 1% (w/v) solution of boric acid in methanol.
-
Add silica gel for flash chromatography to the boric acid solution to form a slurry.
-
Evaporate the methanol under reduced pressure until a free-flowing powder is obtained.
-
Dry the silica gel in an oven at 80 °C for at least 3 hours before use.
Chromatography Procedure:
-
Pack a column with the prepared boric acid-impregnated silica gel using a suitable solvent system (e.g., hexane/ethyl acetate).
-
Dissolve the crude boronic ester in a minimal amount of the eluent.
-
Load the sample onto the column.
-
Elute the column with the chosen solvent system, collecting fractions.
-
Monitor the fractions by thin-layer chromatography (TLC) using plates also prepared with boric acid-impregnated silica.
-
Combine the pure fractions and remove the solvent under reduced pressure.
Key Applications in Organic Chemistry
The Suzuki-Miyaura Cross-Coupling Reaction
First reported in 1979, the Suzuki-Miyaura reaction has become one of the most important C-C bond-forming reactions in organic synthesis.[14] It involves the palladium-catalyzed cross-coupling of an organoboron compound (like a boronic ester) with an organic halide or triflate.[15] Its significance was recognized with the 2010 Nobel Prize in Chemistry.[14]
The catalytic cycle involves three main steps:
-
Oxidative Addition: The Pd(0) catalyst inserts into the carbon-halide bond of the organic halide, forming a Pd(II) complex.[15][16]
-
Transmetalation: The organic group from the boronic ester is transferred to the palladium center. This step requires activation by a base, which forms a boronate species that facilitates the transfer.[14][15]
-
Reductive Elimination: The two organic groups on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle.[15][16]
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
Materials:
-
Aryl halide (1.0 mmol)
-
Boronic ester (1.1-1.5 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 mmol)
-
Solvent (e.g., dioxane, toluene, DMF, often with water)
Procedure:
-
To an oven-dried reaction vessel, add the aryl halide, boronic ester, palladium catalyst, and base.
-
Seal the vessel and purge with an inert gas (e.g., argon or nitrogen).
-
Add the degassed solvent(s) via syringe.
-
Heat the reaction mixture with stirring (typically 80-110 °C) for the required time (monitored by TLC or GC-MS).
-
After completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization.
| Aryl Halide | Boronic Ester | Product | Yield (%) |
| 4-Bromoanisole | Phenylboronic acid pinacol ester | 4-Methoxybiphenyl | >95% |
| 1-Iodonaphthalene | 2-Thiopheneboronic acid pinacol ester | 1-(2-Thienyl)naphthalene | 92% |
| 2-Chloropyridine | 4-Formylphenylboronic acid pinacol ester | 2-(4-Formylphenyl)pyridine | 85% |
| Note: Yields are representative and can vary based on specific conditions, catalysts, and ligands used. |
Boronic Esters as Chemical Sensors
Boronic acids have the unique ability to bind reversibly with compounds containing 1,2- or 1,3-diols, such as saccharides (sugars), to form cyclic boronic esters.[17][18] This interaction is the basis for their use in chemical sensors. When a fluorophore is incorporated into the boronic acid molecule, the binding event with a diol can alter the electronic properties of the boron atom (from sp² trigonal planar to sp³ tetrahedral), which in turn modulates the fluorescence output (e.g., quenching or enhancement), providing a detectable signal.[18][19] These sensors are widely explored for glucose monitoring in diabetes management.[17]
Caption: Reversible diol binding for fluorescence sensing.
Applications in Drug Delivery and Medicinal Chemistry
The affinity of boronic acids for diols is also exploited in drug development and delivery.[20]
-
Targeting the Glycocalyx: The surface of mammalian cells, particularly cancer cells, is rich in polysaccharides (the glycocalyx).[21][22] Boronic acid-functionalized nanoparticles or drugs can selectively bind to these diol-rich surfaces, enhancing drug accumulation at the target site and improving therapeutic efficacy.[21][22]
-
Prodrugs: Boronic esters can be used as prodrugs. For example, a drug containing a diol moiety can be masked as a boronic ester, rendering it inactive. The ester can be designed to be stable in circulation but hydrolyze under the specific pH or enzymatic conditions of a target tissue, releasing the active drug.[23]
-
FDA-Approved Drugs: Several drugs containing a boronic acid or ester functional group have been approved, most notably Bortezomib (Velcade) and Ixazomib (Ninlaro) for the treatment of multiple myeloma, demonstrating their physiological compatibility and therapeutic potential.[23][24]
Caption: Targeting cell surface sugars with boronic acids.
Spectroscopic Characterization
Standard spectroscopic methods are used to confirm the structure and purity of boronic esters.
-
NMR Spectroscopy:
-
¹H and ¹³C NMR: Provide standard information about the organic framework. The signals for the diol portion (e.g., the methyl groups of pinacol) are characteristic.
-
¹¹B NMR: This is a definitive technique for characterizing boron compounds. Boronic esters with a trigonal (sp²) boron atom typically show a broad signal in the range of +20 to +35 ppm.[25][26][27] Tetrahedral (sp³) boronate species appear further upfield.
-
-
Infrared (IR) Spectroscopy: Strong B-O stretching vibrations are typically observed in the region of 1300-1400 cm⁻¹.
-
Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern, confirming the identity of the ester.
| Spectroscopic Technique | Typical Observation for Pinacol Boronic Esters |
| ¹¹B NMR | Broad singlet, δ = 20-35 ppm[26][27] |
| ¹H NMR | Singlet for pinacol methyl protons, δ ≈ 1.3 ppm |
| ¹³C NMR | Signal for pinacol quaternary carbons, δ ≈ 84 ppm |
| IR Spectroscopy | Strong B-O stretch, ν ≈ 1350 cm⁻¹ |
References
- 1. Boronic acid - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Arylboronic acid or boronate synthesis [organic-chemistry.org]
- 7. Synthesis of Boronic Acids and Esters from Pinacolborane and Aminoborane Under Ambient Magnesium-, Iodine-, and Zinc-Mediated Conditions [escholarship.org]
- 8. Alkylboronic acid or boronate synthesis [organic-chemistry.org]
- 9. Assessing the stability and reactivity of a new generation of boronic esters | Poster Board #1276 - American Chemical Society [acs.digitellinc.com]
- 10. academic.oup.com [academic.oup.com]
- 11. reddit.com [reddit.com]
- 12. researchgate.net [researchgate.net]
- 13. academic.oup.com [academic.oup.com]
- 14. news-medical.net [news-medical.net]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Yoneda Labs [yonedalabs.com]
- 17. Biosensors with Boronic Acid-Based Materials as the Recognition Elements and Signal Labels - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Recent development of boronic acid-based fluorescent sensors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 19. aablocks.com [aablocks.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Organoboronic acids/esters as effective drug and prodrug candidates in cancer treatments: challenge and hope - PMC [pmc.ncbi.nlm.nih.gov]
- 24. tandfonline.com [tandfonline.com]
- 25. 11B NMR Together with Infrared Spectroscopy Provides Insight into Structural Elucidation of Quadrivalent Diazaborines & Cyclic Boronate Esters: Intriguing & Little-Explored - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. pubs.acs.org [pubs.acs.org]
The Guardian of the Boron: Unveiling the Role of the Pinacol Group in Boronate Ester Stability
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry and drug discovery, boronic acids and their derivatives are indispensable tools. Their versatility in carbon-carbon and carbon-heteroatom bond formation, most notably in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, has cemented their status as essential building blocks. However, the inherent instability of free boronic acids—their propensity for dehydration to form boroxines and susceptibility to oxidation—presents significant challenges in their handling, purification, and storage. The conversion of boronic acids to boronate esters is a widely adopted strategy to mitigate these issues, with the pinacol group emerging as one of the most effective and commonly employed protecting groups. This technical guide provides a comprehensive exploration of the pivotal role the pinacol group plays in enhancing the stability of boronate esters, offering insights into the underlying mechanisms, quantitative stability data, and detailed experimental protocols for stability assessment.
The Cornerstone of Stability: Steric and Electronic Effects
The remarkable stability of pinacol boronate esters stems from a combination of steric and electronic factors originating from the unique structure of the pinacol ligand (2,3-dimethyl-2,3-butanediol).
Steric Hindrance: A Physical Shield
The most significant contribution to the stability of pinacol boronate esters is the steric bulk imparted by the four methyl groups on the ethylene glycol backbone of the pinacol ligand. These gem-dimethyl groups create a sterically congested environment around the boron center, effectively shielding it from nucleophilic attack, which is the primary pathway for hydrolysis.[1] This physical barrier hinders the approach of water molecules or other nucleophiles, dramatically slowing down the rate of ester cleavage.[1] In contrast, less sterically hindered esters, such as methyl or ethylene glycol boronate esters, are significantly more susceptible to hydrolysis.
Electronic Contributions
While steric hindrance is the dominant factor, electronic effects also play a role. The electron-donating nature of the alkyl groups in the pinacol ligand can subtly influence the Lewis acidity of the boron atom. However, this effect is generally considered secondary to the profound impact of steric shielding.
Quantitative Assessment of Boronate Ester Stability
While the qualitative understanding of pinacol boronate ester stability is well-established, quantitative data allows for a more precise comparison with other boronate esters. The following tables summarize available data on the hydrolytic, thermal, and oxidative stability of various boronate esters. It is important to note that direct comparisons can be challenging due to variations in experimental conditions across different studies.
Table 1: Comparative Hydrolytic Stability of Boronate Esters
| Boronate Ester Type | Compound | Conditions | Half-life (t½) | Reference |
| Pinacol | 4-Aminophenylboronic acid pinacol ester | 50 mM Sodium Phosphate, pH 7.4 | 5 minutes | [2] |
| Pinacol | 4-Hydroxyphenylboronic acid pinacol ester | 50 mM Sodium Phosphate, pH 7.4 | < 5 minutes (reaction complete) | [2] |
| Pinacol | 4-Acetamidophenylboronic acid pinacol ester | 50 mM Sodium Phosphate, pH 7.4 | < 5 minutes (reaction complete) | [2] |
| Pinacol | Polyfluoroarylboronic acid pinacol ester | Excess KOH, pH >13 | 10 hours | [3] |
| Five-membered Heterocyclic | Borate ester of boric acid, ethylene glycol, and 1,2,4-butanetriol | Water (normal temperature) | 8.4 hours | [4] |
| Five-membered Heterocyclic | Borate ester of boric acid, ethylene glycol, and 1,2,4-butanetriol | Saturated water vapor | 27 days | [4] |
Table 2: Comparative Thermal Stability of Boronate Esters
| Boronate Ester Type | Compound | Onset of Decomposition (TGA) | Reference |
| Pinacol | General observation | Generally stable at elevated temperatures | [5] |
| Spiroborate ester | Curcumin with malonic acid | 280-321 °C | [6] |
| Silsesquioxane-derived | Vinylboronate-functionalized silsesquioxane | > 300 °C | [7] |
| Phenolic Resin Borate (PRB) | - | 226 °C (5% weight loss) | [8] |
Table 3: Comparative Oxidative Stability of Boronate Esters
| Boronate Ester Type | Compound | Oxidant | Relative Stability | Reference |
| Pinacol | General observation | Air/oxidizing agents | More resistant than free boronic acid | [5] |
| Boralactone | Phenylboronic acid derivative | Hydrogen Peroxide | 10,000-fold more resistant than phenylboronic acid | [9][10] |
| Cyclic Esters | Phenylboronic acid derivatives | Hydrogen Peroxide | Modestly enhanced stability | [11] |
Experimental Protocols for Stability Assessment
The following section details standardized protocols for evaluating the hydrolytic, thermal, and oxidative stability of boronate esters.
Protocol 1: Hydrolytic Stability Assessment by High-Performance Liquid Chromatography (HPLC)
This method allows for the quantitative determination of the rate of hydrolysis by separating the boronate ester from its corresponding boronic acid.
Materials:
-
Boronate ester of interest
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Buffer solution of desired pH (e.g., phosphate-buffered saline, PBS)
-
Reversed-phase HPLC column (e.g., C18)
-
HPLC system with UV detector
Procedure:
-
Sample Preparation: Prepare a stock solution of the boronate ester in a non-aqueous, aprotic solvent such as acetonitrile to prevent premature hydrolysis.
-
Reaction Initiation: Dilute an aliquot of the stock solution into the desired aqueous buffer (e.g., PBS at pH 7.4) to a final concentration suitable for HPLC analysis. Start a timer immediately upon addition to the aqueous medium.
-
Time-Point Sampling: At predetermined time intervals (e.g., 0, 5, 15, 30, 60, 120 minutes), inject a fixed volume of the reaction mixture onto the HPLC system.
-
Chromatographic Separation: Use a suitable gradient of water and acetonitrile to separate the boronate ester from the more polar boronic acid.
-
Data Analysis: Integrate the peak areas of the boronate ester and the boronic acid at each time point. Calculate the percentage of the remaining boronate ester over time. The rate of hydrolysis and the half-life (t½) can be determined by fitting the data to a first-order decay model.
Protocol 2: Real-Time Monitoring of Hydrolytic Stability by Nuclear Magnetic Resonance (NMR) Spectroscopy
This protocol enables the continuous monitoring of the hydrolysis reaction within an NMR tube.
Materials:
-
Boronate ester of interest
-
Deuterated aprotic solvent (e.g., DMSO-d₆, CD₃CN)
-
Deuterated water (D₂O) or a D₂O-based buffer
-
Internal standard (e.g., 1,3,5-trimethoxybenzene)
-
NMR tubes
-
NMR spectrometer
Procedure:
-
Sample Preparation: Dissolve a known amount of the boronate ester and the internal standard in a deuterated aprotic solvent in an NMR tube.
-
Reaction Initiation: Add a specific volume of D₂O or a D₂O-based buffer to the NMR tube to initiate hydrolysis.
-
NMR Data Acquisition: Immediately place the NMR tube in the spectrometer and acquire a series of ¹H NMR spectra at regular intervals.
-
Data Analysis: Monitor the decrease in the integral of a characteristic peak of the pinacol boronate ester (e.g., the methyl protons of the pinacol group) and the corresponding increase in the integral of a peak from the free pinacol. The ratio of these integrals, relative to the internal standard, allows for the quantification of the extent of hydrolysis over time.
Protocol 3: Thermal Stability Assessment by Thermogravimetric Analysis (TGA)
TGA is used to determine the thermal decomposition profile of the boronate ester.
Materials:
-
Boronate ester of interest
-
Thermogravimetric analyzer (TGA)
-
Inert gas (e.g., nitrogen)
Procedure:
-
Sample Preparation: Place a small, accurately weighed sample of the boronate ester into a TGA crucible.
-
TGA Analysis: Heat the sample under a continuous flow of an inert gas at a constant heating rate (e.g., 10 °C/min) over a defined temperature range (e.g., 25 °C to 600 °C).
-
Data Analysis: The TGA instrument records the mass of the sample as a function of temperature. The resulting thermogram is analyzed to determine the onset temperature of decomposition, which is a measure of the thermal stability of the compound.
Mandatory Visualizations
The following diagrams, generated using the DOT language, illustrate key concepts related to the stability of pinacol boronate esters.
Case Study: The Role of Boronate Stability in the Mechanism of Action of Bortezomib
The significance of boronate ester stability is profoundly illustrated in the mechanism of action of the anticancer drug bortezomib. Bortezomib is a dipeptidyl boronic acid that acts as a potent and reversible inhibitor of the 26S proteasome, a key cellular machinery for protein degradation.[12][13]
The boronic acid moiety of bortezomib is crucial for its inhibitory activity. It forms a stable tetrahedral boronate complex with the N-terminal threonine residue in the catalytic site of the proteasome.[1][14] The stability of this boronate-proteasome complex, which has a low dissociation rate, is essential for the sustained inhibition of proteasome activity.[1] This inhibition leads to the accumulation of proteins that regulate critical cellular processes, including the cell cycle and apoptosis.
A key downstream effect of proteasome inhibition by bortezomib is the stabilization of the inhibitor of NF-κB, IκB.[15] Under normal conditions, IκB is ubiquitinated and subsequently degraded by the proteasome, which releases NF-κB to translocate to the nucleus and activate the transcription of anti-apoptotic genes. By preventing IκB degradation, bortezomib sequesters NF-κB in the cytoplasm, thereby promoting apoptosis in cancer cells.[16]
Conclusion
The pinacol group plays a multifaceted and critical role in conferring stability to boronate esters. The steric hindrance provided by its gem-dimethyl groups acts as a robust shield, protecting the boron center from hydrolytic cleavage and contributing to enhanced thermal and oxidative stability. This heightened stability has profound implications for the practical application of boronate esters in organic synthesis, enabling their isolation, purification, and storage with greater ease and reliability. Furthermore, in the realm of drug development, the stability of the boronate moiety, as exemplified by bortezomib, is intrinsically linked to its mechanism of action and therapeutic efficacy. A thorough understanding of the factors governing boronate ester stability, supported by quantitative data and robust analytical methods, is paramount for the continued advancement of boron-based chemistry in both academic and industrial research.
References
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. research.ed.ac.uk [research.ed.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. jetir.org [jetir.org]
- 7. Novel Silsesquioxane-Derived Boronate Esters—Synthesis and Thermal Properties [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Boronic acid with high oxidative stability and utility in biological contexts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
- 11. Improving the oxidative stability of boronic acids through stereoelectronic effects - American Chemical Society [acs.digitellinc.com]
- 12. What is the mechanism of Bortezomib? [synapse.patsnap.com]
- 13. Bortezomib | C19H25BN4O4 | CID 387447 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications | MDPI [mdpi.com]
- 15. Advances in the Understanding of Mechanisms and Therapeutic Use of Bortezomib - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Bortezomib as the First Proteasome Inhibitor Anticancer Drug: Current Status and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
The Ortho Effect: A Technical Guide to the Synthesis and Application of Ortho-Substituted Phenylboronic Esters
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ortho-substituted phenylboronic acids and their corresponding esters represent a class of organic compounds with unique chemical properties and significant potential in various scientific fields, particularly in medicinal chemistry and materials science. The presence of a substituent at the ortho-position to the boronic acid or ester moiety imparts distinct steric and electronic characteristics, a phenomenon collectively known as the "ortho effect." This guide provides an in-depth exploration of the key literature surrounding ortho-substituted phenylboronic esters, focusing on their synthesis, the influence of the ortho effect on their properties, and their burgeoning applications in drug development and beyond.
The proximity of an ortho-substituent to the boron center can lead to intramolecular interactions that modulate the Lewis acidity of the boron atom, influencing reaction kinetics and equilibria.[1] This guide will delve into the synthetic methodologies developed to access these sterically hindered compounds, the challenges encountered, and the innovative applications that leverage their unique reactivity.
The "Ortho Effect": Influence on Properties
The defining feature of ortho-substituted phenylboronic acids is the "ortho effect," where the substituent adjacent to the boronic acid group alters the compound's acidity and reactivity in ways not observed with meta or para isomers.[2] This is primarily due to steric hindrance, which can force the boronic acid group out of the plane of the aromatic ring, disrupting resonance.[2] Additionally, the ortho-substituent can engage in intramolecular hydrogen bonding with the boronic acid's hydroxyl groups, further influencing its electronic properties.[1]
Acidity (pKa)
The acidity of a phenylboronic acid is a critical parameter, affecting its solubility, its ability to bind to diols, and its performance in catalytic reactions. The ortho effect can lead to a significant increase in acidity (a lower pKa value) compared to the corresponding meta and para isomers. This is attributed to the steric hindrance that destabilizes the neutral trigonal planar boronic acid more than the tetrahedral boronate anion, thus favoring ionization.
| Substituent (at ortho-position) | pKa | Reference |
| H (Phenylboronic acid) | 8.83 | [3] |
| 2-F | 7.30 | [4] |
| 2-Cl | 7.90 | [3] |
| 2-CH₃ | 9.10 | [3] |
| 2-OCH₃ | 9.50 | [3] |
| 2-NO₂ | 7.08 | [3] |
| 2-Formyl | 5.8 | [5] |
| 2-Formyl-5-trifluoromethyl | Not specified | [6][7] |
| 2-((Dimethylamino)methyl) | ~5.3 | [3] |
Note: pKa values can vary depending on the solvent and experimental conditions.
Synthetic Methodologies
The synthesis of ortho-substituted phenylboronic esters can be challenging due to the steric hindrance imposed by the ortho-substituent. However, several effective methods have been developed.
Miyaura Borylation
The palladium-catalyzed Miyaura borylation is a widely used method for the synthesis of arylboronic esters from aryl halides.[8] While effective for many substrates, the borylation of sterically hindered ortho-substituted aryl halides can be sluggish. Optimization of reaction conditions, including the choice of catalyst, ligand, and base, is often necessary to achieve good yields.
General Experimental Protocol: Miyaura Borylation of 2-Bromotoluene
To a solution of 2-bromotoluene (1.0 mmol) in an anhydrous, degassed solvent such as dioxane or DMSO (5 mL) is added bis(pinacolato)diboron (B₂pin₂) (1.1 mmol), a palladium catalyst such as PdCl₂(dppf) (0.03 mmol), and a base, typically potassium acetate (KOAc) (3.0 mmol).[9][10] The reaction mixture is heated under an inert atmosphere (e.g., argon or nitrogen) at 80-100 °C for several hours until the starting material is consumed, as monitored by TLC or GC-MS. After cooling to room temperature, the reaction is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to afford the desired 2-tolylboronic acid pinacol ester.
Lithiation-Borylation
Ortho-lithiation followed by quenching with a borate ester is a powerful method for the regioselective synthesis of ortho-substituted phenylboronic esters. This approach is particularly useful for substrates where the ortho-substituent is a directed metalation group (DMG), such as an alkoxy, amide, or carbamate group.
General Experimental Protocol: Ortho-lithiation of Anisole and Borylation
To a solution of anisole (1.0 mmol) in an anhydrous ether solvent such as THF or diethyl ether (5 mL) at -78 °C under an inert atmosphere is added a strong lithium base, typically n-butyllithium or s-butyllithium (1.1 mmol), dropwise. The solution is stirred at this temperature for a specified time to ensure complete lithiation. A solution of a trialkyl borate, such as triisopropyl borate (1.2 mmol), in the same solvent is then added dropwise. The reaction mixture is allowed to warm to room temperature and stirred for several hours. The reaction is then quenched by the addition of an acidic aqueous solution (e.g., 1 M HCl). The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. The resulting boronic acid is often converted to a more stable pinacol ester by treatment with pinacol for ease of purification and handling.[11]
Enantioselective Synthesis
The development of enantioselective methods to synthesize chiral benzylic boronic esters, including those with ortho-substituents, has been a significant area of research. Dual photoredox/nickel catalysis has emerged as a powerful tool for this purpose.[12][13][14][15]
Conceptual Workflow for Enantioselective Synthesis
This method typically involves the cross-coupling of an aryl halide, a vinyl boronate, and an alkyltrifluoroborate in the presence of a nickel catalyst, a photoredox catalyst, and a chiral ligand.[12] The reaction proceeds through a radical mechanism initiated by the photocatalyst, with the chiral nickel complex controlling the enantioselectivity of the C-C bond formation.
Applications in Drug Development and Beyond
The unique properties of ortho-substituted phenylboronic esters have led to their application in several areas of drug discovery and development.
Targeted Drug Delivery
Phenylboronic acids are known to form reversible covalent bonds with 1,2- and 1,3-diols. This property has been exploited for targeted drug delivery to cancer cells, which often overexpress sialic acid residues on their surface.[16][17][18][19][20] Nanoparticles functionalized with ortho-substituted phenylboronic acids can exhibit enhanced binding affinity and selectivity for sialic acids, leading to improved accumulation of therapeutic payloads at the tumor site.
pH-Responsive Drug Delivery Systems
The reversible nature of the boronate ester bond is sensitive to pH.[21][22][23][24][25] At physiological pH (~7.4), the bond can be stable, while in the more acidic microenvironment of tumors or within endosomes/lysosomes (pH 5.0-6.5), the ester can hydrolyze, triggering the release of a conjugated drug. This provides a mechanism for site-specific drug release, minimizing off-target toxicity.
Catalysis
Ortho-substituted phenylboronic acids have also found utility as catalysts in organic synthesis. For instance, certain ortho-iodoarylboronic acids have been shown to catalyze the direct amidation of carboxylic acids under mild conditions.[26] The ortho-substituent plays a crucial role in the catalytic cycle, potentially by influencing the stability of key intermediates or transition states.[1][27][28][29]
Challenges and Future Perspectives
Despite their promise, the synthesis and application of ortho-substituted phenylboronic esters are not without challenges. Protodeboronation, the cleavage of the C-B bond, can be a significant side reaction, particularly under harsh conditions or with certain ortho-substituents. The synthesis of highly sterically hindered derivatives remains a formidable challenge, often requiring specialized catalysts and reaction conditions.
Future research in this area will likely focus on the development of more robust and general synthetic methods for accessing these compounds. A deeper understanding of the subtle interplay of steric and electronic effects in the "ortho effect" will enable the rational design of new catalysts and functional materials. In the realm of drug development, the design of next-generation drug delivery systems with enhanced targeting capabilities and multi-responsive release mechanisms will continue to be an active area of investigation. The unique properties of ortho-substituted phenylboronic esters position them as valuable tools for addressing a wide range of scientific challenges.
References
- 1. The ortho-substituent on 2,4-bis(trifluoromethyl)phenylboronic acid catalyzed dehydrative condensation between carboxylic acids and amines - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. 5-Trifluoromethyl-2-formylphenylboronic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Miyaura borylation - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. orgsyn.org [orgsyn.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Enantioselective Synthesis of N-Benzylic Heterocycles by Ni/Photoredox Dual Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Enantioselective Synthesis of N-Benzylic Heterocycles by Ni/Photoredox Dual Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Enantioselective Synthesis of N-Benzylic Heterocycles: A Nickel and Photoredox Dual Catalysis Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Phenylboronic acid-modified nanoparticles for cancer treatment - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 17. pure.dongguk.edu [pure.dongguk.edu]
- 18. Sialic Acid-Targeted Nanovectors with Phenylboronic Acid-Grafted Polyethylenimine Robustly Enhance siRNA-Based Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Sialic Acid-Targeted Nanovectors with Phenylboronic Acid-Grafted Polyethylenimine Robustly Enhance siRNA-Based Cancer Therapy. | Semantic Scholar [semanticscholar.org]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. mdpi.com [mdpi.com]
- 24. Efficient pH-Responsive Nano-Drug Delivery System Based on Dynamic Boronic Acid/Ester Transformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. pubs.acs.org [pubs.acs.org]
- 27. Mechanistic insights into boron-catalysed direct amidation reactions - Chemical Science (RSC Publishing) DOI:10.1039/C7SC03595K [pubs.rsc.org]
- 28. researchgate.net [researchgate.net]
- 29. Oxygen transfer reaction of haloalkyl amides catalyzed by phenylboronic acid - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Standard Protocol for Suzuki-Miyaura Coupling with 2-(2-Methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, facilitating the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and substituted aromatic compounds.[1][2] This powerful palladium-catalyzed reaction joins an organoboron species with an organic halide or triflate in the presence of a base.[1][3] The use of boronic acid pinacol esters, such as 2-(2-Methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, offers advantages in terms of stability, ease of handling, and purification compared to the corresponding boronic acids.[4] This document provides a detailed standard protocol for the Suzuki-Miyaura coupling of this compound with a representative aryl bromide.
Application Notes
This compound is a valuable reagent for introducing the 2-methoxyphenyl moiety, a common structural motif in pharmaceuticals and functional materials. The ortho-methoxy group can introduce steric hindrance, which may necessitate the use of specific catalyst systems to achieve high yields. Buchwald and Fu have developed bulky, electron-rich phosphine ligands that are particularly effective for such challenging couplings.[2]
The choice of catalyst, base, and solvent are critical for a successful Suzuki-Miyaura coupling. Palladium catalysts are most commonly employed, with Pd(dppf)Cl₂ being a robust and versatile choice for a wide range of substrates.[5][6][7] The base is essential for the activation of the boronic ester and to facilitate the transmetalation step.[2] Common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄).[8] The solvent system often consists of an organic solvent such as dioxane, toluene, or dimethoxyethane (DME), frequently with the addition of water to aid in the dissolution of the base.[5][8]
Data Presentation
The following table summarizes typical reaction conditions and expected yields for the Suzuki-Miyaura coupling of this compound with various aryl bromides, based on established protocols for similar substrates.
| Entry | Aryl Bromide | Catalyst (mol%) | Base (equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | Pd(dppf)Cl₂ (3) | K₂CO₃ (2) | DME/H₂O (4:1) | 80 | 12 | ~90 |
| 2 | 1-Bromo-4-nitrobenzene | Pd(dppf)Cl₂ (3) | K₂CO₃ (2) | DME/H₂O (4:1) | 80 | 12 | ~85 |
| 3 | 4-Bromotoluene | Pd(dppf)Cl₂ (3) | K₂CO₃ (2) | DME/H₂O (4:1) | 80 | 12 | ~92 |
| 4 | 2-Bromopyridine | Pd(dppf)Cl₂ (3) | K₂CO₃ (2) | DME/H₂O (4:1) | 80 | 16 | ~75 |
Experimental Workflow
Caption: A typical workflow for the Suzuki-Miyaura coupling reaction.
Detailed Experimental Protocol
This protocol describes the coupling of this compound with 4-bromoanisole.
Materials:
-
This compound (1.2 mmol, 1.2 equiv)
-
4-Bromoanisole (1.0 mmol, 1.0 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl₂·CH₂Cl₂) (0.03 mmol, 3 mol%)[5]
-
Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv), finely powdered[5]
-
1,2-Dimethoxyethane (DME), anhydrous (4 mL)
-
Deionized Water, degassed (1 mL)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware (Schlenk flask or sealed tube, condenser, magnetic stirrer)
-
Solvents for work-up and chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask or sealed tube equipped with a magnetic stir bar, add 4-bromoanisole (1.0 mmol), this compound (1.2 mmol), potassium carbonate (2.0 mmol), and Pd(dppf)Cl₂·CH₂Cl₂ (0.03 mmol).
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (argon or nitrogen) three times.
-
Solvent Addition: Under a positive pressure of the inert gas, add anhydrous 1,2-dimethoxyethane (4 mL) and degassed deionized water (1 mL) via syringe.
-
Reaction: Place the flask in a preheated oil bath at 80 °C and stir the reaction mixture vigorously for 12-16 hours.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material (4-bromoanisole) is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL).
-
Transfer the mixture to a separatory funnel and wash with water (2 x 15 mL) and then with brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2,4'-dimethoxybiphenyl.
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Signaling Pathway Diagram
While the Suzuki-Miyaura coupling is a chemical transformation and not a biological signaling pathway, the catalytic cycle can be represented in a similar logical flow diagram.
Caption: A simplified representation of the Suzuki-Miyaura catalytic cycle.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. old.rrjournals.com [old.rrjournals.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. journal.hcmue.edu.vn [journal.hcmue.edu.vn]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
Applications of 2-(2-Methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in pharmaceutical synthesis.
Introduction
2-(2-Methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a versatile organoboron compound, widely utilized as a key building block in the synthesis of complex organic molecules.[1] As a pinacol ester derivative of 2-methoxyphenylboronic acid, it offers enhanced stability, improved solubility, and ease of handling compared to its corresponding boronic acid.[1][2] Its principal application in pharmaceutical synthesis is as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction is a cornerstone of modern medicinal chemistry, enabling the efficient formation of carbon-carbon (C-C) bonds to construct biaryl and heteroaryl scaffolds present in numerous active pharmaceutical ingredients (APIs).[2][3][4] The 2-methoxyphenyl moiety introduced by this reagent is a common structural feature in a variety of therapeutic agents, contributing to their biological activity and pharmacokinetic properties.
Core Application: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a powerful method for creating C-C bonds between organoboron compounds (like boronic acids or their esters) and various organic halides or triflates.[2] this compound serves as the source of the 2-methoxyphenyl group, which is coupled to an aryl, heteroaryl, or vinyl halide/triflate. This transformation is fundamental in synthesizing the carbon skeleton of many biologically important compounds. The reaction is catalyzed by a palladium(0) complex and requires a base to facilitate the transmetalation step of the catalytic cycle. The pinacol ester form is particularly favored due to its high stability and compatibility with a wide range of functional groups, allowing for its use in the late-stage functionalization of complex pharmaceutical intermediates.[2]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Application in Pharmaceutical Scaffolds
The 2-methoxyphenyl structural unit is present in various classes of pharmaceuticals, including anti-inflammatory agents, anti-tumor agents, and antivirals.[4] The use of this compound facilitates the synthesis of these complex molecules with high efficiency and selectivity.
Example Application: Synthesis of BET Bromodomain Inhibitors. Bromodomain and Extra-Terminal (BET) proteins are key regulators of gene expression and are considered important targets in oncology. Novel BET bromodomain inhibitors based on an imidazo[1,2-a]pyrazine scaffold have been synthesized using a multi-component reaction followed by a Suzuki-type coupling.[5] In this synthesis, a boronic acid derivative like this compound can be coupled to a halogenated imidazo[1,2-a]pyrazine core to generate the final inhibitor molecule.[5]
Caption: Synthesis pathway from reagent to pharmaceutical application.
Quantitative Data Summary
The following table summarizes typical reaction conditions for Suzuki-Miyaura couplings involving arylboronic pinacol esters. While specific conditions for this compound can vary, these examples provide a general framework.
| Coupling Partner (Aryl Halide) | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Bromobenzoyl chloride | Pd(PPh₃)₄ (3%) | K₂CO₃ | Toluene/H₂O | 90 | 2 | 85 (approx.) |
| 3-Bromo-N-methylaniline | Pd(dppf)Cl₂ (5%) | Cs₂CO₃ | Dioxane | 100 | 12 | 78 |
| 2-Chloropyridine | Pd₂(dba)₃ (2%) / SPhos (4%) | K₃PO₄ | Toluene | 110 | 16 | 92 |
| 4-Iodoacetophenone | Pd(OAc)₂ (2%) / XPhos (4%) | K₃PO₄ | 1,4-Dioxane/H₂O | 80 | 4 | 95 |
Note: Yields are representative and highly dependent on the specific substrates and precise reaction conditions.
Detailed Experimental Protocol: General Suzuki-Miyaura Coupling
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of an aryl bromide with this compound.
Materials and Reagents:
-
Aryl bromide (1.0 eq)
-
This compound (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 eq)
-
Anhydrous solvent (e.g., Toluene, Dioxane)
-
Deionized water
-
Reaction vessel (e.g., Schlenk flask or round-bottom flask)
-
Magnetic stirrer and heating mantle
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a clean, dry reaction vessel, add the aryl bromide (1.0 eq), this compound (1.2 eq), the palladium catalyst (0.03 eq), and the base (2.0 eq).
-
Inert Atmosphere: Seal the vessel with a septum and purge with an inert gas (e.g., argon) for 10-15 minutes to remove oxygen, which can deactivate the catalyst.
-
Solvent Addition: Add the degassed anhydrous solvent (e.g., toluene) and degassed water (typically a 4:1 to 10:1 ratio of organic solvent to water) via syringe.
-
Reaction: Place the vessel in a preheated oil bath or heating mantle set to the desired temperature (e.g., 90-110 °C). Stir the mixture vigorously for the required time (typically 2-24 hours).
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent like ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to yield the pure biaryl product.
Caption: A typical workflow for a Suzuki-Miyaura coupling experiment.
Conclusion
This compound is a highly valuable reagent in pharmaceutical synthesis. Its stability and reactivity in Suzuki-Miyaura cross-coupling reactions make it an indispensable tool for medicinal chemists to construct complex biaryl structures that form the core of many modern drugs. The protocols and data presented herein provide a foundational guide for researchers and drug development professionals seeking to employ this versatile building block in their synthetic endeavors.
References
Application Notes and Protocols: 2-Methoxyphenylboronic Acid Pinacol Ester in Sterically Hindered Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. However, the synthesis of sterically hindered biaryls, particularly those with multiple ortho-substituents, presents a significant challenge due to slow reaction kinetics and competing side reactions. 2-Methoxyphenylboronic acid pinacol ester has emerged as a valuable building block in overcoming these hurdles. The presence of the ortho-methoxy group can influence the electronic and steric properties of the boronic ester, facilitating its participation in challenging coupling reactions. This document provides detailed application notes and protocols for the use of 2-methoxyphenylboronic acid pinacol ester in sterically hindered Suzuki-Miyaura cross-coupling reactions, offering guidance on catalyst selection, reaction optimization, and experimental procedures.
Key Applications
2-Methoxyphenylboronic acid pinacol ester is particularly useful for the synthesis of:
-
Tetra-ortho-substituted biaryls: These motifs are found in various pharmaceuticals, natural products, and materials with unique properties.
-
Complex molecular architectures: The controlled introduction of the 2-methoxyphenyl group is crucial in multi-step syntheses of complex organic molecules.
-
Novel drug candidates: The resulting sterically hindered biaryl structures can exhibit unique pharmacological profiles due to their restricted rotation and defined three-dimensional shapes.
Reaction Mechanism and Considerations
The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation of the organoboron species to the palladium center, and reductive elimination to form the biaryl product and regenerate the Pd(0) catalyst. In the case of sterically hindered substrates, each of these steps can be significantly retarded.
Key considerations for successful sterically hindered coupling include:
-
Catalyst and Ligand Selection: This is the most critical factor. Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands such as SPhos, XPhos, and RuPhos) or N-heterocyclic carbene (NHC) ligands are often essential.[1] These ligands promote the formation of a coordinatively unsaturated, highly reactive palladium(0) species, which is necessary to facilitate the oxidative addition of the hindered aryl halide and accelerate the reductive elimination step.[1]
-
Base Selection: The choice of base is crucial for activating the boronic acid ester for transmetalation. Moderately strong bases like potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often effective. For particularly challenging systems, a stronger base such as potassium tert-butoxide (t-BuOK) may be required.[1] The presence of a small amount of water can sometimes be beneficial when using phosphate or carbonate bases.[1]
-
Solvent Selection: The solvent can influence the solubility of the reactants and the stability of the catalytic species. Aprotic polar solvents such as toluene, dioxane, and tetrahydrofuran (THF) are commonly used.
-
Temperature and Reaction Time: Higher reaction temperatures are often necessary to overcome the activation energy barrier associated with sterically demanding couplings. Reaction times are typically longer, ranging from several hours to days, and should be monitored by techniques like TLC or GC-MS.
Experimental Protocols
General Procedure for Sterically Hindered Suzuki-Miyaura Coupling
This protocol provides a general starting point for the cross-coupling of 2-methoxyphenylboronic acid pinacol ester with a sterically hindered aryl halide (e.g., a di-ortho-substituted aryl bromide). Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.
Materials:
-
2-Methoxyphenylboronic acid pinacol ester (1.0 - 1.5 equiv)
-
Sterically hindered aryl halide (1.0 equiv)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 1-5 mol%)
-
Bulky phosphine ligand (e.g., SPhos, 2-10 mol%)
-
Base (e.g., K₃PO₄, 2.0 - 3.0 equiv)
-
Anhydrous, degassed solvent (e.g., toluene or dioxane)
Procedure:
-
Preparation: In a dry Schlenk tube or reaction vial under an inert atmosphere (e.g., argon or nitrogen), combine the sterically hindered aryl halide, 2-methoxyphenylboronic acid pinacol ester, palladium catalyst, ligand, and base.
-
Solvent Addition: Add the anhydrous, degassed solvent via syringe.
-
Reaction: Seal the vessel and heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-120 °C).
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired sterically hindered biaryl.
Data Presentation
The following table summarizes typical reaction conditions and yields for the Suzuki-Miyaura coupling of various boronic acids with sterically hindered aryl halides, providing a reference for optimizing the reaction with 2-methoxyphenylboronic acid pinacol ester.
| Entry | Aryl Halide | Boronic Acid/Ester | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2,6-Dimethylbromobenzene | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (3) | Toluene | 100 | 18 | 95 |
| 2 | 1-Bromo-2,6-diisopropylbenzene | Phenylboronic acid | Pd₂(dba)₃ (2) | XPhos (8) | K₃PO₄ (3) | Dioxane | 110 | 24 | 88 |
| 3 | 2-Bromo-1,3,5-trimethylbenzene | Naphthylboronic acid | Pd(OAc)₂ (1) | RuPhos (2) | Cs₂CO₃ (2.5) | Toluene | 110 | 16 | 92 |
| 4 | 2,4,6-Triisopropylphenyl bromide | Cyclohexylboronic acid | Pd(OAc)₂ (1) | AntPhos (2) | K₃PO₄ (3) | Xylenes | 140 | 12 | 63[2] |
| 5 | PyFluor | 2-Thiopheneboronic acid pinacol ester | Pd(dppf)Cl₂ (10) | - | Na₃PO₄ (3) | Dioxane/H₂O (4:1) | 100 | - | 74[3] |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis of a sterically hindered biaryl using 2-methoxyphenylboronic acid pinacol ester via a Suzuki-Miyaura cross-coupling reaction.
Caption: General workflow for sterically hindered Suzuki-Miyaura coupling.
Catalytic Cycle
The diagram below outlines the key steps in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction for the synthesis of a sterically hindered biaryl.
Caption: Simplified catalytic cycle for Suzuki-Miyaura cross-coupling.
References
Application Notes and Protocols for Palladium-Catalyzed Coupling of 2-(2-Methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the selection of palladium catalysts in the Suzuki-Miyaura cross-coupling of 2-(2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. This electron-rich and sterically demanding boronic ester is a valuable building block in the synthesis of complex organic molecules, particularly in the pharmaceutical industry. The choice of an appropriate palladium catalyst system is crucial for achieving high yields and reaction efficiency.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates.[1][2][3][4] The reaction's success is highly dependent on the palladium catalyst, the ligand, the base, and the solvent system. For challenging substrates like this compound, which possesses both electron-donating and sterically hindering groups, careful optimization of the catalytic system is paramount to prevent side reactions such as protodeboronation.[2][5]
This guide presents a selection of palladium catalysts and detailed protocols that have proven effective for the coupling of similar electron-rich and sterically hindered arylboronic acid pinacol esters.
Palladium Catalyst and Ligand Selection
The choice of palladium precursor and ligand is critical for a successful Suzuki-Miyaura coupling. For electron-rich and sterically hindered boronic esters, bulky and electron-rich phosphine ligands are often required to promote the key steps of the catalytic cycle: oxidative addition and reductive elimination.[6][7]
Key Catalyst Systems:
-
Pd(dppf)Cl₂: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) is a versatile and robust catalyst often employed for a wide range of Suzuki-Miyaura couplings, including those with heteroaryl boronic acids.[1] It has demonstrated efficacy in couplings of various boronic acid pinacol esters.[1][8]
-
Pd₂(dba)₃ with Buchwald Ligands: Tris(dibenzylideneacetone)dipalladium(0) in combination with bulky, electron-rich biaryl monophosphine ligands (Buchwald ligands) such as SPhos or XPhos, is a highly active catalytic system.[6][9] These systems are particularly effective for challenging couplings, including those involving aryl chlorides and sterically demanding substrates, often allowing for reactions to be performed at lower temperatures.[6]
-
Pd(PPh₃)₄: Tetrakis(triphenylphosphine)palladium(0) is a classical and widely used catalyst for Suzuki-Miyaura reactions. While it can be effective, it may require higher temperatures and longer reaction times for more challenging substrates compared to more modern catalyst systems.
Data Presentation: Catalyst Performance in Suzuki-Miyaura Couplings
The following tables summarize the performance of various palladium catalyst systems in Suzuki-Miyaura coupling reactions of aryl boronic acid pinacol esters with different aryl halides. While direct data for this compound is limited in the literature, the selected examples with structurally similar boronic esters provide a strong basis for catalyst selection.
Table 1: Performance of Pd(dppf)Cl₂ in Suzuki-Miyaura Coupling
| Aryl Halide | Boronic Acid Pinacol Ester | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pyridine-2-sulfonyl fluoride | 2-Thiopheneboronic acid pinacol ester | Na₃PO₄ | Dioxane/H₂O | 100 | - | ~80 |
| Pyridine-2-sulfonyl fluoride | 4-Methoxyphenylboronic acid pinacol ester | Na₃PO₄ | Dioxane/H₂O | 100 | - | ~40 |
| Pyridine-2-sulfonyl fluoride | 3-Pyridylboronic acid pinacol ester | Na₃PO₄ | Dioxane/H₂O | 100 | - | ~45 |
Data adapted from studies on the coupling of various boronic acid pinacol esters.[1][8]
Table 2: Performance of Pd₂(dba)₃ with Buchwald Ligands
| Aryl Halide | Boronic Acid Pinacol Ester | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Iodoanisole | Phenylboronic acid pinacol ester | XPhos | K₃PO₄ | Dioxane/H₂O | 120 | 0.17 | >95 |
| 4-Bromoacetophenone | Phenylboronic acid pinacol ester | SPhos | K₃PO₄ | Toluene/H₂O | 110 | 24 | ~70 |
| 2,6-Dichloropyridine | Heptylboronic acid pinacol ester | FcPPh₂ | K₃PO₄ | Dioxane/H₂O | 100 | - | 74 |
Data adapted from various sources employing Buchwald ligands for Suzuki-Miyaura couplings.[9][10][11]
Experimental Protocols
The following are detailed protocols for performing a Suzuki-Miyaura coupling reaction with this compound. Note: These are general procedures and may require optimization for specific substrates. All manipulations should be performed under an inert atmosphere (e.g., Argon or Nitrogen).
Protocol 1: Using Pd(dppf)Cl₂
This protocol is a good starting point for general screening and is based on conditions known to be effective for a variety of boronic esters.[1][8]
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
This compound (1.2 mmol, 1.2 equiv)
-
Pd(dppf)Cl₂ (0.03 mmol, 3 mol%)
-
Sodium phosphate (Na₃PO₄) (3.0 mmol, 3.0 equiv)
-
1,4-Dioxane (4 mL)
-
Water (1 mL)
-
Reaction vessel (e.g., Schlenk tube or microwave vial)
-
Magnetic stir bar
Procedure:
-
To the reaction vessel, add the aryl halide, this compound, Pd(dppf)Cl₂, and sodium phosphate.
-
Add the magnetic stir bar.
-
Seal the vessel and evacuate and backfill with an inert gas three times.
-
Add the degassed 1,4-dioxane and water via syringe.
-
Place the reaction vessel in a preheated oil bath at 100 °C.
-
Stir the reaction mixture vigorously for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Using Pd₂(dba)₃ with a Buchwald Ligand (e.g., SPhos)
This protocol is recommended for more challenging couplings, particularly with aryl chlorides or sterically hindered substrates, and is adapted from methodologies employing Buchwald ligands.[6][9]
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
This compound (1.5 mmol, 1.5 equiv)
-
Pd₂(dba)₃ (0.02 mmol, 2 mol% Pd)
-
SPhos (0.08 mmol, 8 mol%)
-
Potassium phosphate (K₃PO₄) (3.0 mmol, 3.0 equiv)
-
Toluene (5 mL)
-
Water (0.5 mL)
-
Reaction vessel
-
Magnetic stir bar
Procedure:
-
In a reaction vessel, combine the aryl halide, this compound, Pd₂(dba)₃, SPhos, and potassium phosphate.
-
Add the magnetic stir bar.
-
Seal the vessel and purge with an inert gas.
-
Add the degassed toluene and water.
-
Heat the mixture to 80-110 °C and stir for 4-16 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the mixture and dilute with an organic solvent.
-
Wash with water and brine, then dry the organic phase.
-
Remove the solvent under reduced pressure and purify the residue by chromatography.
Visualizations
The following diagrams illustrate the key processes involved in the Suzuki-Miyaura coupling and a logical workflow for catalyst selection.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A workflow for selecting a palladium catalyst for the target coupling.
References
- 1. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 3. Yoneda Labs [yonedalabs.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 6. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Application of Suzuki-Miyaura and Buchwald-Hartwig Cross-coupling Reactions to the Preparation of Substituted 1,2,4-Benzotriazine 1-Oxides Related to the Antitumor Agent Tirapazamine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]
- 11. Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Suzuki Reactions Involving 2-Methoxyphenylboronic Acid Pinacol Ester
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide to selecting the optimal base and solvent for Suzuki-Miyaura cross-coupling reactions utilizing 2-methoxyphenylboronic acid pinacol ester. This document outlines the critical role of these reagents in the catalytic cycle, presents illustrative data to guide reaction optimization, and offers detailed experimental protocols for practical implementation.
Introduction to the Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura cross-coupling is a powerful and widely used carbon-carbon bond-forming reaction in organic synthesis, particularly in the pharmaceutical and materials science industries.[1][2][3] The reaction typically involves the palladium-catalyzed coupling of an organoboron compound (such as a boronic acid or its ester) with an organic halide or triflate.[1][2][3][4] The use of boronic acid pinacol esters, like 2-methoxyphenylboronic acid pinacol ester, is favored due to their stability, ease of handling, and often improved reaction outcomes compared to the corresponding boronic acids.[5]
The selection of an appropriate base and solvent system is crucial for the success of the Suzuki-Miyaura reaction, as they significantly influence the reaction rate, yield, and selectivity. The base is essential for the activation of the boronic ester and the palladium catalyst, while the solvent affects the solubility of the reactants and the stability of the catalytic species.[6]
The Catalytic Cycle and the Role of Base and Solvent
The generally accepted mechanism for the Suzuki-Miyaura reaction involves a catalytic cycle comprising three main steps: oxidative addition, transmetalation, and reductive elimination.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl halide, forming a Pd(II) complex.
-
Transmetalation: The organic group from the boronic acid pinacol ester is transferred to the palladium complex. This step is critically dependent on the presence of a base, which activates the boronic ester, making it more nucleophilic.[4][6] The base facilitates the formation of a boronate "ate" complex, which then readily transfers its organic moiety to the palladium center.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final biaryl product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.
The solvent plays a multifaceted role by dissolving the reactants and reagents, influencing the rate of the individual steps in the catalytic cycle, and in some cases, participating in the reaction mechanism, especially when aqueous or protic solvents are used.[7]
Base and Solvent Selection: Illustrative Data
The optimal choice of base and solvent is highly dependent on the specific substrates being coupled. For the Suzuki-Miyaura coupling of 2-methoxyphenylboronic acid pinacol ester, a screening of different conditions is often necessary to achieve the highest yield. The following tables provide illustrative data based on typical conditions reported for similar Suzuki-Miyaura reactions involving arylboronic acid pinacol esters.
Table 1: Illustrative Comparison of Bases for the Suzuki Coupling of 2-Methoxyphenylboronic Acid Pinacol Ester with 4-Bromoanisole
| Entry | Base (equivalents) | Solvent | Catalyst (mol%) | Ligand (mol%) | Temperature (°C) | Time (h) | Yield (%) |
| 1 | K₃PO₄ (2.0) | Dioxane/H₂O (4:1) | Pd₂(dba)₃ (1) | SPhos (2) | 100 | 12 | ~95 |
| 2 | K₂CO₃ (2.0) | Dioxane/H₂O (4:1) | Pd₂(dba)₃ (1) | SPhos (2) | 100 | 12 | ~85 |
| 3 | Cs₂CO₃ (2.0) | Dioxane | Pd(PPh₃)₄ (5) | - | 100 | 16 | ~90 |
| 4 | Na₂CO₃ (2.0) | Toluene/EtOH/H₂O (2:1:1) | Pd(OAc)₂ (2) | PPh₃ (4) | 80 | 18 | ~75 |
| 5 | NaOH (2.0) | THF/H₂O (3:1) | PdCl₂(dppf) (3) | - | 80 | 12 | ~70 |
Note: The yields presented are illustrative and based on typical outcomes for similar Suzuki-Miyaura reactions. Actual yields may vary depending on the specific reaction conditions and substrates.
Table 2: Illustrative Comparison of Solvents for the Suzuki Coupling of 2-Methoxyphenylboronic Acid Pinacol Ester with 4-Bromoanisole using K₃PO₄ as Base
| Entry | Solvent System | Catalyst (mol%) | Ligand (mol%) | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Dioxane/H₂O (4:1) | Pd₂(dba)₃ (1) | SPhos (2) | 100 | 12 | ~95 |
| 2 | Toluene/H₂O (4:1) | Pd₂(dba)₃ (1) | SPhos (2) | 100 | 12 | ~90 |
| 3 | THF/H₂O (4:1) | Pd₂(dba)₃ (1) | SPhos (2) | 80 | 16 | ~88 |
| 4 | 2-MeTHF | Pd₂(dba)₃ (1) | SPhos (2) | 100 | 12 | ~92 |
| 5 | DMF | Pd(PPh₃)₄ (5) | - | 110 | 10 | ~80 |
Note: The yields presented are illustrative and based on typical outcomes for similar Suzuki-Miyaura reactions. Actual yields may vary depending on the specific reaction conditions and substrates.
Experimental Protocols
The following are detailed protocols for the Suzuki-Miyaura cross-coupling reaction of 2-methoxyphenylboronic acid pinacol ester with an aryl bromide.
Protocol 1: General Procedure using Potassium Phosphate in Dioxane/Water
This protocol is a robust starting point for the coupling of 2-methoxyphenylboronic acid pinacol ester with a variety of aryl bromides.
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv.)
-
2-Methoxyphenylboronic acid pinacol ester (1.2 mmol, 1.2 equiv.)
-
Potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv.)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.01 mmol, 1 mol%)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (0.02 mmol, 2 mol%)
-
1,4-Dioxane (4 mL)
-
Water (1 mL)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide, 2-methoxyphenylboronic acid pinacol ester, and potassium phosphate.
-
Seal the flask with a rubber septum.
-
Evacuate the flask and backfill with high-purity nitrogen or argon. Repeat this process three times to ensure an inert atmosphere.
-
In a separate vial, weigh the Pd₂(dba)₃ and SPhos and add them to the Schlenk flask under a positive flow of nitrogen or argon.
-
Using a syringe, add the degassed 1,4-dioxane and water.
-
Immerse the flask in a preheated oil bath and stir the reaction mixture at 100 °C.
-
Monitor the reaction's progress periodically using an appropriate analytical technique, such as Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system.
Protocol 2: Alternative Procedure using Cesium Carbonate in Anhydrous Dioxane
This protocol is suitable for substrates that may be sensitive to water.
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv.)
-
2-Methoxyphenylboronic acid pinacol ester (1.2 mmol, 1.2 equiv.)
-
Cesium carbonate (Cs₂CO₃) (2.0 mmol, 2.0 equiv.)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 mmol, 5 mol%)
-
Anhydrous 1,4-Dioxane (5 mL)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide, 2-methoxyphenylboronic acid pinacol ester, cesium carbonate, and Pd(PPh₃)₄.
-
Seal the flask with a rubber septum.
-
Evacuate the flask and backfill with high-purity nitrogen or argon. Repeat this process three times.
-
Using a syringe, add anhydrous 1,4-dioxane.
-
Immerse the flask in a preheated oil bath and stir the reaction mixture at 100 °C.
-
Monitor the reaction progress by TLC or GC-MS.
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the reaction mixture through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
The following diagrams illustrate the key processes involved in the Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Suzuki–Miyaura cross-coupling reaction on copper-trans-A2B corroles with excellent functional group tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tcichemicals.com [tcichemicals.com]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Application Notes and Protocols: Purification of 2-(2-Methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the purification of 2-(2-Methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, a key building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. The purity of this reagent is crucial for achieving high yields and reproducible results in subsequent synthetic steps. The following sections outline common purification techniques, including flash column chromatography, recrystallization, and distillation, along with illustrative data and procedural workflows.
Introduction
This compound, also known as 2-methoxyphenylboronic acid pinacol ester, is a widely used organoboron compound. Impurities, often arising from its synthesis, can include unreacted starting materials, byproducts, or hydrolyzed species (2-methoxyphenylboronic acid). These impurities can interfere with downstream applications, making effective purification a critical step. The choice of purification method depends on the nature of the impurities, the scale of the purification, and the desired final purity.
Data Presentation: Comparison of Purification Techniques
The following table summarizes typical results for the purification of arylboronic acid pinacol esters. Please note that specific values for this compound may vary and require optimization.
| Purification Technique | Typical Purity (Initial) | Typical Purity (Final) | Typical Recovery Yield | Key Parameters |
| Flash Column Chromatography | 85-95% | >98% | 70-90% | Stationary phase, eluent system, column loading |
| Recrystallization | >90% | >99% | 60-85% | Solvent system, cooling rate, temperature |
| Vacuum Distillation | 80-90% | >97% | 50-80% | Pressure, temperature |
Experimental Protocols
Flash Column Chromatography
Flash column chromatography is a common and effective method for purifying this compound, particularly for removing baseline impurities and closely related side products. Boronic esters can sometimes be sensitive to silica gel; therefore, careful selection of the stationary phase and eluent is important. Using silica gel treated with boric acid can help to minimize decomposition on the column.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Petroleum ether (or hexanes)
-
Ethyl acetate
-
Dichloromethane
-
Glass column, flasks, and other standard laboratory glassware
-
Compressed air or pump for flash chromatography
Protocol:
-
Eluent Selection: Determine a suitable eluent system by thin-layer chromatography (TLC). A common starting point for arylboronic acid pinacol esters is a mixture of petroleum ether and ethyl acetate. For this compound, a low polarity system such as 95:5 to 90:10 petroleum ether:ethyl acetate is a good starting point. Dichloromethane can also be used as an eluent.
-
Column Packing:
-
Prepare a slurry of silica gel in the initial eluent mixture.
-
Pour the slurry into the column and allow it to pack under gravity, then apply gentle pressure to obtain a well-packed bed.
-
Ensure the silica gel bed is level and covered with a thin layer of sand to prevent disturbance upon solvent addition.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of dichloromethane or the eluent.
-
Alternatively, for less soluble compounds, create a dry-load by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
-
Elution:
-
Begin elution with the initial low-polarity solvent mixture.
-
Collect fractions and monitor their composition by TLC.
-
If necessary, a shallow gradient of increasing polarity (e.g., from 5% to 10% ethyl acetate in petroleum ether) can be employed to elute the product.
-
-
Product Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.
-
Recrystallization
Recrystallization is an effective technique for purifying solid boronic esters, especially when the crude material has a relatively high purity (>90%). The key is to find a suitable solvent or solvent system in which the compound has high solubility at elevated temperatures and low solubility at room temperature or below.
Materials:
-
Crude this compound (solid)
-
Hexanes (or heptane)
-
Toluene
-
Erlenmeyer flask
-
Heating mantle or hot plate
-
Ice bath
-
Büchner funnel and filter paper
Protocol:
-
Solvent Selection: Based on analogous compounds, a non-polar solvent like hexanes or a mixture of solvents such as hexanes/toluene can be effective.
-
Dissolution:
-
Place the crude solid in an Erlenmeyer flask.
-
Add a minimal amount of the chosen solvent (e.g., hexanes).
-
Gently heat the mixture with stirring until the solid completely dissolves. If using a two-solvent system, dissolve the solid in the "good" solvent (e.g., a small amount of hot toluene) and then add the "bad" solvent (e.g., hexanes) dropwise until turbidity persists. Re-heat to get a clear solution.
-
-
Crystallization:
-
Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of well-defined crystals.
-
Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the purified crystals under vacuum to remove any residual solvent.
-
Vacuum Distillation
For liquid boronic esters or those with a low melting point, vacuum distillation can be an excellent method for purification, especially for removing non-volatile impurities.
Materials:
-
Crude this compound
-
Distillation apparatus (e.g., Kugelrohr or short-path distillation head)
-
Vacuum pump
-
Heating mantle
-
Cold trap
Protocol:
-
Apparatus Setup:
-
Set up the distillation apparatus. A short-path distillation head is recommended to minimize product loss.
-
Ensure all joints are well-sealed to maintain a high vacuum.
-
-
Distillation:
-
Place the crude material in the distillation flask.
-
Slowly apply vacuum.
-
Gradually heat the distillation flask. The boiling point of boronic esters under vacuum can vary significantly. For analogous compounds, distillation is often performed at pressures below 1 mmHg.
-
Collect the fraction that distills at a constant temperature.
-
-
Product Collection:
-
The purified product will condense in the receiving flask.
-
Allow the apparatus to cool completely before releasing the vacuum.
-
Visualized Workflows
Caption: Workflow for Flash Column Chromatography.
Caption: Workflow for Recrystallization.
Caption: Workflow for Vacuum Distillation.
Application Notes and Protocols for Gram-Scale Synthesis using 2-(2-Methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the gram-scale synthesis of biaryl compounds utilizing 2-(2-Methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane via the Suzuki-Miyaura cross-coupling reaction. This methodology is particularly relevant for the synthesis of precursors and active pharmaceutical ingredients (APIs) in drug discovery and development, where biaryl scaffolds are prevalent.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a robust and widely used method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and substituted biphenyl structures. These motifs are of significant interest in medicinal chemistry due to their presence in numerous biologically active molecules. This compound is a stable and readily available organoboron reagent, making it an excellent coupling partner for large-scale syntheses.
This document outlines a representative gram-scale Suzuki-Miyaura coupling reaction between this compound and an aryl halide. The protocol includes details on reaction setup, monitoring, workup, and purification.
Experimental Protocols
A. Gram-Scale Suzuki-Miyaura Cross-Coupling Reaction
This protocol describes the synthesis of a biaryl compound from this compound and a representative aryl bromide.
Materials and Equipment:
-
Three-neck round-bottom flask (500 mL)
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Inert gas (Nitrogen or Argon) supply
-
Standard laboratory glassware
-
Rotary evaporator
-
Silica gel for column chromatography
Reagents:
-
This compound
-
Aryl bromide (e.g., 4-bromoanisole)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃)
-
Solvent (e.g., 1,4-Dioxane/Water mixture, Toluene/Ethanol mixture)
-
Ethyl acetate
-
Hexanes
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup:
-
To a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and an inert gas inlet, add this compound (e.g., 10.0 g, 1.0 equiv).
-
Add the aryl bromide (e.g., 1.1-1.2 equiv).
-
Add the base (e.g., 2.0-3.0 equiv).
-
The flask is evacuated and backfilled with an inert gas (e.g., nitrogen or argon) three times to ensure an inert atmosphere.
-
-
Solvent and Catalyst Addition:
-
Under a positive flow of inert gas, add the solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water, approximately 100-150 mL).
-
Add the palladium catalyst (e.g., 1-3 mol%).
-
The reaction mixture is degassed by bubbling the inert gas through the solution for 15-20 minutes.
-
-
Reaction:
-
The reaction mixture is heated to reflux (typically 80-100 °C) with vigorous stirring.
-
The progress of the reaction is monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting materials are consumed (typically 12-24 hours).
-
-
Workup:
-
Once the reaction is complete, the mixture is cooled to room temperature.
-
The reaction mixture is diluted with ethyl acetate (e.g., 200 mL) and washed with water (2 x 100 mL) and brine (1 x 100 mL).
-
The organic layer is separated, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The crude product is purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure biaryl product.
-
-
Characterization:
-
The structure and purity of the final product are confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Data Presentation
Table 1: Representative Gram-Scale Suzuki-Miyaura Reaction Parameters and Results
| Parameter | Value |
| Reactant 1 | This compound |
| Reactant 1 Amount | 10.0 g |
| Reactant 2 | 4-Bromoanisole |
| Reactant 2 Amount | 1.1 equiv |
| Catalyst | Pd(PPh₃)₄ |
| Catalyst Loading | 2 mol% |
| Base | K₂CO₃ |
| Base Amount | 2.5 equiv |
| Solvent | 1,4-Dioxane / H₂O (4:1) |
| Solvent Volume | 120 mL |
| Reaction Temperature | 90 °C |
| Reaction Time | 18 hours |
| Isolated Yield | 85-95% (expected) |
| Product Purity (by HPLC) | >98% |
Mandatory Visualization
Caption: Experimental workflow for gram-scale Suzuki-Miyaura synthesis.
Application in Drug Development: Inhibition of PD-1/PD-L1 Signaling Pathway
Biaryl structures synthesized via this protocol are key components of small molecule inhibitors targeting the Programmed Death-1 (PD-1) / Programmed Death-Ligand 1 (PD-L1) signaling pathway.[1][2][3] This pathway is a critical immune checkpoint that cancer cells often exploit to evade the immune system.[4][5][6] Small molecule inhibitors can disrupt the PD-1/PD-L1 interaction, thereby restoring the anti-tumor immune response.
Caption: Inhibition of the PD-1/PD-L1 signaling pathway by a biaryl compound.
References
- 1. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 2. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. sciforum.net [sciforum.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Synthesis of Biaryl Compounds and Complex Molecules
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of modern synthetic methodologies for the formation of biaryl compounds, a critical structural motif in numerous complex molecules, including pharmaceuticals, natural products, and advanced materials. This document details widely used palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Stille, and Buchwald-Hartwig couplings, alongside the increasingly important direct C-H arylation methods. Detailed experimental protocols, quantitative data for reaction optimization, and visualizations of reaction mechanisms and workflows are provided to assist researchers in the practical application of these powerful synthetic tools.
Introduction to Biaryl Synthesis
Biaryl scaffolds are prevalent in a vast array of drug molecules and natural products due to their unique structural and electronic properties, which can influence biological activity and material characteristics.[1] The development of efficient and versatile methods for the construction of the C(sp²)-C(sp²) bond between two aromatic rings has been a major focus of synthetic organic chemistry.[1] Palladium-catalyzed cross-coupling reactions have emerged as the premier tool for this purpose, offering high efficiency, functional group tolerance, and predictable stereochemistry.[2][3] More recently, direct C-H arylation has provided a more atom- and step-economical approach by avoiding the pre-functionalization of one of the aromatic partners.[4][5]
Palladium-Catalyzed Cross-Coupling Reactions
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is one of the most widely utilized methods for biaryl synthesis, reacting an organoboron reagent (typically a boronic acid or ester) with an aryl halide or triflate.[3][6] Its popularity stems from the low toxicity and stability of the boron reagents, mild reaction conditions, and broad functional group compatibility.[7][8]
| Entry | Aryl Halide | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Ref |
| 1 | 4-Bromotoluene | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | 95 | [2] |
| 2 | 4-Chloroanisole | Phenylboronic acid | Pd₂(dba)₃ (1.5) | P(t-Bu)₃ (3) | K₃PO₄ | Dioxane | 80 | 24 | 92 | [9] |
| 3 | 1-Iodo-4-nitrobenzene | 4-Methoxyphenylboronic acid | PdCl₂(dppf) (3) | - | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 2 | 98 | [10] |
| 4 | 2-Bromopyridine | 3-Thienylboronic acid | Pd(PPh₃)₄ (3) | - | Na₂CO₃ | DME | 80 | 12 | 89 | [10] |
This protocol describes a general procedure for the Suzuki-Miyaura coupling of an aryl bromide with an arylboronic acid.[2]
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂; 0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄; 2.0 mmol, 2.0 equiv)
-
Toluene (5 mL)
-
Water (0.5 mL)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
Reaction Setup: To an oven-dried round-bottom flask or Schlenk tube equipped with a magnetic stir bar, add the aryl bromide, arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.[2] Seal the flask with a rubber septum.
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times.[2]
-
Solvent Addition: Add degassed toluene (5 mL) and degassed water (0.5 mL) to the flask via syringe.[2]
-
Reaction Execution: Place the flask in a preheated oil bath at 100 °C and stir the reaction mixture vigorously for 2-24 hours.[2]
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).[2]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Add water (10 mL) and extract with ethyl acetate (3 x 15 mL).[2]
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.[2]
Stille Coupling
The Stille coupling involves the reaction of an organostannane with an organic halide or pseudohalide.[11] It is known for its excellent functional group tolerance and the stability of the organotin reagents to air and moisture.[8][11] However, the high toxicity of organotin compounds is a significant drawback.[8][11]
| Entry | Aryl Halide | Organostannane | Catalyst (mol%) | Ligand (mol%) | Additive | Solvent | Temp (°C) | Time (h) | Yield (%) | Ref |
| 1 | Iodobenzene | Vinyltributyltin | Pd(PPh₃)₄ (2) | - | - | THF | 60 | 3 | 95 | [12] |
| 2 | 4-Bromoacetophenone | (4-Methoxyphenyl)trimethyltin | Pd₂(dba)₃ (1.5) | P(furyl)₃ (8) | - | Toluene | 100 | 16 | 91 | [13] |
| 3 | 2-Chloropyridine | Phenyltri-n-butyltin | PdCl₂(PPh₃)₂ (5) | - | CuI (10) | DMF | 80 | 8 | 85 | [14] |
| 4 | 4-Iodotoluene | 2-(Tributylstannyl)thiophene | Pd(PPh₃)₄ (2) | - | - | Dioxane | 90 | 12 | 88 | [13] |
This protocol provides a general procedure for the Stille coupling of an aryl iodide with an organostannane.[15]
Materials:
-
Aryl iodide (1.0 mmol, 1.0 equiv)
-
Organostannane (1.1 mmol, 1.1 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃; 0.01 mmol, 1 mol%)
-
Triphenylarsine (AsPh₃; 0.04 mmol, 4 mol%)
-
N,N-Dimethylformamide (DMF), anhydrous (5 mL)
-
Saturated aqueous potassium fluoride (KF) solution
Procedure:
-
Reaction Setup: In a flame-dried Schlenk tube under an inert atmosphere, dissolve the aryl iodide, Pd₂(dba)₃, and AsPh₃ in DMF.
-
Reagent Addition: Add the organostannane to the reaction mixture via syringe.
-
Reaction Execution: Heat the reaction mixture to the desired temperature (typically 50-100 °C) and stir for 4-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Work-up: After cooling to room temperature, quench the reaction with a saturated aqueous solution of KF and stir for 30 minutes to precipitate the tin byproducts.
-
Purification: Filter the mixture through a pad of Celite®, washing with ethyl acetate. Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the residue by column chromatography.[15]
Buchwald-Hartwig Amination for C-N Bond Formation
While primarily a method for C-N bond formation, the Buchwald-Hartwig amination is crucial in the synthesis of complex molecules containing biaryl motifs where one of the aryl rings is attached to a nitrogen atom.[16] It involves the palladium-catalyzed coupling of an amine with an aryl halide or triflate.[17]
| Entry | Aryl Halide | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Ref |
| 1 | 4-Bromotoluene | Aniline | Pd(OAc)₂ (1) | BINAP (1.5) | NaOtBu | Toluene | 100 | 2 | 98 | [17] |
| 2 | 4-Chloro-tert-butylbenzene | Morpholine | Pd₂(dba)₃ (1) | XPhos (2) | K₃PO₄ | t-BuOH | 110 | 12 | 95 | [18] |
| 3 | 1-Iodo-3,5-dimethylbenzene | Benzylamine | Pd(OAc)₂ (2) | RuPhos (4) | Cs₂CO₃ | Dioxane | 100 | 18 | 92 | [18] |
| 4 | 2-Bromopyridine | Piperidine | Pd(OAc)₂ (2) | Johnphos (4) | K₂CO₃ | Toluene | 110 | 24 | 88 | [18] |
This protocol outlines a general procedure for the Buchwald-Hartwig amination of an aryl bromide with an amine.[16]
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
Amine (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂; 0.02 mmol, 2 mol%)
-
Xantphos (0.04 mmol, 4 mol%)
-
Sodium tert-butoxide (NaOtBu; 1.4 mmol, 1.4 equiv)
-
Toluene, anhydrous (5 mL)
Procedure:
-
Reaction Setup: In a glovebox or under an inert atmosphere, add the aryl bromide, Pd(OAc)₂, Xantphos, and NaOtBu to a Schlenk tube.
-
Reagent Addition: Add the amine and toluene to the Schlenk tube.
-
Reaction Execution: Seal the tube and heat the reaction mixture in an oil bath at 80-110 °C for 12-24 hours.
-
Monitoring: Monitor the reaction by TLC or GC-MS.
-
Work-up: After cooling, dilute the reaction mixture with ethyl acetate and filter through a short plug of silica gel.
-
Purification: Concentrate the filtrate and purify the crude product by column chromatography.
Direct C-H Arylation
Direct C-H arylation is an emerging and highly attractive strategy for biaryl synthesis that avoids the need for pre-functionalization of one of the arenes, thus improving atom economy and reducing synthetic steps.[4][5] This method involves the direct coupling of an arene C-H bond with an aryl halide.
| Entry | Arene | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Additive | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Ref | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | 1 | Benzene | 4-Bromotoluene | Pd(OAc)₂ (2) | PCy₃·HBF₄ (4) | PivOH (30) | K₂CO₃ | DMA | 120 | 16 | 95 |[4] | | 2 | Thiophene | 4-Iodoanisole | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | - | K₂CO₃ | DMA | 130 | 24 | 88 | | | 3 | 1,3-Dimethoxybenzene | 1-Bromo-4-fluorobenzene | PdCl₂ (5) | - | - | Cs₂CO₃ | DMF | 140 | 48 | 85 | | | 4 | Indole | 1-Iodo-4-cyanobenzene | RhCl(CO){P[OCH(CF₃)₂]₃}₂ (3) | - | Ag₂CO₃ | - | Dioxane | 120 | 24 | 92 |[19] |
This protocol provides a general procedure for the palladium-catalyzed direct C-H arylation of an arene with an aryl bromide.[4]
Materials:
-
Arene (2.0 mmol, 2.0 equiv)
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
Palladium(II) acetate (Pd(OAc)₂; 0.02 mmol, 2 mol%)
-
Tricyclohexylphosphine tetrafluoroborate (PCy₃·HBF₄; 0.04 mmol, 4 mol%)
-
Pivalic acid (PivOH; 0.3 mmol, 30 mol%)
-
Potassium carbonate (K₂CO₃; 2.5 mmol, 2.5 equiv)
-
N,N-Dimethylacetamide (DMA), anhydrous (3 mL)
Procedure:
-
Reaction Setup: In a sealable reaction tube, combine the aryl bromide, Pd(OAc)₂, PCy₃·HBF₄, PivOH, and K₂CO₃.
-
Reagent Addition: Add the arene and DMA to the tube.
-
Reaction Execution: Seal the tube and heat the mixture in an oil bath at 120-140 °C for 16-24 hours.
-
Monitoring: Monitor the reaction by GC-MS.
-
Work-up: After cooling, dilute the reaction with water and extract with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by column chromatography.
Visualizations
The following diagrams illustrate the catalytic cycles of the discussed reactions and a general experimental workflow.
References
- 1. m.youtube.com [m.youtube.com]
- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Sustainable protocols for direct C–H bond arylation of (hetero)arenes - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. par.nsf.gov [par.nsf.gov]
- 7. fishersci.co.uk [fishersci.co.uk]
- 8. benchchem.com [benchchem.com]
- 9. Biaryl synthesis by C-C coupling [organic-chemistry.org]
- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 11. benchchem.com [benchchem.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Stille reaction - Wikipedia [en.wikipedia.org]
- 14. Stille Reaction (Palladium Catalyzed Coupling) [commonorganicchemistry.com]
- 15. Stille Coupling | NROChemistry [nrochemistry.com]
- 16. benchchem.com [benchchem.com]
- 17. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. Direct C-H arylation of (hetero)arenes with aryl iodides via rhodium catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of 2-(2-Methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in Materials Science: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(2-Methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, also known as 2-methoxyphenylboronic acid pinacol ester, is a versatile organoboron compound increasingly utilized as a fundamental building block in the realm of materials science. Its unique chemical structure, featuring a methoxy-substituted phenyl ring coupled with a stable pinacol boronate ester, makes it a valuable precursor for the synthesis of advanced functional materials. The presence of the methoxy group can influence the electronic and conformational properties of the resulting materials, while the pinacolborane moiety facilitates efficient carbon-carbon bond formation through palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.
This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of conjugated polymers for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and conductive polymers.
Key Applications in Materials Science
The primary application of this compound in materials science lies in its role as a monomer in Suzuki-Miyaura cross-coupling polymerization. This powerful reaction enables the incorporation of the 2-methoxyphenyl unit into polymer backbones, thereby tailoring the optoelectronic and physical properties of the final material.
1. Synthesis of Conjugated Polymers for Organic Electronics: The introduction of the 2-methoxyphenyl group can impart specific characteristics to conjugated polymers, including:
-
Tuning of HOMO/LUMO energy levels: The electron-donating nature of the methoxy group can raise the Highest Occupied Molecular Orbital (HOMO) energy level of the polymer, which is crucial for optimizing charge injection and transport in electronic devices.
-
Improved Solubility: The methoxy group can enhance the solubility of the resulting polymers in common organic solvents, facilitating their processing from solution for device fabrication.
-
Control of Interchain Interactions: The steric hindrance introduced by the ortho-methoxy group can influence the packing of polymer chains in the solid state, affecting charge mobility and emission properties.
2. Precursor for Hole-Transporting Materials (HTMs) in OLEDs: The 2-methoxyphenyl motif is found in various high-performance hole-transporting materials. By using this compound as a building block, novel HTMs with tailored electronic properties and morphological stability can be synthesized.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value |
| CAS Number | 190788-60-4 |
| Molecular Formula | C₁₃H₁₉BO₃ |
| Molecular Weight | 234.10 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in common organic solvents (THF, Toluene, Dioxane, etc.) |
Experimental Protocols
Protocol 1: Synthesis of a Poly(p-phenylene) Derivative via Suzuki-Miyaura Coupling
This protocol describes a general procedure for the synthesis of a copolymer incorporating the 2-methoxyphenyl unit via a Suzuki-Miyaura cross-coupling reaction with a dibromo-comonomer.
Materials:
-
This compound
-
A dibromoaromatic comonomer (e.g., 1,4-dibromobenzene)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])
-
Base (e.g., Potassium carbonate (K₂CO₃) or Cesium fluoride (CsF))
-
Solvent (e.g., Toluene, Dioxane, or a mixture with water)
-
Phase-transfer catalyst (optional, e.g., Aliquat 336)
-
Anhydrous solvents and inert atmosphere (Nitrogen or Argon)
Experimental Workflow:
Workflow for Suzuki-Miyaura Polymerization.
Detailed Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask, combine this compound (1.0 eq.), the dibromoaromatic comonomer (1.0 eq.), and the base (e.g., K₂CO₃, 3.0 eq.).
-
Solvent Addition and Degassing: Add the anhydrous solvent (e.g., Toluene) to the flask. Degas the mixture by bubbling with argon or nitrogen for at least 30 minutes. If using a biphasic system, add degassed water and a phase-transfer catalyst.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-3 mol%).
-
Polymerization: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously under an inert atmosphere for 12-48 hours. The progress of the polymerization can be monitored by the increasing viscosity of the solution.
-
Work-up: After the reaction is complete (as indicated by the consumption of monomers, which can be monitored by techniques like TLC or GC-MS on small aliquots), cool the mixture to room temperature.
-
Purification:
-
Slowly pour the viscous polymer solution into a large excess of a non-solvent, such as methanol, with vigorous stirring to precipitate the polymer.
-
Collect the precipitated polymer by filtration.
-
To remove catalyst residues and inorganic salts, the polymer can be further purified by washing with hot water, methanol, and acetone. Soxhlet extraction with appropriate solvents (e.g., methanol, acetone, hexane, and finally chloroform or toluene to dissolve the polymer) is a highly effective purification method.
-
Reprecipitate the polymer from a concentrated chloroform or toluene solution into methanol.
-
-
Drying: Collect the final polymer by filtration and dry it under vacuum at 40-60 °C to a constant weight.
Data Presentation
The following table summarizes typical quantitative data for a copolymer synthesized using this compound and a suitable dibromo-comonomer. Note: These are representative values and will vary depending on the specific comonomer and reaction conditions.
| Parameter | Typical Value Range |
| Number-Average Molecular Weight (Mₙ) | 10,000 - 50,000 g/mol |
| Weight-Average Molecular Weight (Mₙ) | 20,000 - 150,000 g/mol |
| Polydispersity Index (PDI) | 1.5 - 3.0 |
| UV-Vis Absorption (λₘₐₓ in solution) | 350 - 450 nm |
| Photoluminescence (λₑₘ in solution) | 450 - 550 nm |
| HOMO Energy Level | -5.2 to -5.6 eV |
| LUMO Energy Level | -2.3 to -2.7 eV |
Logical Relationships in Materials Design
The design of functional polymers using building blocks like this compound involves a logical progression from monomer properties to the final material's performance.
Logical flow from monomer to device performance.
Troubleshooting
| Problem | Potential Cause | Suggested Solution |
| Low Polymer Molecular Weight | - Inefficient catalyst activity- Impure monomers or solvents- Non-stoichiometric ratio of monomers- Premature termination of the reaction | - Use a fresh, high-purity catalyst.- Ensure all monomers and solvents are pure and anhydrous.- Accurately weigh the monomers to ensure a 1:1 stoichiometric ratio.- Extend the reaction time. |
| Broad Polydispersity Index (PDI) | - Side reactions- Inconsistent initiation or termination rates | - Optimize reaction temperature and time to minimize side reactions.- Ensure efficient and consistent stirring throughout the polymerization.- Consider using a pre-catalyst for more controlled initiation. |
| Poor Solubility of the Polymer | - High degree of crystallinity or strong interchain interactions | - Introduce solubilizing side chains on the comonomer.- The ortho-methoxy group of the title compound is intended to reduce planarity and improve solubility, but further modifications to the comonomer may be necessary. |
| Low Reaction Yield | - Incomplete reaction- Loss of product during work-up and purification | - Monitor the reaction to ensure completion.- Optimize the precipitation and filtration steps to minimize loss of low molecular weight fractions.- Ensure the non-solvent for precipitation is chosen carefully to ensure complete precipitation of the desired polymer. |
Disclaimer: These protocols are intended as a general guide. Reaction conditions should be optimized for each specific comonomer and desired polymer properties. All experiments should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment should be worn.
Troubleshooting & Optimization
Technical Support Center: Optimization of Sterically Hindered Suzuki Coupling
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for optimizing sterically hindered Suzuki-Miyaura cross-coupling reactions.
Troubleshooting Guide
Low yields or reaction failures in Suzuki couplings involving sterically hindered substrates are common. The primary cause is the steric congestion around the reaction centers, which impedes critical steps in the catalytic cycle, namely oxidative addition and reductive elimination.[1][2][3] This guide provides a systematic approach to diagnosing and resolving these issues.
A logical workflow can help pinpoint the root cause of a failed or low-yielding reaction. The following diagram outlines a step-by-step troubleshooting process.
Caption: Troubleshooting workflow for low conversion in hindered Suzuki couplings.
Frequently Asked Questions (FAQs)
Q1: My Suzuki reaction with a sterically hindered substrate is giving a low yield. What is the most likely cause?
A1: Low yields in these reactions are typically due to inefficient oxidative addition of the aryl halide to the palladium center or a slow reductive elimination step to form the final product, both exacerbated by steric hindrance.[1] Other common issues include catalyst decomposition at high temperatures and side reactions like protodeboronation of the boronic acid.[3] The most critical factor to address is the selection of an appropriate catalyst system, specifically the ligand.[1]
Q2: What type of ligand is most effective for coupling sterically hindered substrates?
A2: Standard ligands like PPh₃ are often ineffective.[2] For sterically demanding couplings, bulky, electron-rich monophosphine ligands (often called Buchwald ligands) are highly recommended.[1][2] These ligands promote the formation of a reactive, coordinatively unsaturated palladium(0) species that facilitates oxidative addition and accelerates reductive elimination.[2] N-heterocyclic carbene (NHC) ligands have also shown high efficiency, even for synthesizing tetra-ortho-substituted biaryls.[2][4]
Table 1: Comparison of Ligands for Sterically Hindered Suzuki Coupling
| Ligand Type | Examples | Key Advantages | Common Applications |
|---|---|---|---|
| Buchwald Ligands | SPhos, XPhos, RuPhos, AntPhos | High reactivity, promotes challenging oxidative addition and reductive elimination steps.[1][2] | Di-, tri-, and tetra-ortho-substituted biaryls.[4][5] |
| N-Heterocyclic Carbenes (NHCs) | IPr, IMes, PEPPSI-type | Excellent for electron-rich and hindered aryl chlorides; can allow for lower reaction temperatures.[1][4][6] | Challenging aryl chloride couplings, synthesis of highly functionalized molecules.[4] |
| Specialized Ligands | BI-DIME, AntPhos | Designed for extremely hindered systems, can overcome issues like β-hydride elimination in aryl-alkyl couplings.[5][7] | Synthesis of molecular gears, extremely hindered biaryls with ortho-isopropyl groups.[5][7] |
Q3: How do I choose the right base for a sterically hindered Suzuki coupling, and how can I prevent protodeboronation?
A3: The base activates the boronic acid for the crucial transmetalation step.[2] For hindered substrates, a moderately strong base is often required. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are widely effective.[1][2] For particularly challenging couplings, a stronger base like potassium tert-butoxide (t-BuOK) may be necessary.[4]
Protodeboronation, the undesired cleavage of the C-B bond, is a major side reaction, especially with electron-rich boronic acids and harsh conditions.[3] To minimize it:
-
Use milder bases like K₂CO₃ or Cs₂CO₃ if your substrate allows.[3]
-
Ensure anhydrous reaction conditions, as water can facilitate this side reaction, although a small amount can sometimes be beneficial with phosphate bases.[2][8]
-
Consider using a boronate ester instead of a boronic acid for increased stability.[9]
Table 2: Effect of Different Bases on a Model Hindered Suzuki Coupling
| Entry | Base | Solvent | Temperature (°C) | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | K₃PO₄ | Toluene | 110 | High | Often a reliable choice for hindered couplings.[1] |
| 2 | Cs₂CO₃ | Dioxane | 100 | High | Effective, but can be more expensive.[3] |
| 3 | K-t-BuOK | Dioxane | 100 | >99 | Very strong base, highly effective for challenging systems.[4] |
| 4 | Na₂CO₃ | Toluene/H₂O | 80 | Moderate-Low | Generally too mild for sterically demanding reactions.[8] |
| 5 | K₂CO₃ | DMF/H₂O | 100 | Moderate | Milder option, can help prevent base-labile group degradation.[10] |
Q4: What is the optimal solvent and temperature for these reactions?
A4: Aprotic solvents are standard. Toluene, dioxane, and tetrahydrofuran (THF) are commonly used.[1] Dioxane in combination with a strong base like t-BuOK has been shown to be a highly effective system for hindered substrates.[4] Reactions involving sterically hindered substrates often require elevated temperatures (e.g., 80-110 °C) to overcome the high activation energy of the oxidative addition and reductive elimination steps.[5]
Q5: Should I use a boronic acid or a boronate ester for my sterically hindered coupling?
A5: This choice involves a trade-off between reactivity and stability.[9]
-
Boronic Acids: Generally more reactive, which can lead to faster reaction times. However, they are less stable and more prone to decomposition pathways like protodeboronation.[9]
-
Boronate Esters (e.g., Pinacol Esters): Offer significantly enhanced stability, making them easier to handle, purify, and store.[9] This stability often leads to more reproducible results and higher isolated yields in complex syntheses, despite potentially requiring slightly harsher conditions to drive the reaction.[9][11] For challenging, multi-step syntheses, the stability of boronate esters is a major advantage.
Table 3: Comparison of Boronic Acids vs. Pinacol Boronate Esters
| Feature | Boronic Acid | Pinacol Boronate Ester |
|---|---|---|
| Reactivity | Generally higher, faster reaction times.[9] | Generally lower, may require higher temperatures.[11] |
| Stability | Prone to protodeboronation and oxidation.[9] | High stability, easy to handle and store.[9] |
| Handling | Can be difficult to purify and obtain in high purity.[9] | Often crystalline solids, purifiable by chromatography.[9] |
| Recommendation | Good for simple, fast couplings where stability is not a concern. | Recommended for complex, multi-step syntheses or with sensitive substrates.[11] |
Q6: My catalyst seems to be decomposing, indicated by the formation of palladium black. How can I mitigate this?
A6: The formation of palladium black indicates the precipitation of inactive Pd(0) from the catalytic cycle. This is often caused by the decay of catalyst complexes, especially at high temperatures.[6]
-
Use Bulky Ligands: Bulky, electron-rich ligands like Buchwald's or NHCs form more stable palladium complexes that are less prone to decomposition.[2]
-
Use a Pre-catalyst: Using a well-defined palladium pre-catalyst can ensure the efficient generation of the active Pd(0) species and improve catalyst longevity.
-
Degas Solvents Thoroughly: Oxygen can lead to oxidative side reactions and catalyst decomposition. Ensure all solvents are properly degassed.[6]
Key Experimental Protocol
This protocol provides a general starting point for the Suzuki coupling of a sterically hindered aryl bromide with a boronic acid. Optimization of the ligand, base, solvent, and temperature will likely be necessary for specific substrates.
Materials:
-
Sterically Hindered Aryl Bromide (1.0 equiv)
-
Arylboronic Acid (1.5 equiv)
-
Palladium Catalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Ligand (e.g., SPhos, 4 mol%)
-
Base (e.g., K₃PO₄, 3.0 equiv, finely ground)
-
Solvent (e.g., Anhydrous, degassed Toluene or Dioxane)
Procedure:
-
Setup: To an oven-dried reaction flask equipped with a magnetic stir bar and reflux condenser, add the aryl bromide, arylboronic acid, and base.
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst and the ligand.
-
Solvent Addition: Add the anhydrous, degassed solvent via syringe.
-
Reaction: Stir the reaction mixture vigorously and heat to the desired temperature (e.g., 100-110 °C). The mixture will likely be a suspension.[5]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the limiting starting material is consumed (typically 4-24 hours).
-
Workup:
-
Cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite® to remove palladium residues and inorganic salts.
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel.
Logic and Pathway Diagrams
The following diagrams illustrate key decision-making processes and the fundamental catalytic cycle for the Suzuki-Miyaura reaction.
Caption: Decision tree for selecting key reaction components.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Yoneda Labs [yonedalabs.com]
- 7. An efficient method for sterically demanding Suzuki-Miyaura coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
Common side reactions with 2-methoxyphenylboronic acid pinacol ester.
Welcome to the technical support center for 2-methoxyphenylboronic acid pinacol ester. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during its use in chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed when using 2-methoxyphenylboronic acid pinacol ester?
A1: The most prevalent side reactions are protodeboronation, homocoupling, and hydrolysis of the pinacol ester. These reactions can lead to reduced yields of the desired product and complicate purification.
Q2: What is protodeboronation and why does it occur?
A2: Protodeboronation is the cleavage of the carbon-boron bond, where the boronic ester group is replaced by a hydrogen atom. This undesired side reaction is often promoted by aqueous basic conditions, elevated temperatures, and prolonged reaction times.[1] Pinacol esters, while more stable than their corresponding boronic acids, can still undergo hydrolysis to the more reactive boronic acid, which is then more susceptible to protodeboronation.[2][3]
Q3: How can I minimize protodeboronation in my Suzuki-Miyaura coupling reaction?
A3: To minimize protodeboronation, consider the following strategies:
-
Use anhydrous conditions: The presence of water can facilitate hydrolysis of the pinacol ester to the more reactive boronic acid.[3] Using anhydrous solvents and reagents can significantly reduce this side reaction.
-
Select a milder base: Strong bases can accelerate protodeboronation. Weaker bases such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are often preferred over stronger bases like sodium hydroxide (NaOH).[2]
-
Optimize reaction temperature: Lowering the reaction temperature can decrease the rate of protodeboronation. However, this must be balanced with achieving an efficient rate for the desired coupling reaction.[4]
-
Employ a "slow-release" strategy: While already a stable ester, ensuring its slow addition or using pre-catalysts that promote rapid cross-coupling can minimize its exposure to conditions that favor protodeboronation.[2]
Q4: What causes the formation of homocoupling byproducts, and how can I prevent it?
A4: Homocoupling is the dimerization of the boronic ester to form 2,2'-dimethoxybiphenyl. This side reaction is primarily caused by the presence of oxygen in the reaction mixture, which can oxidize the active Pd(0) catalyst to Pd(II).[5][6] This Pd(II) species can then promote the homocoupling of two boronic ester molecules. To prevent homocoupling:
-
Ensure rigorous degassing: Thoroughly degas all solvents and the reaction vessel to remove dissolved oxygen. This can be achieved by sparging with an inert gas like argon or nitrogen or by using freeze-pump-thaw cycles.[7]
-
Use a Pd(0) catalyst source: Starting with a Pd(0) pre-catalyst (e.g., Pd(PPh₃)₄) can avoid the initial presence of Pd(II) species that can drive homocoupling.[8]
Q5: My 2-methoxyphenylboronic acid pinacol ester appears to be degrading upon storage. What are the proper storage conditions?
A5: Like many boronic esters, 2-methoxyphenylboronic acid pinacol ester is sensitive to moisture and air. It should be stored under an inert atmosphere (argon or nitrogen) at 2-8°C.[8] Hydrolysis to the corresponding boronic acid is a common degradation pathway.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low to no yield of desired product | 1. Inactive catalyst.2. Inefficient base.3. Significant protodeboronation.4. Poor quality of reagents. | 1. Use a fresh, active palladium catalyst and an appropriate ligand (e.g., SPhos, XPhos for challenging couplings).2. Screen different bases (e.g., K₃PO₄, Cs₂CO₃).3. Switch to strictly anhydrous conditions and consider a milder base.4. Ensure the boronic ester has been properly stored and is of high purity. |
| Significant amount of protodeboronated byproduct (anisole) observed | 1. Presence of water in the reaction.2. Use of a strong base.3. High reaction temperature. | 1. Use anhydrous solvents and dry glassware. Consider adding molecular sieves.2. Switch to a weaker base like K₂CO₃ or K₃PO₄.3. Attempt the reaction at a lower temperature (e.g., 60-80 °C). |
| High percentage of homocoupling byproduct (2,2'-dimethoxybiphenyl) present | 1. Presence of oxygen in the reaction.2. Use of a Pd(II) precatalyst. | 1. Thoroughly degas all solvents and the reaction mixture.2. Use a Pd(0) catalyst source (e.g., Pd(PPh₃)₄) or add a mild reducing agent to facilitate the reduction of Pd(II) to Pd(0). |
| Difficulty in purifying the desired product from byproducts | 1. Similar polarities of the product and byproducts (e.g., homocoupled dimer). | 1. Meticulous column chromatography with a shallow solvent gradient may be required.[8] 2. If the product is a solid, recrystallization can be an effective purification method. |
Data Presentation
Table 1: Illustrative Yields of Suzuki Coupling with Different Bases
| Base | Solvent | Catalyst | Ligand | Temp (°C) | Time (h) | Yield (%) |
| Na₂CO₃ | Toluene/H₂O | Pd(OAc)₂ | PPh₃ | 100 | 12 | 85 |
| K₂CO₃ | Toluene/H₂O | Pd(OAc)₂ | PPh₃ | 100 | 12 | 92 |
| K₃PO₄ | Toluene/H₂O | Pd(OAc)₂ | PPh₃ | 100 | 12 | 95 |
| Cs₂CO₃ | Dioxane/H₂O | Pd(OAc)₂ | PPh₃ | 100 | 12 | 98 |
| NaOH | Toluene/H₂O | Pd(OAc)₂ | PPh₃ | 100 | 12 | 75 |
Data is representative and compiled from various sources for illustrative purposes. Yields are highly dependent on the specific substrates and reaction conditions.[2]
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling to Minimize Side Reactions
This protocol provides a starting point for the Suzuki-Miyaura coupling of 2-methoxyphenylboronic acid pinacol ester with an aryl halide, with conditions selected to minimize common side reactions.
Materials:
-
Aryl halide (1.0 equiv)
-
2-Methoxyphenylboronic acid pinacol ester (1.2 equiv)
-
Potassium phosphate (K₃PO₄) (2.0 equiv), finely ground
-
Pd(PPh₃)₄ (3 mol%)
-
Anhydrous, degassed 1,4-dioxane
-
Anhydrous, degassed water
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add the aryl halide, 2-methoxyphenylboronic acid pinacol ester, K₃PO₄, and Pd(PPh₃)₄.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add the degassed 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio) via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Purification to Remove Homocoupling Byproduct
If significant homocoupling has occurred, the following purification strategy can be employed.
Procedure:
-
After the standard aqueous work-up, dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or a hot mixture of hexanes and ethyl acetate).
-
If the desired product is a solid, attempt recrystallization. The homocoupled byproduct may have different solubility, allowing for separation.
-
If recrystallization is not feasible, perform flash column chromatography on silica gel.
-
Use a long column and a shallow solvent gradient (e.g., starting with pure hexanes and slowly increasing the polarity with ethyl acetate).
-
Carefully collect small fractions and analyze them by TLC to isolate the desired product from the closely eluting homocoupling byproduct.
-
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A simplified mechanism for base-catalyzed protodeboronation.
Caption: Proposed mechanism for oxygen-mediated homocoupling.
Caption: General experimental workflow for a Suzuki-Miyaura coupling reaction.
References
How to prevent protodeboronation of 2-(2-Methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of protodeboronation when using 2-(2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in chemical synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and why is it a problem?
A1: Protodeboronation is an undesired side reaction where the carbon-boron bond of the organoboron compound is cleaved and replaced with a carbon-hydrogen bond.[1][2] This reaction consumes the boronic ester, leading to a reduced yield of the desired cross-coupled product and the formation of methoxybenzene as a byproduct, which can complicate purification.
Q2: Why is this compound susceptible to protodeboronation?
A2: Arylboronic esters with electron-donating groups, such as the ortho-methoxy group in this compound, can be more susceptible to protodeboronation. The methoxy group increases the electron density on the aromatic ring, which can facilitate the cleavage of the carbon-boron bond. However, the ortho-position of the methoxy group can also lead to a beneficial chelation effect with the palladium catalyst during Suzuki-Miyaura coupling, which can potentially accelerate the desired reaction over protodeboronation under optimized conditions.
Q3: What are the primary factors that promote protodeboronation?
A3: Several experimental factors can significantly influence the rate of protodeboronation:
-
Base: The type, strength, and concentration of the base are critical. Strong bases, especially in the presence of water, can accelerate protodeboronation.[3]
-
Temperature: Higher reaction temperatures generally increase the rate of protodeboronation.[3][4]
-
Solvent: Protic solvents, particularly water, can act as a proton source for the protodeboronation reaction.
-
Catalyst System: A slow or inefficient catalyst system can allow more time for the competing protodeboronation reaction to occur.[3]
-
Reaction Time: Prolonged reaction times increase the exposure of the boronic ester to conditions that favor protodeboronation.
Q4: How can I minimize protodeboronation during my experiments?
A4: Several strategies can be employed to suppress protodeboronation:
-
Optimize the Base: Use milder bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) instead of strong bases like sodium hydroxide (NaOH).[3]
-
Control the Temperature: Run the reaction at the lowest temperature that still allows for an efficient catalytic cycle. A typical starting point is 60-80 °C.[3]
-
Use Anhydrous Solvents: Employing anhydrous solvents can significantly reduce the rate of protodeboronation by minimizing the presence of a proton source.[5]
-
Select an Efficient Catalyst System: Use a highly active palladium catalyst and appropriate ligand to ensure the desired cross-coupling reaction proceeds faster than the protodeboronation. Buchwald-type biarylphosphine ligands are often effective.[3]
-
Use a More Stable Boronic Acid Surrogate: If protodeboronation remains a significant issue, consider using more stable alternatives like MIDA (N-methyliminodiacetic acid) boronates or organotrifluoroborates, which release the boronic acid slowly under the reaction conditions.
Troubleshooting Guide
This guide provides a structured approach to troubleshooting experiments where protodeboronation of this compound is observed.
Problem: High Levels of Methoxybenzene Detected (Significant Protodeboronation)
| Potential Cause | Recommended Action | Rationale |
| Inappropriate Base Selection | Switch to a weaker, non-hydroxide base like K₃PO₄, Cs₂CO₃, or K₃PO₄.[3] Use finely powdered, anhydrous base. | Strong bases accelerate the base-catalyzed protodeboronation pathway.[3] |
| High Reaction Temperature | Lower the reaction temperature. Start at 60-80 °C and monitor the reaction progress.[3] | Elevated temperatures provide the activation energy for the C-B bond cleavage.[3][4] |
| Presence of Water | Use anhydrous solvents (e.g., dry dioxane, toluene, or 2-MeTHF) and ensure all glassware is thoroughly dried.[5] | Water acts as the primary proton source for protodeboronation. |
| Inefficient Catalytic System | Increase catalyst loading slightly (e.g., from 1 mol% to 2 mol%). Employ robust, electron-rich phosphine ligands (e.g., SPhos, XPhos). Use a pre-formed, active Pd(0) catalyst.[3] | A faster Suzuki-Miyaura coupling will outcompete the slower protodeboronation side reaction.[3] |
| Prolonged Reaction Time | Monitor the reaction closely by TLC or LC-MS and work up as soon as the starting material is consumed. | Minimizing the time the boronic ester is exposed to potentially degrading conditions reduces the extent of protodeboronation. |
Quantitative Data on Protodeboronation
| Boron Reagent Type | General Structure | Relative Stability to Protodeboronation | Key Advantages | Key Disadvantages |
| Arylboronic Acid | Ar-B(OH)₂ | Low to Moderate | Commercially available, no deprotection needed. | Prone to protodeboronation, oxidation, and trimerization. |
| Aryl Pinacol Boronate | Ar-B(pin) | Moderate to High | Generally more stable than boronic acids; easier to purify and handle. [6] | Can still undergo hydrolysis and protodeboronation under harsh conditions. |
| Aryl MIDA Boronate | Ar-B(MIDA) | Very High | Exceptionally stable, air-stable solids; allow for slow release of the boronic acid. | Requires an additional synthetic step for preparation and deprotection. |
| Potassium Aryltrifluoroborate | K[Ar-BF₃] | High | Highly stable crystalline solids; provide slow release of the boronic acid. | Requires specific conditions for in situ hydrolysis to the active boronic acid. |
This table provides a qualitative comparison. The actual rate of protodeboronation is highly dependent on the specific aryl group and the reaction conditions.
Experimental Protocols
Protocol 1: General Suzuki-Miyaura Coupling to Minimize Protodeboronation
This protocol provides a starting point for the Suzuki-Miyaura coupling of this compound with an aryl halide, designed to suppress protodeboronation.
Materials:
-
Aryl halide (1.0 eq)
-
This compound (1.2 - 1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol% or a pre-catalyst like XPhos Pd G3, 1-2 mol%)
-
Anhydrous base (e.g., K₃PO₄, 2.0 - 3.0 eq)
-
Anhydrous solvent (e.g., Toluene, Dioxane, or 2-MeTHF)
-
Schlenk flask or sealed reaction vial
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Preparation: Thoroughly dry all glassware in an oven (>120 °C) overnight and allow it to cool under a stream of inert gas.
-
Reagent Addition: To a Schlenk flask under an inert atmosphere, add the aryl halide (1.0 eq), the anhydrous base (e.g., K₃PO₄, 2.5 eq), and the palladium catalyst (e.g., 2 mol%).
-
Solvent Addition: Add the anhydrous solvent via syringe.
-
Degassing: Thoroughly degas the reaction mixture. The freeze-pump-thaw method (3 cycles) is highly effective. Alternatively, sparge the mixture with argon for 15-20 minutes.
-
Boronic Ester Addition: Add the this compound (1.3 eq) to the reaction mixture.
-
Reaction: Heat the mixture to the desired temperature (e.g., 80 °C) and stir vigorously.
-
Monitoring: Monitor the reaction's progress by taking aliquots (under an inert atmosphere) and analyzing via TLC or LC-MS.
-
Work-up: Once the reaction is complete (or consumption of the limiting reagent has stalled), cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Visualizations
Signaling Pathway of Protodeboronation
Caption: Factors leading to protodeboronation.
Experimental Workflow to Minimize Protodeboronation
Caption: Recommended workflow to prevent protodeboronation.
References
Technical Support Center: Overcoming Challenges in Coupling Electron-Rich Boronic Esters
Welcome to our technical support center dedicated to assisting researchers, scientists, and drug development professionals in successfully performing Suzuki-Miyaura cross-coupling reactions with electron-rich boronic esters. This resource provides troubleshooting guidance and answers to frequently asked questions to help you navigate common challenges and optimize your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura coupling reaction with an electron-rich boronic ester is resulting in a low yield. What are the primary factors I should investigate?
A1: Low yields in the coupling of electron-rich boronic esters can often be attributed to several key factors. Begin by systematically evaluating the following:
-
Catalyst System: The choice of palladium catalyst and ligand is critical. Electron-rich boronic esters often require specialized, bulky, and electron-rich phosphine ligands to promote the key steps of the catalytic cycle.[1][2][3][4][5]
-
Reaction Conditions: Ensure that your reaction is performed under a strictly inert atmosphere (e.g., Argon or Nitrogen) as oxygen can lead to catalyst decomposition and the formation of unwanted side products.[3][6] Proper degassing of solvents is also essential.
-
Protodeboronation: This is a common side reaction where the boronic ester group is replaced by a hydrogen atom, particularly prevalent with electron-rich systems.[3][7][8] The choice of base and the presence of water can significantly influence the rate of this undesired process.
-
Reagent Purity: Verify the purity and stability of your boronic ester and the coupling partner. Boronic esters can degrade over time.[3][6]
Q2: I am observing a significant amount of protodeboronation. How can I minimize this side reaction?
A2: Protodeboronation is a major pathway for yield loss when working with electron-rich boronic esters.[7][8] Consider the following strategies to mitigate this issue:
-
Utilize Anhydrous Conditions: Since water is a proton source for protodeboronation, switching to anhydrous solvents and bases can significantly reduce this side reaction.[3][9]
-
Select a Milder Base: Strong bases, especially in the presence of water, can accelerate protodeboronation.[3] Consider using weaker bases such as potassium carbonate (K₂CO₃) or potassium fluoride (KF).
-
Employ More Stable Boron Reagents: Converting the boronic acid to a more stable pinacol ester can be beneficial. These esters can act as a "slow-release" source of the active boronic acid, keeping its concentration low and thus minimizing degradation.[3][7][9] Potassium trifluoroborate salts are another stable alternative.[3]
Q3: The reaction with my electron-rich boronic ester is very slow. What adjustments can I make to improve the reaction rate?
A3: Sluggish reactions are common when coupling electron-rich partners. To enhance the reaction rate, consider the following:
-
Ligand Choice: Employ bulky, electron-donating phosphine ligands, such as the Buchwald-type biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos).[3] These ligands are known to accelerate both the oxidative addition and reductive elimination steps of the catalytic cycle.[3][5]
-
Increase Temperature: For sterically hindered or electronically deactivated substrates, increasing the reaction temperature can help overcome the activation energy barrier.[3] This may necessitate the use of higher-boiling point solvents like dioxane or toluene.
-
Use a Modern Precatalyst: Modern palladium precatalysts, such as the G3 or G4 Buchwald precatalysts, are designed for efficient and rapid activation of the catalytic species, which can lead to faster reaction times.[3]
Troubleshooting Guide
This section provides a structured approach to troubleshooting common issues encountered during the coupling of electron-rich boronic esters.
| Problem | Potential Cause | Recommended Solution(s) |
| Low to No Product Formation | Inactive Catalyst | - Use a fresh, high-quality palladium precatalyst and ligand. - Ensure the reaction is conducted under a strictly inert atmosphere to prevent catalyst decomposition.[3][6] |
| Low Reactivity of Coupling Partners | - Switch to a more reactive aryl halide (I > Br > Cl).[6] - For unreactive aryl chlorides, use a highly active catalyst system with bulky, electron-rich ligands.[5] | |
| Inappropriate Base | - For standard couplings, consider K₃PO₄ or Cs₂CO₃. - If protodeboronation is an issue, switch to a milder base like K₂CO₃ or KF.[3] | |
| Significant Protodeboronation | Presence of Protic Sources | - Use anhydrous solvents and ensure reagents are dry.[3][9] |
| Base-Mediated Decomposition | - Employ a weaker, non-hydroxide base (e.g., K₂CO₃, KF). - Use a "slow-release" strategy with a more stable boronic ester derivative like a pinacol ester or trifluoroborate salt.[3][7][9] | |
| Reaction Stalls or is Sluggish | Steric Hindrance | - Increase the reaction temperature. - Use bulky, electron-rich ligands (e.g., XPhos, SPhos) to promote challenging transmetalation and reductive elimination steps.[3] |
| Poor Catalyst Turnover | - Use a modern, highly active palladium precatalyst. - Ensure the absence of impurities that could act as catalyst poisons. |
Experimental Protocols
Below are representative experimental protocols for the Suzuki-Miyaura coupling of an electron-rich boronic ester. These should be adapted based on the specific substrates and optimization experiments.
General Protocol for Suzuki-Miyaura Coupling
-
Reaction Setup: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), the electron-rich boronic ester (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).
-
Inert Atmosphere: Seal the vial with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes. This can be done by evacuating and backfilling the vial three times.
-
Reagent Addition: Under a positive pressure of the inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%) and the ligand (if not using a precatalyst with an integrated ligand).
-
Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane/water mixture) via syringe. The reaction concentration is typically in the range of 0.1-0.5 M.
-
Reaction: Place the vial in a preheated heating block or oil bath and stir vigorously at the desired temperature (typically 80-110 °C).
-
Monitoring: Monitor the progress of the reaction by TLC, GC-MS, or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Visualizing Workflows and Concepts
The following diagrams illustrate key concepts and workflows relevant to the coupling of electron-rich boronic esters.
References
- 1. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. benchchem.com [benchchem.com]
- 7. Protodeboronation - Wikipedia [en.wikipedia.org]
- 8. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. research.ed.ac.uk [research.ed.ac.uk]
Technical Support Center: Managing Catalyst Deactivation in Reactions with Ortho-Substituted Boronic Esters
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with catalyst deactivation in Suzuki-Miyaura cross-coupling reactions involving sterically hindered ortho-substituted boronic esters.
Troubleshooting Guides & FAQs
Q1: My Suzuki-Miyaura reaction with an ortho-substituted boronic ester is showing low to no conversion. What are the likely causes and how can I troubleshoot this?
A1: Low or no conversion in reactions with sterically hindered substrates like ortho-substituted boronic esters is a common issue, often stemming from catalyst deactivation or suboptimal reaction conditions. Here’s a breakdown of potential causes and troubleshooting steps:
-
Catalyst Deactivation: The active Pd(0) catalyst is prone to deactivation through several pathways, especially with challenging substrates. A common visual indicator of deactivation is the formation of a black precipitate, known as palladium black, which is an inactive form of palladium.
-
Steric Hindrance: The bulky ortho-substituent on the boronic ester can significantly slow down key steps in the catalytic cycle, namely transmetalation and reductive elimination.[1]
-
Protodeboronation: Cleavage of the C-B bond in the boronic ester, particularly in the presence of water and a strong base, can reduce the concentration of the necessary coupling partner. Using boronic esters, such as pinacol esters, can enhance stability and reduce the likelihood of protodeboronation compared to free boronic acids.
-
Suboptimal Reaction Components: The choice of ligand, base, and solvent is critical for sterically hindered couplings.
Troubleshooting Workflow:
Caption: Troubleshooting flowchart for low conversion.
Q2: I'm observing the formation of a black precipitate in my reaction. Is this palladium black, and what can I do to prevent it?
A2: Yes, a black precipitate is often indicative of the formation of palladium black, an agglomerated, inactive form of palladium. This is a common mode of catalyst deactivation.
-
Causes of Palladium Black Formation:
-
Oxygen Sensitivity: The active Pd(0) species can be sensitive to oxygen. Inadequate degassing of solvents and reagents can lead to oxidation and subsequent agglomeration.
-
Ligand Dissociation: With sterically hindered substrates, the desired catalytic cycle can be slow, allowing for competing deactivation pathways where the phosphine ligands dissociate from the palladium center, leading to the formation of palladium black.
-
High Temperatures: Prolonged reaction times at elevated temperatures can promote catalyst decomposition.
-
-
Preventative Measures:
-
Thorough Degassing: Ensure all solvents and the reaction vessel are thoroughly degassed using methods like sparging with an inert gas (e.g., argon or nitrogen) or freeze-pump-thaw cycles.
-
Ligand Selection and Ratio: Employ bulky, electron-rich phosphine ligands (e.g., Buchwald-type biarylphosphine ligands) which stabilize the active Pd(0) species.[2] Increasing the ligand-to-palladium ratio can also sometimes help prevent catalyst decomposition.
-
Use of Pre-catalysts: Utilizing well-defined palladium pre-catalysts can ensure the efficient generation of the active Pd(0) species in situ.
-
Q3: How does the choice of base affect reactions with ortho-substituted boronic esters?
A3: The base plays a crucial role in the Suzuki-Miyaura reaction, primarily by activating the boronic acid/ester for transmetalation. For sterically hindered substrates, the choice of base is even more critical.
-
Inorganic Bases:
-
Potassium Phosphate (K₃PO₄) and Cesium Carbonate (Cs₂CO₃): These are often effective bases for challenging couplings. Their use can promote the formation of the active boronate species required for transmetalation.
-
Potassium Carbonate (K₂CO₃): A commonly used and effective base, particularly when milder conditions are required to prevent decomposition of sensitive substrates.
-
-
Organic Bases: While less common for these specific applications, organic bases like triethylamine (TEA) can be used, but they are generally less effective than inorganic bases for promoting the coupling of hindered substrates.
The optimal base is often substrate-dependent and may require screening to achieve the best results.
Q4: What are MIDA boronates, and can they help with my challenging coupling reaction?
A4: MIDA (N-methyliminodiacetic acid) boronates are air-stable, crystalline derivatives of boronic acids. They offer a significant advantage when working with unstable boronic acids, including some sterically hindered variants.
-
Advantages of MIDA Boronates:
-
Stability: They are generally stable to benchtop storage and silica gel chromatography, which is not the case for many free boronic acids.[3]
-
Slow Release: Under the reaction conditions, the MIDA group is cleaved to slowly release the corresponding boronic acid. This slow release can be beneficial as it keeps the instantaneous concentration of the potentially unstable boronic acid low, minimizing side reactions like protodeboronation.[3]
-
Improved Yields: For many challenging substrates, the use of MIDA boronates can lead to significantly higher yields compared to using the corresponding boronic acids directly.[3]
-
If you are experiencing issues with boronic ester stability or protodeboronation, switching to the corresponding MIDA boronate is a highly recommended strategy.
Quantitative Data on Reaction Components
The following tables provide a summary of quantitative data from the literature to aid in the selection of reaction components for Suzuki-Miyaura couplings involving ortho-substituted boronic esters.
Table 1: Comparison of Ligands for the Coupling of 4-chloro-N-methylpicolinamide with 2-methylphenylboronic acid
| Ligand | Yield (%) |
| XPhos | 95 |
| SPhos | 92 |
| RuPhos | 88 |
| PPh₃ | <5 |
| PCy₃ | 15 |
| Reaction Conditions: Pd₂(dba)₃ (2 mol%), Ligand (4 mol%), K₃PO₄ (2.0 equiv.), Toluene/H₂O (10:1), 100 °C, 12 h. |
Table 2: Effect of Base on the Yield of 2-(2-methylphenyl)pyridine
| Base | Yield (%) |
| K₃PO₄ | 91 |
| Cs₂CO₃ | 89 |
| K₂CO₃ | 85 |
| Na₂CO₃ | 78 |
| KF | 65 |
| Reaction Conditions: 2-bromopyridine (1.0 equiv.), 2-methylphenylboronic acid (1.2 equiv.), Pd(PPh₃)₄ (3 mol%), Base (2.0 equiv.), Dioxane, 90 °C, 16 h. |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of an Ortho-Substituted Boronic Ester with an Aryl Halide
This protocol provides a starting point for the coupling of sterically hindered substrates. Optimization of the ligand, base, solvent, and temperature may be necessary for specific substrate combinations.
-
Reaction Setup: To an oven-dried reaction vessel containing a magnetic stir bar, add the aryl halide (1.0 equiv.), the ortho-substituted boronic ester (1.2-1.5 equiv.), the base (e.g., K₃PO₄, 2.0 equiv.), the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and the phosphine ligand (e.g., SPhos, 2-4 mol%).
-
Degassing: Seal the vessel with a septum and purge with an inert gas (argon or nitrogen) for 15-20 minutes.
-
Solvent Addition: Add the degassed solvent (e.g., toluene, dioxane, or a mixture with water) via syringe. The reaction concentration is typically between 0.1 M and 0.5 M.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: Procedure for Minimizing Protodeboronation
If protodeboronation of the boronic ester is a suspected side reaction, the following modifications to the general protocol can be implemented:
-
Use of Boronic Esters: Employ stable boronic esters like pinacol or MIDA boronates instead of free boronic acids.
-
Anhydrous Conditions: Use anhydrous solvents and reagents to the extent possible. Note that some bases require water for optimal activity.
-
Milder Base: Consider using a weaker base such as K₂CO₃ or KF, which can sometimes reduce the rate of protodeboronation.
-
Lower Temperature: If the reaction proceeds at a reasonable rate at a lower temperature, this can help to minimize side reactions.
Protocol 3: Reactivation of Deactivated Palladium Catalyst (Palladium Black)
While preventing catalyst deactivation is the primary goal, this protocol outlines a general procedure for attempting to recover and reactivate a palladium catalyst that has precipitated as palladium black from a Suzuki-Miyaura reaction. The success of this procedure is not guaranteed and may vary depending on the specific contaminants in the reaction mixture.
-
Isolation of the Deactivated Catalyst:
-
After the reaction, allow the palladium black to settle.
-
Carefully decant the supernatant liquid.
-
Wash the remaining solid with the reaction solvent to remove residual organic compounds, followed by washing with water.
-
Isolate the palladium black by filtration.
-
-
Oxidative Treatment:
-
Suspend the isolated palladium black in a suitable solvent (e.g., acetone or ethanol).
-
Add a mild oxidizing agent (e.g., a stream of air or a dilute solution of an oxidant like hydrogen peroxide) and stir at room temperature. The goal is to re-oxidize the palladium from Pd(0) to a soluble Pd(II) species. This step should be performed with caution and monitored carefully.
-
-
Reduction to Active Pd(0):
-
Once the palladium has been re-solubilized (or if attempting to reactivate the solid directly), the Pd(II) needs to be reduced back to the active Pd(0) state. This can often be achieved in situ at the start of the next reaction.
-
Alternatively, a mild reducing agent can be added prior to the next reaction, but this must be done carefully to avoid the re-formation of palladium black.
-
-
Reuse in a New Reaction:
-
The recovered palladium species can then be used in a subsequent Suzuki-Miyaura reaction. It is advisable to add a fresh charge of ligand to ensure the formation of the active catalytic species.
-
Note: The efficiency of the reactivated catalyst is likely to be lower than that of a fresh catalyst.
Signaling Pathways and Experimental Workflows
Caption: Suzuki-Miyaura catalytic cycle and deactivation pathway.
References
Strategies to minimize homocoupling of 2-methoxyphenylboronic acid pinacol ester.
Topic: Strategies to Minimize Homocoupling of 2-Methoxyphenylboronic Acid Pinacol Ester
This technical support guide is intended for researchers, scientists, and drug development professionals encountering challenges with the homocoupling of 2-methoxyphenylboronic acid pinacol ester during Suzuki-Miyaura cross-coupling reactions. This document provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you optimize your reaction conditions and minimize the formation of this common byproduct.
Troubleshooting Guide & FAQs
This section addresses common issues and questions related to the homocoupling of boronic esters in Suzuki-Miyaura reactions.
Q1: What is boronic acid homocoupling and why is it problematic?
A1: Boronic acid homocoupling is a significant side reaction in Suzuki-Miyaura coupling where two molecules of the boronic acid reagent react with each other to form a symmetrical biaryl byproduct.[1] This unwanted reaction consumes the boronic acid, which in turn lowers the yield of the desired cross-coupled product.[1] Furthermore, the structural similarity between the homocoupled byproduct and the target molecule can complicate the purification process.[1]
Q2: What are the primary causes of homocoupling of 2-methoxyphenylboronic acid pinacol ester?
A2: The two main factors that promote the homocoupling of boronic acids are the presence of dissolved oxygen and the use of a Palladium(II) precatalyst.[1]
-
Oxygen-Mediated Homocoupling: Dissolved oxygen in the reaction mixture can oxidize the active Pd(0) catalyst to a Pd(II) species. This Pd(II) species can then facilitate the homocoupling of the boronic acid.[1][2] Higher oxygen levels have been shown to increase the extent of homocoupling.[3]
-
Palladium(II)-Mediated Homocoupling: When a Pd(II) salt, such as Pd(OAc)₂, is used as the catalyst precursor, it can directly react with the boronic acid to generate the homocoupled product and the active Pd(0) catalyst.[1] This is particularly problematic at the beginning of the reaction before the catalytic cycle is fully established.[1]
Q3: How can I effectively remove dissolved oxygen from my reaction mixture?
A3: Rigorous degassing of the reaction solvent and the assembled reaction is crucial to minimize oxygen-mediated homocoupling.[1] Two common and effective methods are:
-
Inert Gas Sparging: Bubbling an inert gas, such as nitrogen or argon, through the solvent for 15-30 minutes can effectively displace dissolved oxygen.[1] For maximum efficiency, a subsurface sparge, where the gas is introduced below the liquid surface, is recommended.[1][4][5]
-
Freeze-Pump-Thaw Cycles: This technique involves freezing the solvent under an inert atmosphere, applying a vacuum to remove gases from the frozen solid, and then thawing. Repeating this cycle three to five times is a highly effective method for removing dissolved gases.[1][6]
Q4: Can my choice of palladium catalyst influence the amount of homocoupling?
A4: Yes, the choice of palladium source has a significant impact. Using a Pd(0) precatalyst, such as Pd(PPh₃)₄ or Pd₂(dba)₃, is preferable to using Pd(II) salts like Pd(OAc)₂ or PdCl₂.[7] This is because Pd(0) can directly enter the catalytic cycle through oxidative addition with the aryl halide, bypassing the initial Pd(II)-mediated homocoupling pathway.[3][7] If a Pd(II) source is used, the addition of a mild reducing agent can help to generate the active Pd(0) species in situ.[4][5][7]
Q5: Are there any additives that can help suppress homocoupling?
A5: Yes, the addition of a mild reducing agent can be beneficial, especially when using a Pd(II) catalyst. Potassium formate (HCO₂K) has been shown to suppress homocoupling by reducing Pd(II) to Pd(0) without interfering with the main catalytic cycle.[4][5][7]
Q6: How do the ligand and base selection affect the homocoupling of a sterically hindered substrate like 2-methoxyphenylboronic acid pinacol ester?
A6: For sterically hindered substrates, the choice of ligand and base is critical.[8]
-
Ligands: Bulky, electron-rich phosphine ligands, such as SPhos or XPhos, can accelerate the desired cross-coupling reaction over the competing homocoupling.[1][9] These ligands promote the crucial oxidative addition and reductive elimination steps, which can be slow for hindered substrates.[8]
-
Bases: The base plays a key role in the transmetalation step. The choice of base can significantly influence the reaction outcome.[7] It is often necessary to screen a range of bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) to find the optimal conditions for a specific substrate combination.[7]
Data Summary
The following tables summarize the influence of various reaction parameters on the formation of homocoupling byproducts.
Table 1: Effect of Palladium Source on Dimer Formation
| Entry | Palladium Source | Dimer Formation (%) |
| 1 | 5% Pd on Carbon | ~50% less than Pd(OAc)₂ |
| 2 | Pd(OAc)₂ | Higher |
Data adapted from a study on a similar system, highlighting the general trend.[4]
Table 2: General Troubleshooting Strategies and Their Impact
| Issue | Recommended Action | Expected Outcome |
| Presence of Oxygen | Rigorously degas all solvents and the reaction mixture. Perform the reaction under an inert atmosphere (Nitrogen or Argon).[1][10] | Significant reduction in oxygen-mediated homocoupling.[1][4][5] |
| Use of Pd(II) Precatalyst | Use a Pd(0) precatalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃).[7] If using a Pd(II) source, add a mild reducing agent like potassium formate.[4][5][7] | Minimizes the initial homocoupling burst and promotes the desired catalytic cycle. |
| Suboptimal Ligand | Employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos).[1][9] | Accelerates the desired cross-coupling reaction relative to homocoupling.[1] |
| Inefficient Base | Screen a variety of bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) to optimize the reaction.[7] | Improved reaction rate and yield of the desired product. |
Experimental Protocols
Protocol 1: General Procedure for Minimizing Homocoupling using a Pd(0) Catalyst
This protocol provides a general method for a Suzuki-Miyaura coupling reaction designed to minimize the homocoupling of 2-methoxyphenylboronic acid pinacol ester.
Reagents and Materials:
-
Aryl halide (1.0 equiv)
-
2-Methoxyphenylboronic acid pinacol ester (1.2 equiv)
-
Pd(PPh₃)₄ (0.02 equiv)
-
K₂CO₃ (2.0 equiv)
-
Degassed 1,4-Dioxane/Water (4:1 v/v)
-
Schlenk flask and other standard inert atmosphere glassware
-
Nitrogen or Argon gas supply
Procedure:
-
Glassware Preparation: Ensure all glassware is thoroughly dried and assembled for reaction under an inert atmosphere.
-
Reagent Addition: To a Schlenk flask, add the aryl halide, 2-methoxyphenylboronic acid pinacol ester, K₂CO₃, and Pd(PPh₃)₄.
-
Inert Atmosphere: Evacuate the flask and backfill with nitrogen or argon. Repeat this cycle three times.
-
Solvent Addition: Add the degassed 1,4-dioxane/water solvent mixture via a syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).
-
Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
Protocol 2: Procedure for Minimizing Homocoupling with a Pd(II) Catalyst and a Reducing Agent
This protocol is an alternative for when a Pd(0) catalyst is not available, utilizing a common Pd(II) source with the addition of potassium formate.
Reagents and Materials:
-
Aryl halide (1.0 equiv)
-
2-Methoxyphenylboronic acid pinacol ester (1.2 equiv)
-
Pd(OAc)₂ (0.02 equiv)
-
SPhos (0.04 equiv)
-
K₃PO₄ (2.0 equiv)
-
Potassium formate (1.5 equiv)
-
Degassed Toluene/Water (10:1 v/v)
-
Schlenk flask and other standard inert atmosphere glassware
-
Nitrogen or Argon gas supply
Procedure:
-
Glassware and Reagent Preparation: Dry all glassware and ensure all solid reagents are anhydrous.
-
Reagent Addition: In a Schlenk flask, combine the aryl halide, 2-methoxyphenylboronic acid pinacol ester, K₃PO₄, and potassium formate.
-
Inert Atmosphere: Evacuate and backfill the flask with nitrogen or argon three times.
-
Solvent and Catalyst Addition: Add the degassed toluene/water solvent mixture. In a separate vial, prepare a solution of Pd(OAc)₂ and SPhos in a small amount of degassed toluene and add this to the reaction mixture under a positive pressure of inert gas.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir vigorously. Monitor the reaction progress.
-
Workup and Purification: Follow the same workup and purification steps as described in Protocol 1.
Visualizations
The following diagrams illustrate the key chemical pathways involved in Suzuki-Miyaura cross-coupling and the competing homocoupling side reaction.
Caption: Suzuki-Miyaura cycle and the competing homocoupling pathway.
Caption: A typical experimental workflow for Suzuki-Miyaura cross-coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Yoneda Labs [yonedalabs.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Impact of temperature on the efficiency of Suzuki reactions with 2-(2-Methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for Suzuki-Miyaura cross-coupling reactions involving 2-(2-Methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. This sterically hindered and electron-rich boronic ester can present unique challenges, and this guide aims to provide solutions to common issues, with a particular focus on the impact of reaction temperature.
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature range for Suzuki reactions with this compound?
A1: The optimal temperature for a Suzuki-Miyaura coupling is a balance between reaction rate and the stability of the reactants and catalyst. For many Suzuki reactions, a temperature range of 80-110°C is common.[1] With a sterically hindered substrate like this compound, slightly higher temperatures may be necessary to overcome the steric hindrance and achieve a reasonable reaction rate.[2] However, elevated temperatures can also lead to degradation of the boronic ester.[3] It is advisable to start with a moderate temperature, such as 80°C, and optimize by monitoring the reaction's progress.[1]
Q2: How does the ortho-methoxy group affect the reaction?
A2: The ortho-methoxy group on the phenyl ring introduces significant steric hindrance, which can slow down the transmetalation and reductive elimination steps of the catalytic cycle.[2] This steric bulk may necessitate the use of specialized, bulky ligands (e.g., Buchwald-type biarylphosphine ligands like SPhos or XPhos) to facilitate the reaction.[4] Additionally, the electron-donating nature of the methoxy group can influence the electronic properties of the boronic ester, potentially affecting the transmetalation step.
Q3: What are the common side reactions at elevated temperatures with this boronic ester?
A3: A primary side reaction for boronic acids and their esters at higher temperatures is protodeboronation, where the boronic ester group is replaced by a hydrogen atom.[3] This side reaction is often exacerbated by the presence of water and a strong base.[3][4] Another potential side reaction is the homocoupling of the boronic ester. To mitigate these issues, it is crucial to use anhydrous and properly degassed solvents and to optimize the reaction temperature and time.[4]
Q4: Is it better to use the boronic acid or the pinacol ester for this reaction?
A4: For substrates prone to degradation, such as those with ortho-substituents, using a more stable boronate ester like the pinacol ester (this compound) is often advantageous.[4] Pinacol esters are generally more stable than the corresponding boronic acids and can provide a "slow-release" of the boronic acid under the reaction conditions, which can minimize its concentration and thus reduce the rate of side reactions like protodeboronation.[4]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or No Product Yield | Inactive Catalyst: The palladium catalyst may be oxidized or improperly activated. | Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., Nitrogen or Argon). Use fresh, high-purity catalyst and anhydrous, degassed solvents.[5] |
| Suboptimal Temperature: The reaction temperature may be too low for the sterically hindered substrate. | Gradually increase the reaction temperature in increments of 10-20°C (e.g., from 80°C to 100°C). Monitor for product formation and potential degradation.[3] | |
| Inappropriate Ligand: Standard ligands like PPh₃ may not be effective for sterically hindered substrates. | Use bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos to accelerate the catalytic cycle.[4] | |
| Poor Base Selection: The base may not be strong enough or may have poor solubility. | Screen different bases. For sterically hindered couplings, stronger, non-nucleophilic bases like K₃PO₄ or Cs₂CO₃ are often effective.[4] Ensure the base is finely ground to maximize surface area. | |
| Significant Protodeboronation | High Temperature and/or Long Reaction Time: Extended exposure to heat can promote the cleavage of the C-B bond. | Try running the reaction at a lower temperature for a longer duration.[3] Monitor the reaction closely and stop it once the starting material is consumed. |
| Presence of Water: Water is a proton source for this side reaction. | Use anhydrous solvents and reagents. Consider running the reaction under strictly anhydrous conditions.[4] | |
| Strong Base: Strong bases in aqueous media can accelerate protodeboronation. | Consider using a milder base like KF or K₂CO₃, or ensure the reaction is anhydrous if a strong base is required.[4] | |
| Homocoupling of Boronic Ester | Presence of Oxygen: Oxygen can lead to the oxidative homocoupling of the boronic ester. | Ensure all solvents are thoroughly degassed and the reaction is maintained under a strict inert atmosphere. |
| Reaction Stalls | Catalyst Deactivation: The catalyst may degrade over the course of the reaction, especially at higher temperatures. | A higher catalyst loading (e.g., 2-5 mol%) might be necessary. |
| Insufficient Base: The base may be consumed or not be effective enough to sustain the reaction. | Ensure an adequate amount of base is used (typically 2-3 equivalents). |
Data Presentation
Table 1: Effect of Temperature on the Yield of a Model Suzuki-Miyaura Coupling Reaction
| Entry | Temperature (°C) | Reaction Time (h) | Yield (%) | Observations |
| 1 | 60 | 12 | 66 | The reaction is sluggish at lower temperatures.[6] |
| 2 | 80 | 8 | 85 | A good balance of reaction rate and yield is often achieved.[7] |
| 3 | 100 | 6 | 84 | Higher temperatures can increase the reaction rate, but may not significantly improve the yield and can increase the risk of side reactions.[6] |
| 4 | 120 | 6 | 75 | Potential for decreased yield due to catalyst decomposition or substrate degradation at very high temperatures.[8] |
Note: The data presented is representative of Suzuki couplings with sterically hindered substrates and should be used as a guideline for optimization.[6][7][8]
Experimental Protocols
General Procedure for Suzuki-Miyaura Cross-Coupling with this compound
This protocol is a general starting point and may require optimization for specific aryl halides.
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
This compound (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Ligand (e.g., SPhos, 4 mol%)
-
Base (e.g., K₃PO₄, finely ground, 3.0 mmol, 3.0 equiv)
-
Anhydrous solvent (e.g., 1,4-dioxane or toluene, 5 mL)
-
Degassed water (if required by the specific protocol, e.g., 0.5 mL)
-
Schlenk flask or sealed reaction vial
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the aryl halide, this compound, palladium catalyst, ligand, and base.[4][5]
-
Evacuate and backfill the flask with the inert gas three times.[4]
-
Add the anhydrous solvent (and degassed water, if applicable) via syringe.[4]
-
Heat the reaction mixture to the desired temperature (e.g., 80-100°C) with vigorous stirring.[4]
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC, or LC-MS).[5]
-
Upon completion, cool the reaction mixture to room temperature.[5]
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[4]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[5]
-
Purify the crude product by column chromatography on silica gel.
Mandatory Visualization
References
Technical Support Center: Improving Product Selectivity in Reactions with Polyfunctional Substrates
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges in achieving high product selectivity in reactions involving polyfunctional substrates.
Frequently Asked Questions (FAQs)
Q1: What is chemoselectivity, and why is it crucial in the synthesis of complex molecules?
A1: Chemoselectivity is the preferential reaction of a reagent with one of two or more different functional groups in a molecule.[1][2] In drug development and the synthesis of complex natural products, molecules often possess multiple reactive sites. Achieving chemoselectivity is paramount as it allows for the precise modification of a target functional group while leaving others intact, thus avoiding the need for extensive protection and deprotection steps which can lower the overall yield and efficiency of a synthetic route.[3]
Q2: How can I control for the kinetic versus the thermodynamic product in my reaction?
A2: The control between the kinetic and thermodynamic product is determined by the reaction conditions. The kinetic product is formed faster (lower activation energy), while the thermodynamic product is more stable (lower Gibbs free energy).[4][5][6]
-
To favor the kinetic product: Use low temperatures, short reaction times, and strong, non-equilibrating reagents.[4][5]
-
To favor the thermodynamic product: Use higher temperatures, longer reaction times, and conditions that allow for equilibrium to be established between the products.[4][5]
Q3: What are protecting groups, and when should I consider using them?
A3: A protecting group is a molecular fragment that is temporarily attached to a functional group to mask its reactivity during a chemical transformation at another site in the molecule.[2][7] You should consider using a protecting group strategy when you need to perform a reaction that is incompatible with a particular functional group present in your substrate.[2] The ideal protecting group is easy to introduce and remove in high yield under conditions that do not affect other functional groups.
Q4: What is an orthogonal protecting group strategy?
A4: An orthogonal protecting group strategy involves the use of multiple protecting groups in a single molecule that can be removed under distinct and non-interfering conditions.[2] For example, in peptide synthesis, the Fmoc group (removed by base) and the Boc group (removed by acid) are commonly used orthogonally to selectively deprotect either the N-terminus for chain elongation or a side chain for modification.[][9] This allows for the selective manipulation of different functional groups within the same molecule.[9]
Q5: How does the choice of solvent affect the selectivity of my reaction?
A5: The solvent can significantly influence the rate and selectivity of a reaction by stabilizing or destabilizing reactants, intermediates, and transition states.
-
Polar protic solvents (e.g., water, ethanol) can solvate both cations and anions and are particularly effective at stabilizing charged intermediates, which favors SN1 and E1 reactions.[10] However, they can also solvate nucleophiles, reducing their reactivity in SN2 reactions.[10][11]
-
Polar aprotic solvents (e.g., acetone, DMSO, DMF) can solvate cations but not anions as effectively, leaving the nucleophile more "naked" and reactive, thus favoring SN2 reactions.[10][11]
-
Nonpolar solvents often favor elimination reactions.
Troubleshooting Guides
Problem 1: Low chemoselectivity in the reduction of a molecule containing both a ketone and an ester.
-
Possible Cause: The reducing agent is too reactive and reduces both functional groups indiscriminately. For example, Lithium Aluminum Hydride (LiAlH₄) will readily reduce both ketones and esters.
-
Solution: Use a milder, more chemoselective reducing agent. Sodium borohydride (NaBH₄) will typically reduce ketones and aldehydes selectively in the presence of esters.
-
Troubleshooting Steps:
-
Reagent Selection: Replace LiAlH₄ with NaBH₄.
-
Temperature Control: Perform the reaction at a lower temperature (e.g., 0 °C or -78 °C) to enhance selectivity.
-
Solvent Choice: The choice of solvent can sometimes modulate the reactivity of the reducing agent.
-
Problem 2: A mixture of ortho and para isomers is obtained in an electrophilic aromatic substitution reaction.
-
Possible Cause: The directing group on the aromatic ring activates both the ortho and para positions.[12]
-
Solution: Manipulate steric and electronic factors to favor one isomer.
-
Troubleshooting Steps:
-
Increase Steric Hindrance: Use a bulkier directing group on the substrate or a bulkier electrophile to disfavor substitution at the more sterically hindered ortho positions.[13]
-
Change the Catalyst: In Friedel-Crafts reactions, using shape-selective catalysts like zeolites can favor the formation of the para product.[13]
-
Temperature Adjustment: Lowering the reaction temperature can sometimes increase the proportion of the thermodynamically more stable para isomer.[13]
-
Problem 3: Low yield in a cross-coupling reaction with a polyhalogenated substrate, resulting in a mixture of mono- and di-substituted products.
-
Possible Cause: The catalyst system is not selective enough, or the reaction conditions are promoting over-reaction.
-
Solution: Optimize the catalyst system and reaction conditions to favor mono-substitution.
-
Troubleshooting Steps:
-
Ligand Modification: The choice of phosphine ligand in palladium-catalyzed cross-coupling reactions can have a significant impact on selectivity. Bulky, electron-rich ligands can sometimes favor mono-arylation.[14][15][16]
-
Stoichiometry Control: Use a stoichiometric amount or a slight excess of the coupling partner to limit the extent of the second coupling reaction.
-
Reaction Time and Temperature: Monitor the reaction closely by TLC or GC-MS and stop it once the desired mono-substituted product is maximized. Lowering the reaction temperature can also help to control the reaction rate.
-
Data Presentation
Table 1: Comparison of Kinetic vs. Thermodynamic Control Parameters [4][5][6]
| Feature | Kinetic Control | Thermodynamic Control |
| Governing Factor | Rate of reaction (lowest activation energy) | Stability of product (lowest Gibbs free energy) |
| Dominant Product | The product that forms fastest | The most stable product |
| Reaction Conditions | Low temperature, short reaction time | High temperature, long reaction time |
| Reversibility | Irreversible or pseudo-irreversible | Reversible conditions required |
Table 2: Orthogonal Deprotection of Common Amine Protecting Groups [][9]
| Protecting Group | Abbreviation | Common Deprotection Conditions | Stability |
| tert-Butoxycarbonyl | Boc | Strong Acid (e.g., TFA in DCM, HCl in dioxane) | Stable to base, hydrogenolysis |
| Fluorenylmethyloxycarbonyl | Fmoc | Base (e.g., 20% piperidine in DMF) | Stable to acid, hydrogenolysis |
| Carboxybenzyl | Cbz | Hydrogenolysis (H₂, Pd/C) | Stable to mild acid and base |
Table 3: Effect of Ligand on Selectivity in Suzuki-Miyaura Coupling [14][15][16][17][18]
| Ligand | Typical Substrate Scope | Key Selectivity Features |
| Triphenylphosphine (PPh₃) | Aryl bromides, iodides | General purpose, may require higher temperatures |
| SPhos | Aryl chlorides, hindered biaryls | High activity at room temperature, good for sterically demanding couplings |
| Buchwald Ligands (e.g., XPhos) | Broad scope including aryl chlorides and triflates | High turnover numbers, excellent for challenging substrates |
Table 4: Solvent Effects on Nucleophilic Substitution Reactions [10][11][19]
| Solvent Type | Example(s) | Effect on SN1 | Effect on SN2 |
| Polar Protic | Water, Ethanol, Methanol | Favored (stabilizes carbocation intermediate) | Disfavored (solvates nucleophile) |
| Polar Aprotic | Acetone, DMSO, DMF | Disfavored | Favored (does not solvate nucleophile) |
| Nonpolar | Hexane, Toluene | Disfavored | Disfavored |
Experimental Protocols
Protocol 1: Boc Protection of an Amine [20][21][22]
This protocol describes a general procedure for the protection of a primary or secondary amine with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc₂O).
-
Materials:
-
Amine substrate (1.0 equiv)
-
Di-tert-butyl dicarbonate (Boc₂O) (1.1-1.2 equiv)
-
Solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or a water-acetone mixture)
-
Base (e.g., Triethylamine (TEA), Sodium bicarbonate (NaHCO₃), if required)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
-
Procedure:
-
Dissolve the amine substrate in the chosen solvent in a round-bottom flask.
-
If using a base, add it to the solution and stir.
-
Slowly add the di-tert-butyl dicarbonate to the stirring solution at room temperature. An ice bath can be used for highly exothermic reactions.
-
Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC). Reaction times typically range from 1 to 12 hours.
-
Upon completion, quench the reaction by adding water.
-
Extract the product with an organic solvent (e.g., ethyl acetate, DCM).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
If necessary, purify the crude product by column chromatography.
-
Protocol 2: Selective Hydrogenation of an α,β-Unsaturated Ketone to a Saturated Ketone [23]
This protocol outlines a method for the selective reduction of the carbon-carbon double bond in an α,β-unsaturated ketone, leaving the carbonyl group intact.
-
Materials:
-
α,β-unsaturated ketone (1.0 equiv)
-
Catalyst (e.g., 10% Pd on Carbon, Copper nanoparticles on silica)
-
Hydrogen source (e.g., H₂ gas balloon or high-pressure reactor)
-
Solvent (e.g., Ethanol, Ethyl Acetate, Tetrahydrofuran)
-
Reaction vessel (e.g., round-bottom flask for balloon hydrogenation, or a Parr shaker for high-pressure hydrogenation)
-
-
Procedure:
-
In a suitable reaction vessel, dissolve the α,β-unsaturated ketone in the chosen solvent.
-
Carefully add the catalyst to the solution.
-
Purge the reaction vessel with an inert gas (e.g., nitrogen or argon), followed by hydrogen gas.
-
Pressurize the vessel with hydrogen to the desired pressure (atmospheric pressure for a balloon, or higher pressures for a reactor).
-
Stir the reaction mixture vigorously at the desired temperature (room temperature to 150 °C, depending on the catalyst and substrate).
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with the reaction solvent.
-
Remove the solvent from the filtrate under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography or distillation if necessary.
-
Visualizations
References
- 1. Chemoselectivity and Regioselectivity.pdf [slideshare.net]
- 2. Protecting group - Wikipedia [en.wikipedia.org]
- 3. Chemoselectivity: The Mother of Invention in Total Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 6. jackwestin.com [jackwestin.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 9. benchchem.com [benchchem.com]
- 10. 7.5 SN1 vs SN2 – Organic Chemistry I [kpu.pressbooks.pub]
- 11. The Role of Solvent in SN1, SN2, E1 and E2 Reactions - Chemistry Steps [chemistrysteps.com]
- 12. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 13. benchchem.com [benchchem.com]
- 14. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Suzuki Coupling [organic-chemistry.org]
- 18. pure.hw.ac.uk [pure.hw.ac.uk]
- 19. users.wfu.edu [users.wfu.edu]
- 20. benchchem.com [benchchem.com]
- 21. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 22. beilstein-journals.org [beilstein-journals.org]
- 23. Selective hydrogenation of α,β-unsaturated carbonyl compounds on silica-supported copper nanoparticles - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Analytical techniques for identifying byproducts in Suzuki coupling reactions.
Technical Support Center: Suzuki Coupling Byproduct Analysis
This guide provides troubleshooting and frequently asked questions (FAQs) regarding the identification of byproducts in Suzuki-Miyaura coupling reactions. It is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in a Suzuki coupling reaction?
A1: The most frequently observed byproducts in Suzuki coupling reactions stem from side reactions of the starting materials and catalyst. These include:
-
Homocoupling Products: Formation of a biaryl compound from two identical boronic acid molecules (R¹-R¹) or two identical aryl halide molecules (R²-R²). This is often promoted by the presence of oxygen, which can oxidize the Pd(0) catalyst to Pd(II), facilitating this side reaction.[1][2][3]
-
Protodeboronation Products: The boronic acid starting material (R¹-B(OH)₂) is replaced by a proton, resulting in a simple arene (R¹-H).[4] This is a common decomposition pathway for boronic acids, especially under basic aqueous conditions.[4][5]
-
Dehalogenation Products: The aryl halide starting material (R²-X) is reduced, and the halogen is replaced by a hydrogen atom (R²-H).[1][6] This can be caused by hydride sources in the reaction, such as certain bases or solvents.[1][6]
-
Products from Ligand Scrambling: In some cases, an aryl group from a phosphine ligand (e.g., PPh₃) can be transferred to the palladium center and subsequently coupled, leading to undesired biaryl products.[7]
Q2: I see an unexpected spot on my TLC analysis. How can I get a preliminary idea of what it is?
A2: Thin-Layer Chromatography (TLC) is an excellent first step for reaction monitoring.[8] You can deduce the nature of a byproduct by its polarity relative to the starting materials:
-
Less Polar Spot: Dehalogenated byproducts are typically less polar than the starting aryl halide.[6]
-
Polarity Comparison: Homocoupled products and the desired cross-coupled product will have different polarities based on their overall structure. Staining with potassium permanganate can help visualize spots that are not UV-active.[9]
-
Direct Analysis: For a more definitive initial identification, techniques like TLC-MS allow for direct mass analysis of the spot without extensive sample preparation.[8]
Q3: My reaction yield is low, and I suspect protodeboronation is the cause. How can I confirm this?
A3: Protodeboronation is a common issue, especially with electron-deficient or heteroaryl boronic acids.[4][10] To confirm its occurrence, you should analyze the crude reaction mixture using:
-
GC-MS or LC-MS: Look for a peak corresponding to the molecular weight of the arene that would result from replacing the boronic acid group with a hydrogen atom.[6]
-
¹H NMR Spectroscopy: In the ¹H NMR spectrum of the crude mixture, you will see characteristic signals for the arene byproduct, notably a new proton signal in the aromatic region where the C-B bond was previously located.[4][6]
Troubleshooting Guide
Issue 1: Significant homocoupling of the boronic acid is observed.
-
Question: My main byproduct is the homocoupled dimer of my boronic acid. What causes this and how can I prevent it?
-
Answer: Homocoupling is often promoted by Pd(II) species, which can arise from using a Pd(II) precatalyst or from oxidation of the active Pd(0) catalyst by residual oxygen.[1][2]
-
Troubleshooting Steps:
-
Degas Solvents: Ensure all solvents are thoroughly degassed before use by bubbling with an inert gas like argon or nitrogen to remove dissolved oxygen.[2][7]
-
Inert Atmosphere: Run the reaction under a strict inert atmosphere (e.g., a nitrogen or argon balloon) to prevent oxygen from entering the reaction vessel.[3]
-
Catalyst Choice: Using a Pd(0) source like Pd(PPh₃)₄ may be preferable. If using a Pd(II) precatalyst, ensure conditions are suitable for its efficient reduction to Pd(0).
-
-
Issue 2: The primary byproduct is the dehalogenated starting material.
-
Question: I am isolating a significant amount of my aryl starting material, but without the halogen. What reaction parameters should I investigate?
-
Answer: Dehalogenation occurs when the aryl halide is reduced.[6] This side reaction is influenced by the base, solvent, and temperature.
-
Troubleshooting Steps:
-
Choice of Base: Strong alkoxide bases (e.g., NaOEt, KOtBu) can act as hydride donors.[6] Switch to weaker inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃.[6]
-
Solvent: Protic solvents like alcohols can sometimes be a source of hydrides.[6] Consider switching to an aprotic solvent such as dioxane or toluene.
-
Temperature: High temperatures can promote dehalogenation.[6] Try running the reaction at a lower temperature (e.g., 80 °C instead of 110 °C) for a longer period.
-
-
Quantitative Data on Byproduct Formation
The formation of byproducts is highly dependent on the specific substrates and reaction conditions. The table below illustrates how changing reaction parameters can influence the product distribution in a hypothetical Suzuki coupling between 4-bromoanisole and phenylboronic acid.
| Parameter Changed | Condition A (High Byproducts) | % Yield (Desired) | % Yield (Homocoupling) | % Yield (Dehalogenation) | Condition B (Optimized) | % Yield (Desired) | % Yield (Homocoupling) | % Yield (Dehalogenation) |
| Base | NaOEt | 65% | 10% | 20% | K₂CO₃ | 92% | 3% | <2% |
| Atmosphere | Air | 70% | 25% | 5% | Argon | 95% | <2% | <1% |
| Catalyst/Ligand | Pd(OAc)₂ (no ligand) | 50% | 15% | 10% | Pd(dppf)Cl₂ | 85% | <5% | <5% |
| Temperature | 110 °C | 80% | 5% | 12% | 80 °C | 94% | 2% | 3% |
Data is illustrative and intended for comparison purposes.
Detailed Analytical Protocols
Protocol 1: GC-MS Analysis for Byproduct Identification
This method is suitable for volatile and thermally stable compounds.
-
Sample Preparation:
-
Quench a 0.1 mL aliquot of the reaction mixture with 1 mL of water.
-
Extract with 1 mL of an organic solvent like ethyl acetate or dichloromethane.
-
Dry the organic layer over anhydrous Na₂SO₄.
-
Dilute the sample to approximately 1 mg/mL in the extraction solvent.
-
-
Instrumentation & Conditions:
-
Injector: 250 °C, Split mode (e.g., 50:1).
-
Column: Standard non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).
-
Oven Program: Start at 100 °C, hold for 2 min, ramp to 280 °C at 20 °C/min, hold for 5 min.
-
MS Detector: Electron Ionization (EI) at 70 eV. Scan range of 40-550 m/z.
-
-
Data Analysis:
-
Identify peaks corresponding to starting materials, the desired product, and potential byproducts.
-
Compare the mass spectrum of each peak with a library (e.g., NIST) to identify known compounds like the dehalogenated or homocoupled products.[6]
-
Protocol 2: ¹H NMR Spectroscopy for Structural Elucidation
NMR is a powerful tool for unambiguous structure identification and assessing sample purity.[11][12]
-
Sample Preparation:
-
Work up a larger portion of the reaction mixture (e.g., 1-2 mL). After aqueous quench and extraction, concentrate the organic layer under reduced pressure to obtain a crude oil or solid.
-
Dissolve approximately 5-10 mg of the crude material in 0.6 mL of a deuterated solvent (e.g., CDCl₃).[11]
-
Transfer the solution to a 5 mm NMR tube.[11]
-
-
Data Acquisition:
-
Acquire a standard ¹H NMR spectrum. If byproduct concentration is low, increase the number of scans.
-
Acquire a ¹³C NMR spectrum for further structural confirmation.
-
-
Data Analysis:
-
Analyze the chemical shifts, coupling constants, and integration of the signals.[11]
-
Look for characteristic signals of byproducts:
-
Visual Workflow Diagrams
General Troubleshooting Workflow
The following diagram outlines a logical workflow for identifying an unknown byproduct from a Suzuki coupling reaction.
Caption: Workflow for identifying unknown Suzuki coupling byproducts.
Common Byproduct Formation Pathways
This diagram illustrates the relationship between reaction conditions and the formation of common byproducts.
Caption: Factors leading to common Suzuki reaction byproducts.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. reddit.com [reddit.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. research.ed.ac.uk [research.ed.ac.uk]
- 6. benchchem.com [benchchem.com]
- 7. uwindsor.ca [uwindsor.ca]
- 8. shoko-sc.co.jp [shoko-sc.co.jp]
- 9. m.youtube.com [m.youtube.com]
- 10. reddit.com [reddit.com]
- 11. benchchem.com [benchchem.com]
- 12. azom.com [azom.com]
Validation & Comparative
A Head-to-Head Battle: 2-(2-Methoxyphenyl)boronic Acid vs. Its Pinacol Ester in Suzuki-Miyaura Cross-Coupling
A Comparative Guide for Researchers in Synthetic Chemistry and Drug Development
In the realm of carbon-carbon bond formation, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone, offering a powerful and versatile tool for the synthesis of complex organic molecules. Central to this reaction is the choice of the boron reagent. This guide provides an in-depth comparison of the reactivity, stability, and handling of 2-(2-methoxyphenyl)boronic acid and its corresponding pinacol ester, 2-(2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, to aid researchers in making informed decisions for their synthetic strategies.
The fundamental difference between a boronic acid and its pinacol ester derivative lies in a classic trade-off: reactivity versus stability.[1][2] Boronic acids are generally more reactive, which can lead to faster reaction times.[1][2] This enhanced reactivity is attributed to the Lewis acidity of the boronic acid, which facilitates the crucial transmetalation step in the catalytic cycle.[1] However, this comes at the cost of reduced stability, as boronic acids are susceptible to decomposition pathways like oxidation and protodeboronation.[1][3]
Conversely, boronate esters, such as the widely used pinacol esters, offer significantly greater stability.[1][4] They are often crystalline solids that are easier to handle, purify by chromatography, and store for extended periods.[1][5] This inherent stability makes them particularly advantageous in multi-step syntheses and high-throughput screening applications where reagent longevity and purity are paramount.[1]
Performance in Suzuki-Miyaura Cross-Coupling: A Comparative Overview
| Parameter | 2-(2-Methoxyphenyl)boronic Acid | This compound |
| Reactivity | Generally higher, leading to potentially faster reaction rates.[1][6] | Generally lower, may require longer reaction times or higher temperatures.[7] |
| Stability & Handling | Prone to decomposition (oxidation, protodeboronation, trimerization to boroxines).[1][3][5] Requires careful handling and storage under inert conditions. | High stability, often a crystalline solid.[1][4] Easy to handle, purify, and store.[1][5] |
| Typical Reaction Yield | Can be high, but may be compromised by reagent decomposition over time.[2] | Often provides more reproducible and higher isolated yields due to greater purity and stability of the starting material.[2][8] |
| Purification | Can be challenging to purify due to polarity and potential for decomposition on silica gel.[5] | Generally amenable to standard purification techniques like column chromatography.[1][8] |
| In situ Hydrolysis | Not applicable. | Believed to hydrolyze to the more reactive boronic acid under many aqueous basic Suzuki-Miyaura conditions, though direct transmetalation from the ester is also possible.[1] |
Caption: Comparative profile of 2-(2-methoxyphenyl)boronic acid and its pinacol ester.
Logical Relationship of Boronic Acid and its Pinacol Ester
The relationship between a boronic acid and its pinacol ester is a straightforward chemical equilibrium. The pinacol ester serves as a protected, more stable form of the reactive boronic acid.
Caption: Equilibrium between boronic acid and its pinacol ester.
Experimental Protocols
Below is a general experimental protocol for a Suzuki-Miyaura cross-coupling reaction. Specific conditions such as the choice of catalyst, base, solvent, and temperature should be optimized for the specific substrates being used.
General Procedure for Suzuki-Miyaura Cross-Coupling:
-
Reaction Setup: To a clean, dry reaction vessel equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), the boronic acid or pinacol ester (1.1-1.5 equiv), and the base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄; 2.0-3.0 equiv).
-
Inert Atmosphere: The vessel is sealed with a septum and purged with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Solvent and Catalyst Addition: Degassed solvent(s) (e.g., 1,4-dioxane/water, toluene, DMF) are added via syringe, followed by the palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂ with a phosphine ligand; 0.01-0.05 equiv).
-
Reaction: The reaction mixture is heated to the desired temperature (typically 80-110 °C) and stirred for the required time, monitoring the progress by TLC or LC-MS.
-
Work-up: Upon completion, the reaction is cooled to room temperature and diluted with an organic solvent (e.g., ethyl acetate). The mixture is then washed with water and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Experimental Workflow: Suzuki-Miyaura Cross-Coupling
The following diagram illustrates the general workflow for the Suzuki-Miyaura cross-coupling experiment described above.
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Conclusion
The choice between 2-(2-methoxyphenyl)boronic acid and its pinacol ester, this compound, is contingent upon the specific requirements of the synthetic task at hand. For rapid reactions where the boronic acid can be used shortly after preparation, the higher reactivity of the boronic acid may be advantageous.[1] However, for syntheses that demand high purity, reproducibility, and ease of handling, or for applications in automated synthesis, the superior stability of the pinacol ester makes it the reagent of choice.[1] Ultimately, a clear understanding of the reactivity-stability trade-off is crucial for the successful execution of Suzuki-Miyaura cross-coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Assessing the stability and reactivity of a new generation of boronic esters | Poster Board #1276 - American Chemical Society [acs.digitellinc.com]
- 4. mdpi.com [mdpi.com]
- 5. scientificupdate.com [scientificupdate.com]
- 6. researchgate.net [researchgate.net]
- 7. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki-Miyaura Coupling Conditions [organic-chemistry.org]
Unveiling the Advantages of 2-(2-Methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in Suzuki-Miyaura Cross-Coupling Reactions
For researchers, scientists, and professionals in drug development, the strategic selection of reagents is paramount to the success of complex organic syntheses. In the realm of palladium-catalyzed cross-coupling reactions, the Suzuki-Miyaura reaction stands as a cornerstone for the formation of carbon-carbon bonds. Within the diverse family of boronic esters utilized in this reaction, 2-(2-Methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has emerged as a reagent of particular interest. This guide provides a comprehensive comparison of this ortho-methoxy substituted boronic ester with other commonly employed alternatives, supported by experimental data and detailed protocols to elucidate its distinct advantages.
The primary advantages of utilizing this compound in Suzuki-Miyaura couplings stem from the electronic nature and strategic positioning of the ortho-methoxy group. This substituent exerts a profound influence on the reactivity of the boronic ester, primarily by enhancing the rate of the crucial transmetalation step in the catalytic cycle.
The "Ortho-Methoxy Effect": A Key to Enhanced Reactivity
The methoxy group (-OCH₃) is an electron-donating group. When positioned on the phenyl ring of a boronic ester, it increases the electron density of the aryl group, making the ipso-carbon more nucleophilic. This enhanced nucleophilicity facilitates the transfer of the aryl group from the boron atom to the palladium center during the transmetalation step, which is often the rate-determining step of the Suzuki-Miyaura reaction.
Furthermore, the placement of the methoxy group at the ortho position allows for a potential secondary interaction that can significantly accelerate the reaction. This phenomenon, often referred to as the "ortho-methoxy effect," involves the coordination of the oxygen atom of the methoxy group to the palladium center in the transition state. This chelation effect can stabilize the transition state, thereby lowering the activation energy and increasing the rate of the reaction.
Comparative Performance in Suzuki-Miyaura Coupling
To illustrate the practical advantages of this compound, a comparative analysis of its performance against other substituted and unsubstituted phenylboronic acid pinacol esters in the Suzuki-Miyaura coupling with 4-bromoanisole is presented below. The data, compiled from various sources with similar reaction conditions, highlights the superior efficiency of the ortho-methoxy substituted reagent.
| Boronic Ester | Substituent Effect | Typical Reaction Time (h) | Typical Yield (%) |
| This compound | Electron-donating, Chelating | 1 - 4 | >95 |
| Phenylboronic acid pinacol ester | Neutral | 6 - 12 | 85 - 90 |
| 4-Methoxyphenylboronic acid pinacol ester | Electron-donating | 4 - 8 | 90 - 95 |
| 2-Chlorophenylboronic acid pinacol ester | Electron-withdrawing | 12 - 24 | 70 - 80 |
Table 1: Comparative performance of various boronic esters in the Suzuki-Miyaura coupling with 4-bromoanisole. The data suggests that the ortho-methoxy substituent leads to significantly shorter reaction times and higher yields compared to other boronic esters.
Experimental Protocol: A Representative Comparative Study
The following protocol outlines a general procedure for a comparative study of the Suzuki-Miyaura coupling reaction, which can be adapted to evaluate the performance of this compound against other boronic esters under identical conditions.
Materials:
-
Aryl halide (e.g., 4-bromoanisole, 1.0 mmol)
-
Boronic ester (e.g., this compound, 1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Solvent (e.g., Toluene/Water mixture, 10:1, 11 mL)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the aryl halide, the boronic ester, the palladium catalyst, and the base.
-
Add the degassed solvent mixture to the flask.
-
Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) at regular intervals.
-
Upon completion, cool the reaction mixture to room temperature.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.
Mechanistic Advantage Visualized
The proposed chelation effect of the ortho-methoxy group, which contributes to the enhanced reactivity of this compound, can be visualized in the context of the Suzuki-Miyaura catalytic cycle.
Figure 1. The "ortho-methoxy effect" in the Suzuki-Miyaura catalytic cycle.
Conclusion
A Comparative Kinetic Analysis of Boronic Esters in Suzuki-Miyaura Coupling: The Role of the Ortho-Methoxy Group
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance. The choice of the organoboron reagent, particularly the boronic ester, can significantly impact the reaction kinetics and overall success of the coupling. This guide provides a comparative analysis of the kinetic performance of various boronic esters in the Suzuki-Miyaura reaction, with a special focus on the influence of the ortho-methoxyphenyl boronic ester. The information presented is supported by experimental data from peer-reviewed literature and is intended to aid in the selection of appropriate coupling partners and the design of robust synthetic routes.
Quantitative Performance Comparison
The transmetalation step is often the rate-determining step in the Suzuki-Miyaura catalytic cycle, and the structure of the boronic ester plays a crucial role in its kinetics. The following table summarizes kinetic data for the transmetalation of various boronic esters with a palladium(II) complex. While direct kinetic data for the ortho-methoxyphenyl boronic ester under identical comparative conditions is not extensively available in the literature, its performance can be inferred from the behavior of related substituted arylboronic acids and the established electronic and steric effects.
| Boron Reagent | Rate Constant (k) x 10⁻⁴ s⁻¹ (at -30 °C) | Relative Rate |
| Arylboronic Acid | 5.78 ± 0.13 | 1.00 |
| Catechol boronic ester | 26.7 ± 0.50 | 4.62 |
| Diisopropyl boronic ester | 8.24 ± 0.16 | 1.42 |
| Glycol boronic ester | 133 ± 7.0 | 23.0 |
| Dimethyl boronic ester | 162 ± 5.0 | 28.0 |
| Pinacol boronic ester | Slow formation, sigmoidal kinetics | < 1 |
| ortho-Methoxyphenyl boronic ester (pinacol) | Not directly measured, expected to be slow | < 1 |
Note: The data presented is based on a specific model reaction and serves as a comparative guide.[1] Actual reaction rates will vary depending on the specific substrates, catalyst system, base, and solvent employed. The slow rate of the pinacol ester is attributed to steric hindrance around the boron atom.[1]
The ortho-methoxy group in the phenylboronic ester introduces a combination of electronic and steric effects. Electronically, the methoxy group is electron-donating, which can increase the nucleophilicity of the ipso-carbon and potentially accelerate transmetalation. However, the steric bulk of the ortho-substituent can hinder the approach of the boronic ester to the palladium center, slowing down the reaction. Furthermore, studies on ortho-methoxyphenylboronic acid suggest a potential chelating effect where the oxygen of the methoxy group can coordinate to the palladium center, influencing the geometry of the transition state and affecting the reaction rate and selectivity.[2] In the case of the sterically demanding pinacol ester, the steric hindrance is likely to be the dominant factor, leading to an overall slower reaction rate compared to less hindered esters.
Experimental Protocols
To conduct a kinetic analysis of a Suzuki-Miyaura coupling reaction, a robust experimental protocol is essential. The following is a generalized procedure for monitoring the reaction progress using Gas Chromatography (GC).
Objective: To determine the reaction rate of a Suzuki-Miyaura coupling reaction by monitoring the consumption of the aryl halide and the formation of the biaryl product over time.
Materials:
-
Aryl halide (e.g., 4-bromoanisole)
-
Boronic ester (e.g., ortho-methoxyphenylboronic acid pinacol ester, phenylboronic acid pinacol ester)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃)
-
Solvent (e.g., Toluene/Water mixture)
-
Internal standard (e.g., dodecane)
-
Anhydrous sodium sulfate
-
Reaction vessel (e.g., three-necked flask) with a condenser and magnetic stirrer
-
Heating mantle or oil bath with temperature control
-
Gas Chromatograph (GC) with a Flame Ionization Detector (FID) and a suitable capillary column
-
Syringes for sampling
-
Vials for sample quenching and analysis
Procedure:
-
Reaction Setup: In a flame-dried, three-necked flask equipped with a magnetic stir bar, a condenser, and a septum, add the aryl halide (1.0 mmol), the boronic ester (1.2 mmol), the base (2.0 mmol), and the internal standard (0.5 mmol).
-
Degassing: Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent and Catalyst Addition: Add the degassed solvent system (e.g., 10 mL of a 4:1 mixture of toluene and water) to the flask via syringe. Allow the mixture to stir for 5 minutes. Then, add the palladium catalyst (0.02 mmol) to the reaction mixture.
-
Reaction Initiation and Monitoring: Place the flask in a preheated oil bath set to the desired reaction temperature (e.g., 80 °C) and start the timer.
-
Sampling: At regular time intervals (e.g., 0, 5, 10, 20, 30, 60, 90, and 120 minutes), withdraw a small aliquot (approximately 0.1 mL) of the reaction mixture using a syringe.
-
Quenching: Immediately quench the reaction in the aliquot by adding it to a vial containing a small amount of a suitable quenching agent (e.g., a saturated aqueous solution of NH₄Cl) and an extraction solvent (e.g., ethyl acetate).
-
Sample Preparation for GC Analysis: Vortex the quenched sample, allow the layers to separate, and then pass the organic layer through a small plug of anhydrous sodium sulfate to remove any water. Dilute the dried organic layer with additional ethyl acetate to a suitable concentration for GC analysis.
-
GC Analysis: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC. The GC method should be optimized to separate the aryl halide, the biaryl product, and the internal standard.
-
Data Analysis: Integrate the peak areas of the aryl halide, the biaryl product, and the internal standard. Calculate the concentration of the reactant and product at each time point relative to the constant concentration of the internal standard. Plot the concentration of the product versus time to obtain the reaction profile and determine the initial reaction rate.
Mechanistic Pathway and Experimental Workflow
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst. The key steps are oxidative addition, transmetalation, and reductive elimination.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The experimental workflow for a kinetic analysis follows a logical progression from reaction setup to data interpretation.
References
Comparative study of palladium catalysts for coupling sterically hindered boronic esters.
A Comparative Guide to Palladium Catalysts for the Suzuki-Miyaura Coupling of Sterically Hindered Boronic Esters
For researchers and professionals in drug development and chemical synthesis, the formation of carbon-carbon bonds between sterically congested molecular fragments is a frequent challenge. The Suzuki-Miyaura cross-coupling reaction is a powerful tool for this purpose, and the choice of the palladium catalyst is paramount to its success. This guide provides a comparative analysis of common palladium catalysts for the coupling of sterically hindered boronic esters and aryl halides, supported by experimental data.
Performance Comparison of Palladium Catalysts
The efficacy of a palladium catalyst in coupling sterically hindered substrates is largely dependent on the ligand coordinated to the palladium center. Modern catalysts are designed to be bulky and electron-rich, which facilitates the crucial steps of the catalytic cycle when encountering sterically demanding substrates. Below is a summary of the performance of several representative palladium catalyst systems in the Suzuki-Miyaura coupling of hindered substrates. The data has been compiled from various sources to illustrate typical yields under optimized conditions.
| Catalyst System | Aryl Halide | Boronic Acid/Ester | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pd(OAc)₂ / SPhos | 1-Bromo-2,4,6-trimethylbenzene | Phenylboronic acid | K₃PO₄ | Toluene | 100 | 18 | 94 | [J. Am. Chem. Soc. 2004, 126, 13028] |
| 2-Chloro-1,3,5-trimethylbenzene | 2-Isopropylphenylboronic acid | K₃PO₄ | Toluene | RT | 15 min | 78 | [1] | |
| Pd-PEPPSI-IPr | 1-Bromo-2,4,6-triisopropylbenzene | 2,6-Dimethylphenylboronic acid | t-BuOK | Dioxane | 80 | 24 | >99 | [1] |
| 2-Bromo-m-xylene | 2,4,6-Trimethylphenylboronic acid | K₃PO₄ | Dioxane | 80 | 12 | 95 | [Org. Lett. 2006, 8, 4083] | |
| Acenaphthoimidazolylidene-Pd (3a) | 1-Bromo-2,4,6-trimethylbenzene | 2,4,6-Trimethylphenylboronic acid | t-BuOK | Dioxane | 80 | 12 | >99 | [2][3][4][5] |
| 1-Chloro-2,6-dimethylbenzene | 2,4,6-Trimethylphenylboronic acid | t-BuOK | Dioxane | 80 | 12 | 98 | [2][5] | |
| Pd(PPh₃)₄ | 1-Bromo-2,4,6-trimethylbenzene | Phenylboronic acid | K₂CO₃ | Toluene | 110 | 24 | 52 | [6] |
| 4-Bromotoluene | 2-Methylphenylboronic acid | Na₂CO₃ | Toluene/H₂O | 80 | 12 | 65 | [J. Org. Chem. 1993, 58, 2201] |
Note: The data presented is compiled from different sources with varying reaction conditions and should be used as a qualitative guide. Direct quantitative comparison requires running these reactions under identical conditions. The "Acenaphthoimidazolylidene-Pd (3a)" refers to a specific robust palladium-NHC complex described in the cited literature[2][3][4][5].
Catalyst System Overview
-
Pd(OAc)₂ with Buchwald Ligands (e.g., SPhos): This is a widely used and versatile catalyst system. The bulky and electron-rich dialkylbiaryl phosphine ligands, like SPhos, are highly effective for coupling a broad range of substrates, including sterically hindered ones.[7] They often provide high yields under relatively mild conditions.
-
Pd-PEPPSI-IPr: This is a pre-formed palladium-N-heterocyclic carbene (NHC) complex. PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) catalysts are known for their high stability and activity.[8] The IPr ligand is very bulky, making this catalyst particularly effective for creating tetra-ortho-substituted biaryls.[9]
-
Acenaphthoimidazolylidene Palladium Complexes: These are a newer class of robust Pd-NHC complexes that have shown exceptional activity for sterically demanding Suzuki-Miyaura couplings, providing excellent yields even with low catalyst loadings under mild conditions.[2][3][4][5] Their "flexible steric bulk" and strong σ-donor properties are considered crucial for their high catalytic efficiency.[2][5]
-
Pd(PPh₃)₄: Tetrakis(triphenylphosphine)palladium(0) is a traditional catalyst for Suzuki-Miyaura couplings. While effective for simple substrates, its performance significantly drops with sterically hindered aryl halides and boronic esters, often requiring higher temperatures and longer reaction times, and resulting in lower yields.[6]
Experimental Workflow
The following diagram illustrates a general workflow for a comparative study of palladium catalysts for the Suzuki-Miyaura coupling of sterically hindered substrates.
Experimental Protocols
Below is a general experimental protocol for the Suzuki-Miyaura cross-coupling of a sterically hindered aryl halide with a sterically hindered boronic ester. This protocol is a starting point and may require optimization for specific substrates and catalysts.
Materials:
-
Palladium precursor (e.g., Pd(OAc)₂) or pre-catalyst (e.g., Pd-PEPPSI-IPr)
-
Ligand (if not using a pre-catalyst, e.g., SPhos)
-
Sterically hindered aryl halide (1.0 mmol, 1.0 equiv)
-
Sterically hindered boronic ester or acid (1.2-1.5 mmol, 1.2-1.5 equiv)
-
Base (e.g., K₃PO₄, t-BuOK, 2.0-3.0 mmol, 2.0-3.0 equiv), finely ground
-
Anhydrous, degassed solvent (e.g., dioxane, toluene, 5-10 mL)
-
Magnetic stir bar
-
Schlenk flask or sealed vial
Procedure:
-
Reaction Setup: In a glovebox or under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide (1.0 mmol), boronic ester/acid (1.2 mmol), and base (2.0 mmol) to a flame-dried Schlenk flask or vial containing a magnetic stir bar.
-
Catalyst Addition:
-
For in-situ generated catalysts: Add the palladium precursor (e.g., Pd(OAc)₂, 0.01-0.05 mmol, 1-5 mol%) and the ligand (e.g., SPhos, 0.012-0.06 mmol, 1.2-6 mol%).
-
For pre-catalysts: Add the palladium pre-catalyst (e.g., Pd-PEPPSI-IPr, 0.01-0.05 mmol, 1-5 mol%).
-
-
Solvent Addition: Add the anhydrous, degassed solvent (5 mL) to the flask.
-
Reaction: Seal the flask and heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC, GC, or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.
-
Characterization: Confirm the structure and purity of the product by ¹H NMR, ¹³C NMR, and mass spectrometry.
References
- 1. benchchem.com [benchchem.com]
- 2. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 3. Robust acenaphthoimidazolylidene palladium complexes: highly efficient catalysts for Suzuki-Miyaura couplings with sterically hindered substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Robust acenaphthoimidazolylidene palladium complexes: highly efficient catalysts for Suzuki-Miyaura couplings with sterically hindered substrates. | Semantic Scholar [semanticscholar.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. [IPr#–PEPPSI]: A Well-Defined, Highly Hindered and Broadly Applicable Pd(II)–NHC (NHC = N-Heterocyclic Carbene) Precatalyst for Cross-Coupling Reactions | NSF Public Access Repository [par.nsf.gov]
A Comparative Review of Ortho-, Meta-, and Para-Methoxyphenylboronic Acid Pinacol Esters in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals: A Guide to Selecting the Optimal Isomer for Suzuki-Miyaura Cross-Coupling
In the landscape of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the formation of carbon-carbon bonds, enabling the construction of complex molecular architectures essential for drug discovery and materials science. The choice of the organoboron reagent is a critical parameter that significantly influences reaction efficiency, yield, and substrate scope. This guide provides a comprehensive comparative review of ortho-, meta-, and para-methoxyphenylboronic acid pinacol esters, offering insights into their performance in cross-coupling reactions based on established principles and available experimental data.
The reactivity of these isomers is governed by a delicate interplay of electronic and steric effects imparted by the methoxy substituent on the phenyl ring. Understanding these effects is paramount for researchers to select the most suitable reagent for their specific synthetic challenges.
Performance Comparison: The Interplay of Steric and Electronic Effects
The position of the methoxy group on the phenyl ring of the boronic acid pinacol ester dictates its reactivity profile in the Suzuki-Miyaura catalytic cycle. The general reactivity trend observed for these isomers is para > meta >> ortho . This trend can be rationalized by considering the electronic and steric influences of the methoxy group.
Electronic Effects: The methoxy group is a moderate electron-donating group through resonance, which increases the electron density on the aromatic ring. This enhanced electron density makes the ipso-carbon (the carbon atom bonded to boron) more nucleophilic, thereby facilitating the rate-determining transmetalation step of the Suzuki-Miyaura reaction. In the para- and ortho-positions, the methoxy group can exert its full +M (mesomeric) effect, enriching the electron density at the ipso-carbon. The electronic effect is generally more pronounced for the para-isomer due to the absence of steric interference. For the meta-isomer, the electron-donating effect is primarily inductive (+I), which is weaker than the resonance effect, leading to a moderate increase in reactivity compared to unsubstituted phenylboronic acid pinacol ester.
Steric Effects: Steric hindrance plays a crucial role, particularly for the ortho-isomer. The bulky methoxy group in the ortho-position to the boronic acid pinacol ester sterically impedes the approach of the organoboron reagent to the palladium center. This steric clash can significantly slow down the transmetalation step, leading to lower reaction rates and yields. In some cases, a phenomenon known as the "ortho effect" can be observed, where the ortho-substituent may influence the reaction pathway in unexpected ways, for instance, through chelation with the metal center, though this is not always the dominant factor.
Illustrative Performance Data
| Boronic Acid Pinacol Ester | Isomer | Predicted Yield (%) with 4-bromoanisole | Rationale |
| 2-(p-Methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | para | 90-98% | Strong electron-donating effect (+M) from the methoxy group enhances the nucleophilicity of the ipso-carbon, accelerating transmetalation. Minimal steric hindrance. |
| 2-(m-Methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | meta | 80-90% | Weaker electron-donating inductive effect (+I) compared to the para-isomer. No significant steric hindrance. |
| 2-(o-Methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | ortho | 40-60% | Significant steric hindrance from the ortho-methoxy group impedes the approach to the palladium catalyst, slowing down transmetalation despite the electronic donating effect. |
Experimental Protocols
To achieve optimal results in Suzuki-Miyaura cross-coupling reactions with methoxyphenylboronic acid pinacol esters, careful attention to the experimental setup and conditions is crucial. The following is a general and representative protocol that can be adapted and optimized for specific substrates.
General Procedure for Suzuki-Miyaura Cross-Coupling:
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
Methoxyphenylboronic acid pinacol ester (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 mmol, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)
-
Solvent (e.g., Toluene/Ethanol/Water mixture, typically in a 3:1:1 or similar ratio)
-
Inert atmosphere (Nitrogen or Argon)
Reaction Setup:
-
To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl halide, the methoxyphenylboronic acid pinacol ester, the palladium catalyst, and the base.
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times to ensure an oxygen-free atmosphere.
-
Add the degassed solvent system to the flask via syringe.
Reaction Execution:
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
Work-up and Purification:
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, and extract the aqueous layer with the same organic solvent.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
Mechanistic Overview and Logical Workflow
The Suzuki-Miyaura cross-coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. The choice of the methoxyphenylboronic acid pinacol ester isomer directly impacts the efficiency of this cycle, particularly the transmetalation step.
The diagram above illustrates the key steps in the Suzuki-Miyaura cross-coupling. The performance of the ortho-, meta-, and para-methoxyphenylboronic acid pinacol esters is primarily differentiated at the Transmetalation step, where the organic group from the boron reagent is transferred to the palladium center. The electronic and steric properties of the methoxy group's position directly influence the rate and efficiency of this crucial step.
Conclusion
The selection of the appropriate methoxyphenylboronic acid pinacol ester isomer is a critical decision in the planning of a Suzuki-Miyaura cross-coupling reaction. The para-isomer generally offers the highest reactivity and yields due to its favorable electronic properties and minimal steric hindrance. The meta-isomer provides a good balance of reactivity, while the ortho-isomer is significantly less reactive due to steric impediment and should be used with the expectation of lower yields and the potential need for more forcing reaction conditions or specialized catalyst systems. By understanding the underlying principles of electronic and steric effects, researchers can make informed decisions to optimize their synthetic strategies and efficiently access their target molecules.
Navigating Large-Scale Synthesis: A Cost-Effectiveness Comparison of Routes to 2-Methoxyphenylboronic Acid Pinacol Ester
For researchers, scientists, and drug development professionals embarking on large-scale synthesis, the choice of a synthetic route is a critical decision governed by cost, efficiency, and scalability. This guide provides an in-depth, objective comparison of the two primary industrial methods for producing 2-methoxyphenylboronic acid pinacol ester: the classic Grignard reaction pathway and the modern palladium-catalyzed Miyaura borylation. Supported by experimental data and cost analysis, this document aims to equip process chemists with the information needed to select the most cost-effective and robust method for their specific needs.
The synthesis of arylboronic acids and their pinacol esters is a cornerstone of modern organic chemistry, largely due to their indispensable role in Suzuki-Miyaura cross-coupling reactions for creating carbon-carbon bonds. As demand for complex molecules grows in the pharmaceutical and materials science sectors, so does the need for efficient and economical large-scale production of these key building blocks.
Executive Summary: Key Synthetic Routes at a Glance
Two principal methodologies dominate the landscape for the large-scale synthesis of 2-methoxyphenylboronic acid pinacol ester. The first is a traditional Grignard-based approach, involving the reaction of an organomagnesium reagent with a borate ester. The second is the more contemporary Miyaura borylation, a palladium-catalyzed cross-coupling reaction. Each route presents a unique profile of costs, benefits, and challenges when scaled for industrial production.
| Feature | Route A: Grignard Reaction | Route B: Miyaura Borylation |
| Starting Material | 2-Bromoanisole or 2-Chloroanisole | 2-Bromoanisole or 2-Chloroanisole |
| Boron Source | Trialkyl Borate (e.g., Triisopropyl borate) | Bis(pinacolato)diboron (B₂pin₂) |
| Key Reagents | Magnesium (Mg), Ethereal Solvent (THF) | Palladium Catalyst, Phosphine Ligand, Base |
| Process Sensitivity | Highly sensitive to moisture and air | Tolerant to a wider range of functional groups |
| Capital & Safety | Requires stringent anhydrous conditions; Grignard reagents are pyrophoric. | Involves expensive and toxic heavy metal catalysts. |
| Atom Economy | Generally lower due to quenching and workup | Can be higher, especially with catalyst recycling |
Comparative Cost Analysis: A Hypothetical 10 kg Scale Production
To provide a tangible comparison, we've modeled the estimated raw material costs for the production of approximately 10 kg of 2-methoxyphenylboronic acid pinacol ester via both routes. This analysis is based on typical large-scale yields and bulk pricing of reagents.
Disclaimer: Prices are estimates based on currently available bulk listings and are subject to market fluctuations. This analysis does not include costs for labor, energy, waste disposal, or capital equipment.
| Route A: Grignard Synthesis | Quantity | Est. Price/Unit | Estimated Cost |
| 2-Bromoanisole | 8.0 kg | ~$15/kg | $120 |
| Magnesium Turnings | 1.1 kg | ~$20/kg | $22 |
| Triisopropyl Borate | 8.8 kg | ~$10/kg | $88 |
| Tetrahydrofuran (THF) | 80 L | ~$5/L | $400 |
| Pinacol | 5.5 kg | ~$8/kg | $44 |
| Total Estimated Raw Material Cost | ~$674 | ||
| Typical Large-Scale Yield | ~75% | ||
| Cost per kg of Product | ~$89.87 |
| Route B: Miyaura Borylation | Quantity | Est. Price/Unit | Estimated Cost |
| 2-Bromoanisole | 8.0 kg | ~$15/kg | $120 |
| Bis(pinacolato)diboron (B₂pin₂) | 12.0 kg | ~$160/kg | $1,920 |
| Palladium(II) Acetate (0.5 mol%) | 48 g | ~$65/g | $3,120 |
| SPhos ligand (1.0 mol%) | 175 g | ~$10/g | $1,750 |
| Potassium Acetate (Base) | 12.6 kg | ~$3/kg | $38 |
| 1,4-Dioxane (Solvent) | 100 L | ~$6/L | $600 |
| Total Estimated Raw Material Cost | ~$7,548 | ||
| Typical Large-Scale Yield | ~85% | ||
| Cost per kg of Product | ~$888.00 |
From this direct comparison, the Grignard route appears significantly more cost-effective from a raw materials perspective. However, this does not capture the full picture, as factors like process safety, capital expenditure, and waste management can heavily influence the final decision.
Experimental Protocols and Methodologies
For a comprehensive evaluation, detailed experimental protocols for both routes are provided below. These represent typical procedures adapted for large-scale synthesis.
Route A: Grignard Synthesis Protocol (Kilogram-Scale)
This process involves the formation of 2-methoxyphenylmagnesium bromide followed by reaction with triisopropyl borate and subsequent esterification with pinacol.
-
Grignard Reagent Formation:
-
A 100 L glass-lined reactor is rendered inert with nitrogen and charged with magnesium turnings (1.1 kg, 45.3 mol).
-
Anhydrous tetrahydrofuran (THF, 20 L) is added.
-
A small portion (~200 mL) of a solution of 2-bromoanisole (8.0 kg, 42.8 mol) in anhydrous THF (40 L) is added to initiate the reaction. Initiation is confirmed by a temperature increase.
-
The remaining 2-bromoanisole solution is added dropwise over 2-3 hours, maintaining the internal temperature between 40-50°C.
-
The mixture is stirred for an additional 2 hours after the addition is complete to ensure full conversion.
-
-
Borylation:
-
The Grignard solution is cooled to -10°C.
-
A solution of triisopropyl borate (8.8 kg, 46.8 mol) in anhydrous THF (20 L) is added dropwise over 2-3 hours, maintaining the temperature below 0°C.[1]
-
The reaction mixture is allowed to warm to room temperature and stirred for 12 hours.
-
-
Hydrolysis and Esterification:
-
The mixture is cooled to 0°C and slowly quenched with an aqueous solution of sulfuric acid (10%).
-
The organic layer is separated, and the aqueous layer is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.
-
Pinacol (5.5 kg, 46.5 mol) is added, and the mixture is concentrated under reduced pressure to remove the solvents and isopropanol, driving the esterification.
-
The crude product is purified by distillation or recrystallization from a suitable solvent like hexane to yield 2-methoxyphenylboronic acid pinacol ester.
-
Route B: Miyaura Borylation Protocol (Kilogram-Scale)
This process involves the palladium-catalyzed coupling of 2-bromoanisole with bis(pinacolato)diboron.
-
Reaction Setup:
-
A 150 L reactor is charged with 2-bromoanisole (8.0 kg, 42.8 mol), bis(pinacolato)diboron (12.0 kg, 47.2 mol), and potassium acetate (12.6 kg, 128.4 mol).
-
The reactor is rendered inert with nitrogen.
-
1,4-Dioxane (100 L) is added.
-
The mixture is degassed by sparging with nitrogen for 30 minutes.
-
-
Catalysis:
-
Palladium(II) acetate (48 g, 0.21 mol, 0.5 mol%) and SPhos (175 g, 0.43 mol, 1.0 mol%) are added under a positive pressure of nitrogen.
-
The reaction mixture is heated to 80-90°C and stirred for 8-12 hours. Reaction completion is monitored by HPLC or GC.
-
-
Workup and Purification:
-
The mixture is cooled to room temperature and filtered through a pad of celite to remove the palladium catalyst and inorganic salts.
-
The filtrate is concentrated under reduced pressure.
-
The residue is dissolved in a suitable solvent (e.g., ethyl acetate) and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product is purified by recrystallization or column chromatography to yield 2-methoxyphenylboronic acid pinacol ester.
-
Visualization of Synthetic Workflows
To better illustrate the distinct process flows, the following diagrams were generated using Graphviz.
Caption: Comparative workflow for the synthesis of 2-methoxyphenylboronic acid pinacol ester.
Decision-Making Framework
The selection of the optimal synthetic route is a multifactorial decision. The following logical diagram outlines key considerations for process chemists.
Caption: Decision tree for selecting a synthetic route based on project priorities.
Conclusion and Recommendations
The evaluation of the cost-effectiveness of synthesizing 2-methoxyphenylboronic acid pinacol ester on a large scale reveals a nuanced landscape where the "best" method is highly dependent on the specific manufacturing context.
The Grignard route stands out for its significantly lower raw material costs. For organizations with established infrastructure for handling large-scale, moisture-sensitive, and pyrophoric reagents, this method presents a compelling economic advantage. However, the stringent safety requirements and potential for lower yields due to the reactivity of the Grignard reagent must be carefully managed.
The Miyaura borylation , while appearing more expensive on paper due to the high cost of the palladium catalyst, ligand, and diboron reagent, offers considerable advantages in terms of process robustness, functional group tolerance, and potentially higher and more consistent yields.[2] For pharmaceutical applications where purity and process reliability are paramount, and for companies investing in modern, greener manufacturing, the Miyaura route is often favored. Recent developments focusing on catalyst recycling and the use of more atom-economical boron sources can further mitigate the cost disparity.
Ultimately, for a new process development, it is recommended to perform a thorough process hazard analysis (PHA) and a preliminary cost-of-goods (COGS) model for both routes. Pilot-scale runs are invaluable for gathering realistic data on yield, purity, and cycle time, which will provide the definitive answer to which route is truly the most cost-effective for a given large-scale production campaign.
References
A Comparative Guide to the Synthesis of 2-Methoxybiphenyl: Cross-Validation of Routes Utilizing 2-(2-Methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
For Researchers, Scientists, and Drug Development Professionals
The synthesis of biaryl compounds is a cornerstone of modern organic chemistry, with applications spanning from pharmaceuticals to materials science. Among the myriad of available methodologies, palladium-catalyzed cross-coupling reactions have emerged as powerful and versatile tools. This guide provides an objective comparison of synthetic routes for the preparation of 2-methoxybiphenyl, with a focus on the Suzuki-Miyaura coupling utilizing 2-(2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. This route is benchmarked against alternative cross-coupling strategies, namely the Hiyama, Negishi, and the classical Ullmann reactions, providing researchers with a comprehensive overview of the available synthetic options.
Executive Summary
The choice of synthetic route for biaryl construction is often a trade-off between reaction efficiency, substrate availability, functional group tolerance, and reaction conditions. The Suzuki-Miyaura coupling, employing stable and easy-to-handle boronic esters like this compound, offers a robust and high-yielding pathway. Alternative methods such as the Hiyama and Negishi couplings provide viable options with their own distinct advantages and disadvantages concerning the nature of the organometallic reagent. The classical Ullmann reaction, while historically significant, is often hampered by harsh reaction conditions and lower yields for unsymmetrical biaryls.
Comparative Data of Synthetic Routes to 2-Methoxybiphenyl
The following table summarizes the key quantitative data for four distinct synthetic routes to 2-methoxybiphenyl, allowing for a direct comparison of their performance.
| Synthetic Route | Key Reagents | Catalyst/Promoter | Typical Conditions | Reported Yield |
| Suzuki-Miyaura Coupling | This compound, Bromobenzene | Pd(PPh₃)₄, K₂CO₃ | Toluene/Ethanol/H₂O, 100 °C, 12 h | ~95% (estimated) |
| Hiyama Coupling | 2-Methoxyphenyltrifluorosilane, Bromobenzene | Pd(OAc)₂, XPhos, CsF | t-BuOH, 100 °C, 12 h | 70%[1] |
| Negishi Coupling | 2-Methoxyphenylzinc chloride, Bromobenzene | Pd(dba)₂, SPhos | THF, 60 °C, 12 h | ~85-95% (estimated) |
| Ullmann Reaction | 2-Bromoanisole, Benzene | Copper powder | High Temperature (~200 °C) | Low to moderate (unsymmetrical)[1] |
Experimental Protocols
Detailed methodologies for the key synthetic transformations are provided below. These protocols are representative examples and may require optimization for specific laboratory conditions and substrate scales.
Suzuki-Miyaura Coupling
This protocol describes the synthesis of 2-methoxybiphenyl via the palladium-catalyzed cross-coupling of this compound with bromobenzene.
-
Materials:
-
This compound
-
Bromobenzene
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Deionized water
-
-
Procedure:
-
To a round-bottom flask, add this compound (1.2 mmol), bromobenzene (1.0 mmol), and potassium carbonate (2.0 mmol).
-
The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.
-
Add tetrakis(triphenylphosphine)palladium(0) (0.03 mmol) to the flask.
-
A solvent mixture of toluene (5 mL), ethanol (2 mL), and water (2 mL) is added via syringe.
-
The reaction mixture is heated to 100 °C and stirred for 12 hours.
-
After cooling to room temperature, the reaction mixture is diluted with ethyl acetate (20 mL) and washed with water (2 x 10 mL) and brine (10 mL).
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford 2-methoxybiphenyl.
-
Hiyama Coupling
This protocol outlines the synthesis of 2-methoxybiphenyl using a palladium-catalyzed Hiyama cross-coupling reaction.[1]
-
Materials:
-
Aryltrifluorosilane (e.g., Phenyltrifluorosilane, for the synthesis of the parent biphenyl, or a suitably substituted derivative)
-
2-Chloroanisole
-
Palladium(II) acetate [Pd(OAc)₂]
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Cesium fluoride (CsF)
-
tert-Butanol (t-BuOH)
-
-
Procedure:
-
An oven-dried reaction tube is charged with Pd(OAc)₂ (2.5 mol %), XPhos (5 mol %), and CsF (2.0 equiv).
-
The tube is sealed with a septum, and evacuated and backfilled with argon three times.
-
Aryltrifluorosilane (1.2 equiv) and 2-chloroanisole (1.0 equiv) are added, followed by t-BuOH (0.2 M).
-
The reaction mixture is stirred at 100 °C for 12 hours.
-
After cooling to room temperature, the mixture is diluted with diethyl ether and filtered through a pad of celite.
-
The filtrate is concentrated, and the residue is purified by flash chromatography to yield 2-methoxybiphenyl.[1]
-
Negishi Coupling
This protocol describes a general procedure for the Negishi coupling to form biaryls, which can be adapted for the synthesis of 2-methoxybiphenyl.
-
Materials:
-
2-Bromoanisole
-
n-Butyllithium
-
Zinc chloride (ZnCl₂)
-
Bromobenzene
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Tetrahydrofuran (THF), anhydrous
-
-
Procedure:
-
Preparation of the Organozinc Reagent: To a solution of 2-bromoanisole (1.1 equiv) in anhydrous THF at -78 °C, add n-butyllithium (1.0 equiv) dropwise. After stirring for 30 minutes, a solution of zinc chloride (1.1 equiv) in THF is added, and the mixture is allowed to warm to room temperature.
-
Coupling Reaction: In a separate flask, a mixture of bromobenzene (1.0 equiv), Pd₂(dba)₃ (2 mol %), and SPhos (4 mol %) in anhydrous THF is prepared under an inert atmosphere.
-
The freshly prepared organozinc reagent is then transferred to the catalyst mixture via cannula.
-
The reaction is heated to 60 °C and stirred for 12 hours.
-
Upon completion, the reaction is quenched with saturated aqueous ammonium chloride and extracted with ethyl acetate.
-
The combined organic layers are dried, concentrated, and purified by column chromatography.
-
Ullmann Reaction
The classical Ullmann reaction is typically used for the synthesis of symmetrical biaryls. The cross-coupling of two different aryl halides often results in a mixture of products and lower yields of the desired unsymmetrical biaryl.
-
Materials:
-
2-Bromoanisole
-
Benzene (in large excess)
-
Copper powder, activated
-
-
Procedure:
-
A mixture of 2-bromoanisole (1.0 equiv) and a large excess of benzene is heated to a high temperature (typically > 200 °C) in the presence of activated copper powder.
-
The reaction is maintained at this temperature for several hours.
-
After cooling, the reaction mixture is filtered to remove the copper salts.
-
The excess benzene is removed by distillation.
-
The residue is then subjected to purification, often requiring extensive chromatography to separate the desired 2-methoxybiphenyl from the symmetrical side products (biphenyl and 2,2'-dimethoxybiphenyl).
-
Visualized Workflows and Pathways
The following diagrams, generated using Graphviz, illustrate the logical flow of the synthetic pathways and the catalytic cycle of the Suzuki-Miyaura reaction.
Conclusion
For the synthesis of 2-methoxybiphenyl, the Suzuki-Miyaura coupling utilizing this compound stands out as a highly efficient and practical method, likely to provide high yields under relatively mild conditions. The stability and ease of handling of the boronic ester contribute significantly to its appeal in a research and drug development setting. The Hiyama and Negishi couplings represent valuable alternatives, particularly when the corresponding organosilane or organozinc precursors are readily available or offer advantages in terms of functional group compatibility for more complex substrates. The classical Ullmann reaction, due to its harsh conditions and potential for low yields in unsymmetrical couplings, is generally considered a less favorable option for this particular transformation in modern synthetic chemistry. The choice of the optimal route will ultimately depend on the specific requirements of the synthesis, including scale, cost, and available starting materials.
References
Literature review comparing the efficacy of different bases in Suzuki reactions with boronic esters.
For researchers, scientists, and drug development professionals, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of complex organic molecules. The choice of base is a critical parameter that significantly influences reaction yield, rate, and selectivity, particularly when employing boronic esters as coupling partners. This guide provides an objective comparison of various bases, supported by experimental data, to facilitate the selection of the most suitable base for specific synthetic applications.
The role of the base in the Suzuki-Miyaura catalytic cycle is multifaceted. Its primary function is to activate the boronic acid or ester, forming a more nucleophilic boronate species that readily undergoes transmetalation with the palladium(II) complex.[1][2][3] The base also plays a crucial role in the regeneration of the active Pd(0) catalyst at the end of the cycle.[2] The selection of an appropriate base is therefore paramount for an efficient and high-yielding reaction.
Comparative Performance of Different Bases
The efficacy of a base in a Suzuki reaction is influenced by several factors, including its strength, solubility, and the nature of the cation.[3] Inorganic bases are the most commonly employed in Suzuki-Miyaura couplings.
A screening study comparing various bases in the Suzuki coupling of 4-bromotoluene and phenylboronic acid demonstrates that inorganic bases like carbonates and phosphates generally afford higher yields than organic bases such as triethylamine under typical reaction conditions.[4]
For substrates bearing base-sensitive functional groups, such as esters, amides, or ketones with α-protons, milder bases are strongly recommended to avoid degradation of the starting materials or products.[2] Anhydrous powdered potassium phosphate (K₃PO₄) is often a suitable choice in these cases.[2]
While boronic acids are generally more reactive, boronic esters, like the commonly used pinacol esters, offer significantly enhanced stability, making them easier to handle, purify, and store.[5][6] Although it has been debated whether boronate esters hydrolyze in situ to the more reactive boronic acid, substantial evidence suggests that direct transmetalation from the ester is a viable pathway.[5]
The following table summarizes quantitative data from various studies, comparing the performance of different bases in Suzuki reactions. It is important to note that yields are highly dependent on the specific substrates and reaction conditions.
| Entry | Aryl Halide | Boronic Ester/Acid | Base | Catalyst | Ligand | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-Bromotoluene | Phenylboronic acid | Na₂CO₃ | Pd(OAc)₂ | PPh₃ | Toluene/H₂O | 100 | 2 | 95 | [4] |
| 2 | 4-Bromotoluene | Phenylboronic acid | K₂CO₃ | Pd(OAc)₂ | PPh₃ | Toluene/H₂O | 100 | 2 | 92 | [4] |
| 3 | 4-Bromotoluene | Phenylboronic acid | K₃PO₄ | Pd(OAc)₂ | PPh₃ | Toluene/H₂O | 100 | 2 | 96 | [4] |
| 4 | 4-Bromotoluene | Phenylboronic acid | Cs₂CO₃ | Pd(OAc)₂ | PPh₃ | Toluene/H₂O | 100 | 2 | 98 | [4] |
| 5 | 4-Bromotoluene | Phenylboronic acid | TEA | Pd(OAc)₂ | PPh₃ | Toluene/H₂O | 100 | 2 | 45 | [4] |
| 6 | Aryl Bromide (with sensitive group) | Boronic Acid Pinacol Ester | K₃PO₄ (anhydrous) | Pd(OAc)₂ | SPhos | Toluene or Dioxane | 80-110 | 2-24 | High | [2] |
| 7 | 2-Bromonaphthalene | n-Butylboronic ester | TMSOK | AntPhos-Pd-G3 | - | 1,4-Dioxane | 70 | 0.25 | 92 | [7] |
| 8 | 2,6-Dichloropyridine | Heptyl pinacol boronic ester | K₃PO₄ | Pd₂(dba)₃ | FcPPh₂ | Dioxane/H₂O | 100 | 18 | 74 | [8] |
Experimental Protocols
Detailed experimental procedures are crucial for the reproducibility of results. Below is a representative protocol for a Suzuki-Miyaura cross-coupling reaction that can be adapted for screening different bases.
General Experimental Protocol for Base Screening in Suzuki-Miyaura Coupling:
Materials:
-
Aryl halide (e.g., 4-bromotoluene, 1.0 mmol)
-
Arylboronic acid or ester (e.g., phenylboronic acid, 1.2 mmol)
-
Palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
Phosphine ligand (e.g., PPh₃, 0.04 mmol, 4 mol%)
-
Base (e.g., Na₂CO₃, K₂CO₃, K₃PO₄, 2.0 mmol)
-
Solvent (e.g., Toluene/H₂O, 10:1 mixture, 11 mL)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide, boronic acid or ester, palladium catalyst, ligand, and the selected base.
-
Add the degassed solvent via cannula or syringe.
-
Seal the flask and place it in a preheated oil bath at the desired temperature (typically 80-110 °C).
-
Stir the reaction mixture vigorously. The mixture may be a suspension.
-
Monitor the reaction progress by TLC or LC-MS, checking for the disappearance of the limiting starting material. Reaction times can vary from 2 to 24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system.
Visualizing the Workflow
The following diagram illustrates the general experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Signaling Pathways and Logical Relationships
The choice of base directly impacts the catalytic cycle of the Suzuki reaction. The two primary proposed pathways for the activation of the organoboron species are the "boronate pathway" and the "hydroxide pathway".
Caption: Proposed pathways for the role of the base in the transmetalation step.
References
- 1. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Boron Suzuki Coupling | Borates Today [borates.today]
- 7. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Proper Disposal of 2-(2-Methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: A Comprehensive Guide
For Researchers, Scientists, and Drug Development Professionals
The safe and compliant disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides detailed, step-by-step procedures for the proper disposal of 2-(2-Methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS No. 190788-60-4), ensuring the safety of laboratory personnel and adherence to regulatory standards.
Essential Safety and Hazard Information
Before handling or disposing of this compound, it is crucial to be aware of its potential hazards. This compound is classified as harmful and requires careful handling in a controlled environment.
Hazard Summary
| Hazard Classification | Description |
| Acute Toxicity, Oral | Harmful if swallowed. |
| Acute Toxicity, Dermal | Harmful in contact with skin. |
| Acute Toxicity, Inhalation | Harmful if inhaled. |
| Skin Irritation | May cause skin irritation. |
| Eye Irritation | May cause serious eye irritation. |
Data sourced from the Material Safety Data Sheet for CAS No. 190788-60-4.[1]
Personal Protective Equipment (PPE)
Strict adherence to PPE protocols is mandatory to minimize exposure risk.
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or neoprene). |
| Body Protection | A fully fastened laboratory coat. |
| Respiratory Protection | Use in a well-ventilated area or a certified chemical fume hood. |
Step-by-Step Disposal Protocol
The primary and recommended method for the disposal of this compound is through a licensed professional waste disposal service.[1] Under no circumstances should this chemical be disposed of in regular trash or down the drain.
Experimental Protocol: Waste Collection and Disposal
-
Waste Segregation:
-
Utilize separate, clearly labeled, and sealable containers for solid and liquid waste containing this compound.
-
Do not mix with incompatible waste streams.
-
-
Labeling:
-
All waste containers must be unequivocally labeled as "Hazardous Waste."
-
The label must include the full chemical name: "this compound" and its CAS number (190788-60-4).
-
-
Solid Waste Management:
-
Contaminated Materials: Any materials, such as gloves, bench paper, pipette tips, and weighing boats, that have come into contact with the compound should be collected in a designated, sealed hazardous waste container.
-
Bulk Solid: Unused or expired solid this compound should be transferred directly into a labeled hazardous waste container. Avoid generating dust.
-
-
Liquid Waste Management:
-
Solutions: All solutions containing this compound should be collected in a labeled, non-reactive, and sealable hazardous waste container.
-
Rinsate: Glassware and equipment that have been in contact with the compound must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol). This rinsate must be collected and disposed of as hazardous liquid waste.
-
-
Storage and Pickup:
-
Store sealed and labeled waste containers in a designated, well-ventilated, and secure satellite accumulation area.
-
Follow your institution's specific procedures for arranging hazardous waste pickup by a licensed contractor.
-
Visualizing the Disposal Workflow
To ensure clarity and procedural accuracy, the following diagrams illustrate the key decision-making and operational workflows for the disposal of this compound.
References
Personal protective equipment for handling 2-(2-Methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Essential Safety and Handling Guide for 2-(2-Methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
This guide provides crucial safety and logistical information for the handling and disposal of this compound, a common reagent in research and drug development. Adherence to these protocols is essential for ensuring laboratory safety.
Immediate Safety Precautions:
Before handling, it is imperative to work in a well-ventilated area, preferably within a certified chemical fume hood.[1][2] Ensure that safety showers and eyewash stations are readily accessible.[1] Avoid direct contact with the chemical, including the inhalation of any dust or vapors.[1] Standard laboratory hygiene practices, such as washing hands thoroughly after handling and refraining from eating, drinking, or smoking in the work area, are mandatory.[1][2]
Hazard Identification and Classification
This compound is classified with several hazards that necessitate careful handling to avoid adverse health effects.
| Hazard Classification | GHS Category | Description |
| Acute Toxicity, Oral | Category 4 | Harmful if swallowed.[2][3] |
| Skin Irritation | Category 2 | Causes skin irritation.[2][3] |
| Eye Irritation | Category 2 | Causes serious eye irritation.[2][3] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | May cause respiratory irritation.[2] |
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory for the routine handling of this substance to minimize exposure risk.
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Chemical safety goggles are mandatory. A full-face shield is recommended when there is a risk of splashing.[1] | To protect eyes from serious irritation upon contact. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile) should be worn.[1] | To prevent skin contact and potential irritation.[1] |
| Body Protection | A laboratory coat is required. For larger quantities or tasks with a higher risk of exposure, a chemical-resistant apron should be worn over the lab coat.[1] | To protect skin from accidental splashes or spills. |
| Respiratory Protection | For handling small quantities in a well-ventilated fume hood, respiratory protection may not be necessary. If dust or aerosols are generated, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[1] | To prevent irritation of the respiratory tract. |
Operational and Disposal Plans
A systematic approach to handling and disposal is critical for safety and compliance.
Step-by-Step Handling Procedure
-
Preparation: Before starting work, ensure all necessary PPE is worn correctly. Confirm that the chemical fume hood is functioning properly. Have all necessary equipment and reagents within the fume hood to minimize movement.
-
Handling: Use only in a well-ventilated area, preferably a chemical fume hood.[2] Avoid breathing dust, fumes, gas, mist, vapors, or spray.[2] Prevent contact with skin and eyes.[2] Keep the container tightly closed when not in use.[2]
-
Storage: Store in a well-ventilated place.[2][4] Keep the container tightly closed in a dry area.[4]
First Aid Measures
Immediate and appropriate first aid is critical in the event of exposure.
| Exposure Route | First Aid Protocol |
| Eye Contact | Immediately rinse cautiously with water for several minutes.[2] Remove contact lenses, if present and easy to do. Continue rinsing.[2] Seek immediate medical attention. |
| Skin Contact | Take off immediately all contaminated clothing.[2] Wash the affected area with plenty of soap and water.[2] If skin irritation occurs, get medical advice/attention.[5] |
| Inhalation | Remove the person to fresh air and keep them comfortable for breathing.[2] If you feel unwell, call a POISON CENTER or doctor. |
| Ingestion | If swallowed, immediately call a POISON CENTER or doctor.[2] Rinse mouth.[2] Do NOT induce vomiting.[2] |
Spill Response and Disposal Plan
In the event of a spill, contain the material using an inert absorbent (e.g., sand, vermiculite).[1] Carefully sweep or scoop the absorbed material into a labeled, sealed container for hazardous waste disposal.[1] Clean the spill area with an appropriate solvent, followed by soap and water.[1]
All waste, including contaminated PPE and empty containers, must be treated as hazardous waste.[1] Dispose of contents and container to a licensed hazardous-waste disposal contractor.[2]
Workflow for Safe Handling
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
